molecular formula C6H5Cl2NO B1318872 (3,5-Dichloropyridin-2-yl)methanol CAS No. 275383-87-4

(3,5-Dichloropyridin-2-yl)methanol

Cat. No.: B1318872
CAS No.: 275383-87-4
M. Wt: 178.01 g/mol
InChI Key: UJLNNNMWIMJFIW-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-yl)methanol (CAS 275383-87-4) is a versatile pyridine-based chemical intermediate with significant utility in medicinal chemistry, agrochemical development, and materials science. This compound is characterized by a methanol functional group attached to a 3,5-dichloropyridin-2-yl ring system, a structure that serves as a privileged scaffold for constructing more complex molecules. Its primary research value lies in its role as a key synthetic precursor. The dichloropyridyl moiety provides a robust, electron-deficient aromatic system, while the hydroxymethyl group can be readily functionalized or used in conjugation reactions. This makes it a valuable building block for heterocyclic chemistry, enabling the synthesis of various fused-ring structures with potential bioactivity. In pharmaceutical research, such pyridine derivatives are frequently explored for their potential as bioactive agents. A prominent application demonstrated in recent scientific literature is its use in the synthesis of innovative catalysts. Specifically, this compound and related analogues have been utilized to construct second-generation manganese(III) porphyrins bearing 3,5-dichloropyridyl units . These metalloporphyrins act as highly efficient homogeneous and heterogeneous biomimetic catalysts, effectively mimicking cytochrome P450 enzymes for the epoxidation of alkenes, such as cyclooctene and styrene, using environmentally benign oxidants like hydrogen peroxide . The electron-withdrawing nature of the chlorine atoms on the pyridyl ring enhances the stability and catalytic performance of these porphyrin complexes against oxidative degradation. Furthermore, the 3,5-dichloropyridine core is a recognized scaffold in agrochemical research. Patents disclose that derivatives of this structure are key intermediates in the synthesis of novel pyrazole amide compounds investigated for their insecticidal activity against resistant pests . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNNNMWIMJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590475
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275383-87-4
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dichloropyridin-2-yl)methanol, a key halogenated pyridine derivative, serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural and electronic features make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications in medicinal chemistry, offering a vital resource for professionals in the field.

Core Chemical and Physical Properties

This compound (CAS Number: 275383-87-4) is a crystalline solid at room temperature. The dichloro-substitution on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for creating diverse molecular architectures. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 275383-87-4[1][2][3]
Molecular Formula C₆H₅Cl₂NO[1][2][3]
Molecular Weight 178.02 g/mol [3]
Predicted Boiling Point 256.2 ± 35.0 °C[3]
Predicted Density 1.478 ± 0.06 g/cm³[3]
Predicted pKa 12.44 ± 0.10[3]
Storage Temperature 2-8°C under inert gas[3]

Note: Some physical properties are predicted and should be confirmed with experimental data where critical.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or its ester derivative. Below is a detailed protocol for a plausible synthetic pathway.

Experimental Protocol: Reduction of 3,5-Dichloropicolinic Acid

This procedure outlines the reduction of 3,5-dichloropicolinic acid to this compound. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the chlorinated pyridine ring.

Materials:

  • 3,5-Dichloropicolinic acid

  • Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3,5-dichloropicolinic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF) to the stirred suspension. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product A 3,5-Dichloropicolinic Acid B Addition of Reducing Agent (e.g., BH₃·THF) in Anhydrous THF A->B Suspension C Reflux B->C Heating D Quenching with H₂O and HCl C->D Cooling E Extraction with Ethyl Acetate D->E Neutralization F Column Chromatography E->F Drying & Concentration G This compound F->G Elution Applications cluster_derivatization Synthetic Transformations cluster_applications Medicinal Chemistry Applications A This compound B Oxidation to Aldehyde/Carboxylic Acid A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Nucleophilic Substitution A->D E Synthesis of Bioactive Molecules B->E C->E D->E F Development of Kinase Inhibitors E->F G Scaffold for Receptor Antagonists (e.g., TRPV3) E->G

Caption: Applications of this compound in medicinal chemistry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its dichlorinated pyridine core provides a robust platform for the introduction of molecular diversity, while the hydroxymethyl group offers a site for further chemical transformations. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate.

References

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  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health (NIH). [Link]

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  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. [Link]

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  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University Research Repository. [Link]

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Sources

(3,5-Dichloropyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol for Advanced Chemical Synthesis

Introduction

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine ring serves as a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The presence of two chlorine atoms provides specific electronic properties and offers reactive sites for further chemical modification through cross-coupling reactions, while the hydroxymethyl group allows for straightforward derivatization via esterification, etherification, or oxidation. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and critical safety information tailored for researchers and drug development professionals.

Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible scientific research. The fundamental properties of this compound are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxymethyl group at position 2.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key identifiers and physicochemical properties are consolidated in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO[1][2][3]
Molecular Weight 178.02 g/mol [1][2][3]
CAS Number 275383-87-4[1][2][4]
MDL Number MFCD08448149[1]
PubChem CID 17750383[4]
Boiling Point 256.2 ± 35.0 °C (Predicted)[2]
Density 1.478 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.44 ± 0.10 (Predicted)[2]
Monoisotopic Mass 176.97482 Da[5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the reduction of a suitable precursor, such as 3,5-dichloropicolinic acid or its corresponding aldehyde. The following protocol describes a robust and scalable method using a standard reducing agent.

Synthesis Workflow: Reduction of 3,5-Dichloropicolinonitrile

This pathway involves the hydrolysis of a nitrile to a carboxylic acid, followed by reduction. This multi-step process ensures high purity of the final product.

Synthesis_Workflow start Start: 3,5-Dichloropicolinonitrile hydrolysis Step 1: Acid Hydrolysis (e.g., H₂SO₄, H₂O, heat) start->hydrolysis intermediate Intermediate: 3,5-Dichloropicolinic Acid hydrolysis->intermediate reduction Step 2: Reduction (e.g., LiAlH₄ in THF or NaBH₄/I₂) intermediate->reduction product Crude Product: This compound reduction->product workup Aqueous Work-up & Extraction product->workup purification Purification: Column Chromatography workup->purification final Final Product >95% Purity purification->final

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3,5-dichloropicolinic acid.

Materials:

  • 3,5-dichloropicolinic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3,5-dichloropicolinic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (approx. 2.0-2.5 eq) dropwise via a syringe or dropping funnel.

    • Causality: Using BH₃·THF provides a selective reduction of the carboxylic acid to the alcohol without affecting the chlorine substituents on the aromatic ring. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol until gas evolution ceases. This step is critical for safely neutralizing any unreacted borane.[6]

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Trustworthiness: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to break any emulsions and remove bulk water, ensuring a self-validating purification process.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Analytical_Workflow cluster_0 cluster_1 synthesis Synthesized Crude Product purification Post-Purification Sample synthesis->purification Chromatography nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC/UPLC (Purity Assessment) purification->hplc final_product Certified Reference Material nmr->final_product Data Validation ms->final_product Data Validation hplc->final_product Data Validation

Caption: Workflow for analytical validation of the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons: two distinct aromatic protons on the pyridine ring, a singlet or triplet for the alcohol proton (depending on the solvent), and a singlet for the two methylene (-CH₂) protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The predicted m/z for this adduct is 177.98210.[5] The characteristic isotopic pattern for two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks) provides definitive confirmation.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC method. The final product should ideally show a single major peak, with purity levels typically exceeding 95%.

Applications in Drug Discovery and Development

The (3,5-Dichloropyridin-2-yl) moiety is a privileged scaffold in medicinal chemistry. Its utility stems from:

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often improving solubility and metabolic properties.

  • Vectorial Orientation: The nitrogen atom acts as a hydrogen bond acceptor, allowing for specific and directional interactions with biological targets like kinases or receptors.

  • Synthetic Handle: The chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of diverse chemical libraries for lead optimization.

This intermediate is crucial for creating novel chemical entities (NCEs) aimed at treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[7][8]

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols.

  • Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9][10] It is harmful if swallowed.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[9]

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[9][11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

    • For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

    • Keep away from incompatible substances and sources of ignition.[9]

References

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  • This compound hydrochloride - Appchem. [Link]

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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

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(3,5-Dichloropyridin-2-yl)methanol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a critical heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a hydroxymethyl group adjacent to a nitrogen atom and two chlorine atoms on the pyridine ring, offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this important compound.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is a substituted pyridine derivative whose structure is key to its reactivity and utility.

Structure and IUPAC Name

The formal IUPAC name for this compound is This compound . It is also commonly referred to by synonyms such as 3,5-dichloro-2-(hydroxymethyl)pyridine or (3,5-dichloro-2-pyridyl)methanol.[1][2] The core structure consists of a pyridine ring chlorinated at positions 3 and 5, with a methanol group substituted at the 2-position.

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key identifiers and predicted physicochemical properties for this compound is provided below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource(s)
CAS Number 275383-87-4[1][3][4]
Molecular Formula C₆H₅Cl₂NO[1][3][5]
Molecular Weight 178.02 g/mol [1][5]
Boiling Point 256.2 ± 35.0 °C (Predicted)[1][5]
Density 1.478 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 12.44 ± 0.10 (Predicted)[1]
Flash Point 108.7 °C (Predicted)[5]
Appearance White to off-white solid (Typical)N/A
InChI Key UJLNNNMWIMJFIW-UHFFFAOYSA-N[2][6]

Synthesis and Manufacturing Protocol

The synthesis of this compound is most effectively achieved via the reduction of its corresponding carboxylic acid, 3,5-dichloro-2-pyridinecarboxylic acid. This transformation is a standard procedure in organic synthesis, where a strong hydride-donating agent is required due to the stability of the carboxylic acid functional group.

Rationale for Synthetic Approach

Carboxylic acids are less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) is generally ineffective for this conversion.[7] A more potent reducing agent, lithium aluminum hydride (LiAlH₄), is the reagent of choice.[8][9] It is a powerful source of hydride ions (H⁻) capable of reducing the carboxylic acid, first to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol.[8] The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.[8]

The proposed synthetic workflow is as follows:

SynthesisWorkflow Start 3,5-Dichloro-2-pyridinecarboxylic Acid (CAS: 81719-53-1) Reaction Reduction Reaction (Anhydrous conditions, 0°C to RT) Start->Reaction Reagent Lithium Aluminum Hydride (LiAlH₄) in dry THF Reagent->Reaction Quench Acidic Workup (e.g., dilute H₂SO₄ or Rochelle's salt) Reaction->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 3,5-dichloro-2-pyridinecarboxylic acid using lithium aluminum hydride.

Materials:

  • 3,5-Dichloro-2-pyridinecarboxylic acid (1.0 equiv)[10]

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid (H₂SO₄) or saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Reagent Suspension: Under an inert atmosphere, carefully add lithium aluminum hydride (2.0-3.0 equiv) to a volume of anhydrous THF. Stir the suspension and cool the flask to 0 °C using an ice bath.

    • Causality Note: LiAlH₄ is highly reactive and its reaction with the carboxylic acid is exothermic. Starting at 0 °C helps to control the reaction rate and prevent dangerous temperature spikes.

  • Substrate Addition: Dissolve 3,5-dichloro-2-pyridinecarboxylic acid (1.0 equiv) in a separate portion of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Workup and Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% NaOH solution, and then more water (Fieser workup). Alternatively, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously overnight until two clear layers form.

    • Trustworthiness Note: A careful, slow quench is critical for safety to manage the vigorous evolution of hydrogen gas. The Rochelle's salt workup is often preferred as it effectively chelates the aluminum salts, leading to easier filtration and extraction.

  • Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates, and if an aqueous workup was used, separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine all organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Research and Drug Development

The 3,5-dichloropyridine scaffold is recognized as a "privileged structure" in medicinal chemistry.[11] Its electronic properties and the presence of two chlorine atoms make it a versatile starting point for introducing further chemical diversity through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[5]

This compound serves as a highly valuable functionalized intermediate. The primary alcohol group can be easily oxidized to an aldehyde for subsequent reactions or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, providing a handle to link the dichloropyridine core to other molecular fragments.

This scaffold is a key component in the development of therapeutic agents targeting several biological pathways:

  • P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. Molecules incorporating the 3,5-dichloropyridine moiety have shown potent antagonistic activity, making them promising candidates for treating inflammatory diseases.[11]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers. The 3,5-dichloropyridine core has been successfully incorporated into potent pan-FGFR inhibitors, demonstrating its utility in oncology drug discovery.[11]

  • Thyroid Hormone Receptor β (THR-β) Agonists: The dichlorophenyl structural motif, closely related to dichloropyridyl, is present in molecules like MGL-3196 (Resmetirom), a highly selective THR-β agonist developed for treating dyslipidemia.[9] This highlights the favorable properties imparted by the dichloro-aromatic system in receptor binding.

The availability of this compound allows for the efficient construction of compound libraries to explore structure-activity relationships (SAR) in these and other emerging target classes.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and role as a precursor to high-value therapeutic candidates underscore its importance. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, empowering researchers to leverage this versatile building block in the ongoing quest for novel and effective medicines.

References

  • This compound Chemical Properties. Chongqing Chemdad Co., Ltd.
  • This compound | 275383-87-4. J&K Scientific LLC.
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  • (3,5-Dichloro-pyridin-2-yl)-methanol. Advanced Chemical Intermediates.
  • This compound hydrochloride. Appchem.
  • (3,5-dichloro-pyridin-2-yl)-methanol. PubChemLite.
  • (3,5-Dichlorophenyl)(pyridin-2-yl)methanol. BLD Pharm.
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  • This compound hydrochloride. BLDpharm.
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  • (5,6-Dichloropyridin-3-yl)methanol. PubChem, National Center for Biotechnology Information.
  • Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. Benchchem.
  • Reduction of carboxylic acids. Chemguide.
  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Available at:

  • Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. (2024).

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An In-Depth Technical Guide to the Solubility of (3,5-Dichloropyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (3,5-Dichloropyridin-2-yl)methanol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational scientific principles and experimental protocols that empower researchers, scientists, and drug development professionals to conduct their own solubility assessments. By elucidating the physicochemical factors that govern solubility and providing detailed, step-by-step procedures for its determination, this guide serves as an essential resource for process development, formulation, and purification activities involving this compound.

Introduction: The Critical Role of Solubility in Scientific Research and Development

This compound is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Reaction Kinetics and Process Chemistry: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline product with the desired morphology.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and the successful design of dosage forms.[3][]

This guide will delve into the theoretical underpinnings of solubility and provide practical, field-proven methodologies for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure of this compound

The molecular structure of this compound, with its combination of a polar hydroxymethyl group, a moderately polar pyridine ring, and nonpolar chloro substituents, results in a molecule with a nuanced solubility profile.

  • Hydrogen Bonding: The presence of the hydroxymethyl group allows the molecule to act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The electronegative nitrogen and chlorine atoms create a dipole moment, which can lead to favorable interactions with other polar molecules.

  • Van der Waals Forces: These non-specific forces will contribute to the solubility in a wide range of solvents.

The interplay of these structural features dictates that this compound will exhibit varying degrees of solubility across the spectrum of organic solvents.

Factors Influencing Solubility

Several key factors can significantly impact the solubility of this compound:

  • Solvent Polarity: The polarity of the solvent will play a crucial role. Polar solvents are more likely to effectively solvate the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar regions.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship is not universal and should be determined experimentally.

  • Presence of Other Solutes: The common-ion effect can decrease the solubility of ionic compounds, while other solutes can influence the overall polarity and solvating power of the solvent system.[5]

Experimental Determination of Solubility

Given the limited availability of published quantitative solubility data for this compound, experimental determination is essential. The following protocols outline robust methods for accurately measuring solubility.

Isothermal Equilibrium Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

Workflow for Isothermal Equilibrium Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil Equilibrate at constant temperature with shaking prep2->equil sample Withdraw supernatant equil->sample filter Filter to remove undissolved solid sample->filter dilute Dilute sample filter->dilute analyze Quantify by HPLC or GC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining solubility using the isothermal equilibrium method.

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dish

  • Vacuum oven or desiccator

Procedure:

  • Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

  • Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.

  • Solvent Evaporation: Carefully transfer the filtered solution to the pre-weighed evaporating dish. Evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause the solute to decompose.

  • Drying: Once the solvent has completely evaporated, dry the evaporating dish containing the solute residue in a desiccator or vacuum oven until a constant weight is achieved.

  • Weighing: Accurately weigh the evaporating dish with the dried solute.

  • Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the saturated solution used.

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide useful estimations of solubility.

  • Thermodynamic Models: Approaches like the UNIFAC and NRTL models can predict activity coefficients, which are then used to calculate solubility.[6][7] These models are based on group contributions and interaction parameters.

  • Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict solubility based on molecular descriptors.[8] These methods can be highly accurate but require large datasets for training.

It is important to note that these predictive methods provide estimates and should ideally be validated with experimental data.

Data Presentation

When reporting solubility data, it is crucial to provide clear and concise information. A tabular format is highly recommended for comparing the solubility of this compound in different solvents at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25Data to be determinedIsothermal Equilibrium
Ethanol25Data to be determinedIsothermal Equilibrium
Acetone25Data to be determinedIsothermal Equilibrium
Dichloromethane25Data to be determinedIsothermal Equilibrium
Toluene25Data to be determinedIsothermal Equilibrium
Hexane25Data to be determinedIsothermal Equilibrium
Methanol40Data to be determinedIsothermal Equilibrium
Ethanol40Data to be determinedIsothermal Equilibrium

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.
  • API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link]

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  • This compound hydrochloride. Appchem. Available at: [Link]

  • (3,5-Dichloropyrazin-2-yl)methanol. PubChem. Available at: [Link]

  • (5,6-Dichloropyridin-3-yl)methanol. PubChem. Available at: [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. Available at: [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

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  • Solvent Miscibility Table.

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An In-depth Technical Guide to the ¹H NMR Spectrum of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and procedural framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dichloropyridin-2-yl)methanol (CAS No: 275383-87-4). As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation of this compound is paramount. This document offers a predictive analysis of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and the underlying scientific principles governing the observed spectral characteristics. It is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: Structural Elucidation of a Privileged Scaffold

This compound is a substituted pyridine derivative featuring a reactive hydroxymethyl group and two chlorine atoms. This substitution pattern creates a unique electronic environment that is reflected in its NMR spectrum. The pyridine ring is a cornerstone of many pharmaceutical agents, and understanding the precise placement and effect of substituents is critical for drug design and synthesis. ¹H NMR spectroscopy serves as the primary, non-destructive tool for confirming the identity, purity, and structure of such molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing a robust reference for experimental verification.

Predicted ¹H NMR Spectral Analysis

The structure of this compound presents four distinct proton environments: two aromatic protons on the pyridine ring, two methylene protons of the hydroxymethyl group, and one hydroxyl proton. The analysis of their chemical shifts (δ), multiplicities, and coupling constants (J) is detailed below.

Molecular Structure and Proton Numbering

For clarity, the protons in the molecule are systematically numbered. This numbering will be used throughout the analysis.

Figure 1: Molecular structure of this compound with proton labeling.

Analysis of Aromatic Protons (H-4 and H-6)

The pyridine ring contains two remaining protons at the C-4 and C-6 positions.

  • H-4 Signal: This proton is situated para to the nitrogen atom and ortho to a chlorine atom at C-5. The electron-withdrawing nature of both the nitrogen and the chlorine atoms will significantly deshield this proton, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with H-6.

  • H-6 Signal: This proton is ortho to the ring nitrogen, which is a strongly deshielding position in pyridinic systems.[1][2] It will therefore be the most downfield of the aromatic signals. It is also expected to appear as a doublet from coupling to H-4.

The coupling between H-4 and H-6 is a four-bond coupling (⁴J), often referred to as a meta-coupling. In pyridine systems, these couplings are typically small, in the range of 2-3 Hz.[3]

Analysis of Methylene (-CH₂OH) and Hydroxyl (-OH) Protons
  • Methylene Protons (-CH₂): These two protons are diastereotopic due to the chiral center created by the substituted ring, but their chemical shift difference is often negligible in achiral solvents. They are attached to a carbon adjacent to the electron-withdrawing pyridine ring and the electronegative oxygen atom, placing their expected chemical shift in the range of 4.5-5.0 ppm. In a protic solvent, coupling to the hydroxyl proton (³J) would split this signal into a triplet. However, in many common NMR solvents like CDCl₃, this coupling is often not observed due to rapid proton exchange, resulting in a singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuteron exchange.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral data for this compound when dissolved in a common deuterated solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-68.3 - 8.5Doublet (d)1H⁴J ≈ 2.2 Hz
H-47.8 - 8.0Doublet (d)1H⁴J ≈ 2.2 Hz
Methylene (-CH₂)4.7 - 4.9Singlet (s)¹2HN/A
Hydroxyl (-OH)Variable (Broad)Singlet (s, br)1HN/A

¹Note: This signal may appear as a triplet if coupling to the -OH proton is resolved.

J-Coupling Pathway Visualization

The primary coupling interaction expected in the aromatic region is the four-bond meta-coupling between H-4 and H-6.

Figure 2: Diagram of the key ⁴J meta-coupling between H-4 and H-6.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Materials and Reagents
  • This compound (5-10 mg)[4]

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • Tetramethylsilane (TMS) as internal standard (if not already present in solvent)

  • High-quality 5 mm NMR tubes[5]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vial for sample dissolution

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.[5][6]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[6] Tightly pack a small plug of glass wool into a Pasteur pipette and pass the solution through it into the NMR tube.

  • Capping and Labeling: Ensure the sample height in the tube is adequate (typically 4-5 cm).[4] Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Spectrometer Operation and Data Acquisition

This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

  • Instrument Preparation: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.[7] Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following recommended parameters:

Parameter Recommended Value Rationale
Pulse Programzg30 or similarA standard 30° pulse experiment is sufficient for routine analysis.
Spectral Width (SW)~16 ppmEnsures all signals, from TMS to potentially far downfield protons, are captured.
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise with a 5-10 mg sample.
Relaxation Delay (D1)2-5 secondsAllows for adequate relaxation of protons between pulses, crucial for accurate integration.
Acquisition Time (AQ)2-4 secondsProvides good digital resolution to resolve fine coupling patterns.
  • Acquisition: Start the acquisition.

  • D₂O Exchange (Optional): After acquiring the initial spectrum, eject the sample. Add one drop of D₂O, shake gently to mix, and re-acquire the spectrum using the same parameters. The hydroxyl (-OH) proton signal should disappear or significantly diminish, confirming its assignment.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal TMS standard to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of this compound is distinct and informative. The key diagnostic features are two doublets in the aromatic region with a small meta-coupling constant and a singlet for the methylene group adjacent to the ring. This guide provides a robust predictive framework and a detailed experimental protocol that, when followed, will enable researchers to confidently acquire, process, and interpret the spectrum, ensuring the structural integrity of this valuable chemical intermediate.

References

  • University of York. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wenzel, T. J., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • University of Sheffield. (n.d.). How to make an NMR sample. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information.
  • Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.
  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

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A Technical Guide to the ¹³C NMR Analysis of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dichloropyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the chemical shifts in substituted pyridine rings, presents a detailed, field-proven protocol for acquiring high-quality ¹³C NMR data, and offers an expert interpretation of the predicted spectrum. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₅Cl₂NO.[1][2] Its structural features, particularly the reactive hydroxymethyl group and the electronically modified pyridine ring, make it a valuable precursor in the synthesis of more complex molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals, and understanding the precise structure and purity of their intermediates is critical for successful drug development pipelines.[3]

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] It provides a unique "fingerprint" based on the electronic environment of each carbon atom. For a molecule like this compound, ¹³C NMR allows for the definitive verification of the substitution pattern on the pyridine ring and the confirmation of the hydroxymethyl group, which is paramount for quality assurance in synthetic workflows.

Core Principles: Substituent Effects in the ¹³C NMR of Pyridine Derivatives

The chemical shifts (δ) in the ¹³C NMR spectrum of a pyridine ring are highly sensitive to the nature and position of its substituents. The electronegativity of the ring nitrogen atom creates a distinct electronic environment compared to benzene, with C2/C6 appearing at approximately 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm in an unsubstituted pyridine.[5][6]

The introduction of substituents causes predictable changes to these chemical shifts, known as Substituent-Induced Chemical Shifts (SCS).[7] These effects are additive and can be used to predict the spectrum of a polysubstituted ring.[7][8]

  • Chlorine Substituents: Chlorine is an electronegative atom that exerts a strong deshielding (downfield) effect on the carbon it is directly attached to (the ipso-carbon). It also influences the ortho and para positions through a combination of inductive and resonance effects, and has a smaller effect on the meta position.

  • Hydroxymethyl (-CH₂OH) Substituent: This group has a more modest electronic effect on the aromatic ring carbons compared to halogens. Its primary diagnostic feature is the appearance of a signal in the aliphatic region (typically 50-70 ppm) for the -CH₂- carbon.[9]

By applying these principles, we can predict the chemical shifts for each of the six unique carbon atoms in this compound with a high degree of confidence.

Predicted ¹³C NMR Spectrum and Peak Assignments

Based on the foundational principles of SCS, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized below. The analysis accounts for the combined effects of the two chlorine atoms and the hydroxymethyl group on the pyridine scaffold.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~155 - 159Ipso-carbon to the -CH₂OH group and ortho to the C3-Cl. The combined deshielding effects shift it downfield from its position in unsubstituted pyridine.
C3 ~130 - 134Ipso-carbon to a chlorine atom, resulting in a significant downfield shift.
C4 ~138 - 142Positioned meta to the C5-Cl and ortho to the C3-Cl. The deshielding influence of two nearby halogens results in a downfield shift.
C5 ~128 - 132Ipso-carbon to a chlorine atom, leading to a strong downfield shift.
C6 ~146 - 150Located ortho to the ring nitrogen and the C5-Cl, causing a significant deshielding effect and a downfield shift.
-CH₂OH ~60 - 64A typical chemical shift for a primary alcohol's methylene carbon, clearly distinguished from the aromatic carbons.[9]

Experimental Protocol for High-Fidelity Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a quantitative and high-resolution ¹³C NMR spectrum. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized solvent signal.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. The primary objective is to obtain a spectrum with a high signal-to-noise ratio, which is crucial due to the low natural abundance of the ¹³C isotope.[4]

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHz for ¹HHigher field strength provides better signal dispersion and sensitivity.
Pulse Program zgpg30 or equivalentA standard proton-decoupled pulse sequence with a 30° flip angle to allow for shorter relaxation delays.
Spectral Width (SW) 220-240 ppmEncompasses the full range of expected chemical shifts for organic molecules.[10]
Acquisition Time (AQ) 1.0 - 2.0 sBalances resolution with experimental time.
Relaxation Delay (D1) 2.0 sA sufficient delay to allow for nearly complete T1 relaxation, improving signal consistency.[11]
Number of Scans (NS) 1024 - 4096A higher number of scans is necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.[10]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing Workflow
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CDCl₃ solvent peak can be set to 77.16 ppm.[12]

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Data and Structural Visualization

Visual tools are essential for correlating spectral data with molecular structure. The following diagram and workflow provide a clear representation of the expected results and the experimental process.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 20-30 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID (zgpg30, NS=1024+) setup->acquire process FT, Phase, and Baseline Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference analyze Peak Picking and Assignment reference->analyze end end analyze->end Final Spectrum

Caption: Standardized workflow for ¹³C NMR analysis from sample preparation to final spectrum.

Conclusion

This guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By leveraging established principles of substituent effects on pyridine rings, a reliable prediction of the chemical shifts can be made, which is invaluable for spectral assignment. The detailed experimental protocol presented herein establishes a self-validating system, ensuring that researchers can generate high-quality, reproducible data for structural confirmation and purity assessment. For professionals in drug discovery and chemical synthesis, this technical guide serves as an authoritative resource for the analytical characterization of this critical chemical intermediate.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

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Mass Spectrometry of (3,5-Dichloropyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chlorinated Pyridines in Pharmaceutical Development

(3,5-Dichloropyridin-2-yl)methanol is a halogenated pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The precise characterization of such intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering both theoretical grounding and practical, field-tested protocols for its analysis.

This document is structured to provide a logical progression from the fundamental properties of the analyte to advanced mass spectrometric analysis. We will first delve into the intrinsic chemical characteristics of this compound that dictate its behavior in a mass spectrometer. Subsequently, we will explore tailored experimental protocols, covering sample preparation, ionization source selection, and instrument tuning. The core of this guide will focus on the interpretation of mass spectra, proposing logical fragmentation pathways based on established chemical principles and data from analogous structures.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is a prerequisite for developing a robust mass spectrometry method.

PropertyValueSource
Molecular Formula C6H5Cl2NO[1][2]
Molecular Weight 178.02 g/mol [1][2][3]
Monoisotopic Mass 176.9748 g/mol [4][5]
CAS Number 275383-87-4[1][2][6]
Predicted Boiling Point 256.2 ± 35.0 °C[3]
Predicted Density 1.478 ± 0.06 g/cm³[3]

The presence of a pyridine ring, a hydroxyl group, and two chlorine atoms defines the molecule's chemical personality. The basic nitrogen atom on the pyridine ring is a readily available site for protonation, making positive-ion mode mass spectrometry a logical starting point. The chlorine atoms introduce a characteristic isotopic pattern that is a powerful diagnostic tool for identification.

Strategic Approach to Ionization: ESI vs. APCI

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like this compound, with moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[7][8][9]

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid phase, minimizing in-source fragmentation.[10] This is particularly advantageous when the primary goal is to determine the molecular weight of the analyte. For this compound, the basic nitrogen of the pyridine ring is expected to be readily protonated in the ESI plume, leading to a strong signal for the protonated molecule, [M+H]+.[11][12]

Atmospheric Pressure Chemical Ionization (APCI): For Enhanced Volatilization

APCI is well-suited for less polar and thermally stable compounds that are not efficiently ionized by ESI.[7][9] The process involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[13] This can be a robust alternative if ESI proves to be inefficient. In positive-ion APCI, proton transfer reactions in the gas phase will also lead to the formation of the [M+H]+ ion.[14]

The following diagram illustrates the decision-making process for selecting the appropriate ionization source.

Ionization_Selection Ionization Source Selection Workflow Analyte This compound Properties Moderate Polarity Basic Nitrogen Thermally Stable Analyte->Properties Decision Primary Choice? Properties->Decision ESI Electrospray Ionization (ESI) Result_ESI Strong [M+H]+ signal expected. Minimal fragmentation. ESI->Result_ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Result_APCI Robust ionization. Potential for in-source fragmentation. APCI->Result_APCI Decision->ESI Yes (Soft Ionization Preferred) Decision->APCI No (Alternative Needed)

Caption: Workflow for selecting the optimal ionization technique.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a high probability of success. Each step includes a rationale to ensure the "why" is as clear as the "how."

Part 1: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[15][16]

Objective: To prepare a clean, dilute solution of the analyte suitable for introduction into the mass spectrometer.

Protocol:

  • Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[17]

    • Rationale: Using a high-purity solvent minimizes background interference. Methanol and acetonitrile are common choices due to their volatility and compatibility with reversed-phase chromatography.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[17]

    • Rationale: This concentration range is typically optimal for modern mass spectrometers, preventing detector saturation and ion suppression effects. The addition of formic acid promotes protonation in positive-ion mode.[18]

  • Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.

    • Rationale: Particulates can clog the delicate tubing of the LC-MS system, leading to downtime and costly repairs.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures or when baseline separation is required, coupling liquid chromatography with mass spectrometry is the method of choice.

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS Detector: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI or APCI source.

LC Method:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Method (Positive Ion Mode):

ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Cone Voltage 30 V35 V
Source Temperature 150 °CNot Applicable
Desolvation Temperature 350 °C400 °C
Desolvation Gas Flow 800 L/hr700 L/hr
Corona Current Not Applicable5 µA
Scan Range m/z 50-300m/z 50-300

Rationale: The provided settings are a good starting point and may require optimization based on the specific instrument used. The cone voltage can be adjusted to induce in-source fragmentation for structural confirmation if desired.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound will contain several key pieces of information: the molecular ion, its isotopic pattern, and fragment ions.

The Molecular Ion and its Isotopic Signature

Due to the presence of two chlorine atoms, the molecular ion region of the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, 35Cl (75.8% abundance) and 37Cl (24.2% abundance). For a molecule with two chlorine atoms, the expected isotopic distribution for the [M+H]+ ion will be:

IonRelative Abundance
[M+H]+100%
[M+H+2]+65%
[M+H+4]+10.5%

This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

To gain further structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (the [M+H]+ ion at m/z 178) and subjecting it to collision-induced dissociation (CID) with an inert gas.[19][20][21] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the structure of this compound and established fragmentation mechanisms for similar compounds, several fragmentation pathways can be proposed.[22][23][24]

Fragmentation_Pathway Proposed CID Fragmentation of [M+H]+ M_H [M+H]+ m/z 178 Loss_H2O Loss of H2O M_H->Loss_H2O Loss_CH2O Loss of CH2O M_H->Loss_CH2O Fragment_160 m/z 160 Loss_H2O->Fragment_160 Loss_Cl Loss of Cl radical Fragment_160->Loss_Cl Fragment_125 m/z 125 Loss_Cl->Fragment_125 Loss_HCN Loss of HCN Fragment_125->Loss_HCN Fragment_98 m/z 98 Loss_HCN->Fragment_98 Fragment_148 m/z 148 Loss_CH2O->Fragment_148

Caption: Proposed fragmentation pathways for protonated this compound.

Key Fragmentation Pathways:

  • Loss of Water (H2O): The protonated molecule can readily lose a molecule of water from the methanol group, resulting in a fragment ion at m/z 160. This is a common fragmentation pathway for alcohols.[24]

  • Loss of a Chlorine Radical (Cl•): From the m/z 160 fragment, the loss of a chlorine radical can occur, leading to an ion at m/z 125.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings is the loss of HCN, which would result in a fragment at m/z 98 from the m/z 125 ion.[25]

  • Loss of Formaldehyde (CH2O): An alternative initial fragmentation from the protonated molecular ion could be the loss of formaldehyde from the methanol group, yielding a fragment at m/z 148.

The relative abundances of these fragment ions will depend on the collision energy applied. A summary of the expected major ions is presented below.

m/zProposed IdentityNotes
178[M+H]+Protonated molecular ion. Exhibits a characteristic isotopic pattern for two chlorine atoms.
160[M+H - H2O]+Result of water loss from the methanol group.
148[M+H - CH2O]+Result of formaldehyde loss.
125[M+H - H2O - Cl]+Subsequent fragmentation involving chlorine loss.
98[M+H - H2O - Cl - HCN]+Characteristic pyridine ring fragmentation.

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the analyte's properties, making informed decisions on ionization techniques, and following robust experimental protocols, researchers and drug development professionals can confidently characterize this important pharmaceutical intermediate. The proposed fragmentation pathways, grounded in established chemical principles, offer a solid basis for structural elucidation and confirmation. As with any analytical method, the protocols and interpretations presented here should be adapted and validated for the specific instrumentation and experimental context. Mass spectrometry, when applied with scientific rigor and a deep understanding of the underlying principles, is an indispensable tool in the advancement of pharmaceutical sciences.

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An In-depth Technical Guide to the Infrared Spectroscopy of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for analyzing (3,5-Dichloropyridin-2-yl)methanol using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, grounding its claims in established spectroscopic principles.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in quality control, reaction monitoring, and regulatory compliance. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the bonds to stretch, bend, rock, and scissor. These absorption events are recorded as a spectrum, which reveals the functional groups present in the molecule.

This guide will establish a robust framework for obtaining and interpreting the FTIR spectrum of this compound, offering insights into the causal relationships between molecular structure and spectral features.

Theoretical Framework: Understanding Molecular Vibrations

The infrared spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The wavenumber is proportional to the frequency of the absorbed radiation. The specific frequencies at which a molecule absorbs IR radiation are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them, as described by Hooke's Law for a simple harmonic oscillator.

For this compound, the key functional groups and their expected vibrational modes are:

  • Hydroxyl Group (-OH): This group gives rise to a strong, broad O-H stretching band due to hydrogen bonding and a C-O stretching band.[2][3]

  • Pyridyl Ring: The aromatic ring exhibits characteristic C-H stretching, C=C and C=N ring stretching, and out-of-plane (oop) C-H bending vibrations.[4]

  • C-Cl Bonds: The carbon-chlorine bonds will produce characteristic stretching vibrations.[5][6]

  • Aliphatic C-H: The methylene bridge (-CH₂-) will have its own distinct C-H stretching and bending modes.

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of overlapping signals, primarily from bending vibrations, that is unique to each molecule.[2][3]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

Acquiring a high-quality FTIR spectrum requires meticulous sample preparation and instrument setup. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Methodology:

  • Instrument Calibration: Ensure the FTIR spectrometer is calibrated using a polystyrene standard to verify wavenumber accuracy.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts the spectral contributions of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. The pressure should be sufficient to maximize signal without damaging the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The causality behind this choice is rooted in efficiency and data quality. ATR minimizes scattering effects common with solid samples and requires no sample dilution, unlike KBr pellet or Nujol mull methods.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition & Processing Calibrate 1. Calibrate Spectrometer (Polystyrene Standard) Clean 2. Clean ATR Crystal (e.g., Isopropanol) Calibrate->Clean Background 3. Acquire Background Spectrum (Empty Crystal) Clean->Background Sample 4. Apply Solid Sample to Crystal Background->Sample Pressure 5. Apply Consistent Pressure Sample->Pressure Acquire 6. Collect Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) Pressure->Acquire Process 7. Perform ATR & Baseline Correction Acquire->Process Analyze 8. Analyze & Interpret Spectrum Process->Analyze

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Spectral Interpretation of this compound

While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on established group frequencies provides a robust framework for interpretation. The expected absorption bands are detailed below.

Diagnostic Group Frequencies (>1500 cm⁻¹)

This region is dominated by stretching vibrations and is crucial for identifying key functional groups.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Rationale and Authoritative Grounding
O-H Stretch (Hydrogen Bonded)3500 - 3200Strong, BroadThe hydroxyl group forms intermolecular hydrogen bonds, which broadens the absorption band and shifts it to a lower frequency compared to a free O-H.[2][3]
Aromatic C-H Stretch3100 - 3000Medium to WeakThe sp² C-H bonds of the pyridine ring absorb at a slightly higher frequency than the sp³ C-H bonds of alkanes.[4]
Aliphatic C-H Stretch3000 - 2850MediumThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- (methylene) group.[2]
C=C and C=N Ring Stretches1600 - 1430Medium to StrongPyridine and its derivatives show a series of characteristic bands in this region due to the stretching of the double bonds within the aromatic ring.[4][7][8]
Fingerprint Region (<1500 cm⁻¹)

This region contains complex vibrations that are highly specific to the molecule's overall structure.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Rationale and Authoritative Grounding
C-O Stretch (Primary Alcohol)~1050StrongThe stretching of the C-O bond in a primary alcohol typically appears as a strong band in this region.[2][3]
In-plane C-H Bending1300 - 1000MediumBending vibrations of the C-H bonds on the pyridine ring.
C-Cl Stretch850 - 550Medium to StrongThe stretching vibrations of the two C-Cl bonds are expected in this range. The exact position depends on the overall electronic environment.[2][5]
Out-of-plane (oop) C-H Bending900 - 675StrongThe substitution pattern on the pyridine ring influences the position of these strong bands, which can be highly diagnostic.

Molecular Vibrational Modes Diagram

Vibrational_Modes cluster_mol This compound cluster_modes Key Vibrational Modes mol OH_Stretch O-H Stretch (3500-3200 cm⁻¹) mol->OH_Stretch -OH group Aro_CH_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->Aro_CH_Stretch Pyridine Ring CO_Stretch C-O Stretch (~1050 cm⁻¹) mol->CO_Stretch -CH₂OH group CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) mol->CCl_Stretch -Cl groups

Caption: Key IR-active vibrational modes for this compound.

The Role of Computational Chemistry

In the absence of an experimental spectrum, computational methods provide a powerful, authoritative alternative for vibrational analysis.[7][9][10] Density Functional Theory (DFT) calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.

Workflow for Computational Analysis:

  • Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. This calculation yields the harmonic vibrational frequencies.

  • Scaling: The calculated frequencies are often systematically higher than experimental values. They are corrected using empirical scaling factors to improve agreement with experimental data.

  • Spectrum Simulation: The scaled frequencies and calculated intensities are used to generate a simulated IR spectrum.

This in silico approach allows for the unambiguous assignment of complex vibrational modes and can be used to predict the spectrum of novel compounds or to corroborate experimental findings.

Conclusion

The infrared spectrum of this compound is characterized by a combination of distinct absorption bands corresponding to its hydroxyl, dichloropyridyl, and methylene functionalities. A broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, strong ring vibrations between 1600-1430 cm⁻¹, a prominent C-O stretch near 1050 cm⁻¹, and C-Cl stretches in the lower wavenumber region are all expected features. By following a robust experimental protocol and leveraging a deep understanding of group frequencies and computational methods, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important chemical entity.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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A Technical Guide to the Physical and Chemical Characterization of (3,5-Dichloropyridin-2-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3,5-Dichloropyridin-2-yl)methanol is a substituted pyridine derivative of increasing interest as a versatile building block in medicinal chemistry and drug development. Its utility in the synthesis of complex molecular scaffolds necessitates a thorough understanding of its fundamental physical and chemical properties. These parameters are not merely academic data points; they are critical determinants of a compound's behavior, influencing everything from reaction kinetics and purification efficiency to the ultimate formulation, stability, and bioavailability of an active pharmaceutical ingredient (API).

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the characterization of this compound (CAS No. 275383-87-4). Moving beyond a simple list of properties, this document details the causality behind essential experimental protocols, offering step-by-step methodologies for obtaining robust, reliable, and self-validating data. We will explore the expected structural and physicochemical properties and provide detailed workflows for their empirical determination, ensuring that researchers can confidently assess the quality, purity, and behavior of this important chemical intermediate.

Introduction: The Imperative of Foundational Characterization

In the pathway of drug discovery and development, the initial characterization of a chemical entity like this compound is a foundational pillar upon which all subsequent research is built. A precise understanding of its molecular structure, purity, solubility, ionization constant (pKa), and solid-state form is paramount. These properties govern how the molecule will perform in synthetic reactions, how it can be purified and formulated, and ultimately, how it will behave in a physiological environment.

For instance, an unconfirmed structure or the presence of uncharacterized impurities can lead to ambiguous biological results and wasted resources. Similarly, overlooking polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound consequences on the stability and solubility of a final drug product. This guide, therefore, emphasizes a systematic, protocol-driven approach to characterization, ensuring data integrity and providing the critical insights needed for successful research and development.

Molecular Identity and Physicochemical Properties

The first step in characterizing any compound is to confirm its identity and summarize its known or predicted physicochemical properties. These values provide a baseline for experimental design and data interpretation.

2.1 Molecular Structure and Identifiers

  • IUPAC Name: this compound

  • Synonyms: 3,5-Dichloro-2-(hydroxymethyl)pyridine; (3,5-Dichloro-2-pyridyl)methanol[1]

  • CAS Number: 275383-87-4[1]

  • Molecular Formula: C₆H₅Cl₂NO[1]

  • Molecular Weight: 178.02 g/mol [1]

2.2 Summary of Physicochemical Data

The following table summarizes key physical properties. It is critical to note that many of these values are computationally predicted and require experimental verification for use in a regulatory or cGMP (current Good Manufacturing Practice) environment. In synthetic reports, the compound has been described as a "viscous oil" when obtained as a crude product, which underscores the importance of purification and subsequent solid-state characterization.[2][3][4]

PropertyValue / Predicted ValueSource
Boiling Point 256.2 ± 35.0 °C (at 760 mmHg)Predicted[1]
Density 1.478 ± 0.06 g/cm³Predicted[1]
Flash Point 108.7 °CN/A
pKa 12.44 ± 0.10Predicted[1]
Melting Point Not Experimentally ReportedN/A
Solubility Not Experimentally ReportedN/A
Comprehensive Protocols for Physicochemical Characterization

The trustworthiness of any advanced study relies on the quality of the starting material. The following section provides detailed, self-validating protocols for the comprehensive characterization of this compound.

Diagram: Overall Characterization Workflow

G cluster_0 Purity & Identity cluster_1 Physicochemical Properties cluster_2 Solid-State Analysis purity Purity Assessment (HPLC, LC-MS) identity Identity Confirmation (MS, NMR, Elemental Analysis) purity->identity If >95% pure mp Melting Point Determination identity->mp sol Solubility Profiling mp->sol pka pKa Determination sol->pka xray Single Crystal XRD (Structure Confirmation) pka->xray pxrd Powder XRD (Polymorphism Screen) xray->pxrd For Bulk Material start Synthesized This compound start->purity G start Add excess solid to pH buffer step1 Equilibrate at 25°C (e.g., 24-48h with shaking) start->step1 step2 Allow solid to settle step1->step2 step3 Filter supernatant (e.g., 0.22 µm syringe filter) step2->step3 step4 Quantify concentration of filtrate (HPLC/UV-Vis) step3->step4 result Solubility (mg/mL) at specified pH step4->result G cluster_0 Pyridine Nitrogen (Base) cluster_1 Hydroxyl Group (Acid) pKa_base pKa (base) ion_state_base ion_state_base pKa_acid pKa (acid) ~12.4 ion_state_acid ion_state_acid

Sources

(3,5-Dichloropyridin-2-yl)methanol: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloropyridin-2-yl)methanol is a pivotal intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. The structural arrangement, featuring a di-chlorinated pyridine ring attached to a hydroxymethyl group, imparts a specific reactivity profile that is advantageous for synthetic transformations but also presents inherent stability challenges. A comprehensive understanding of this molecule's chemical stability is not merely an academic exercise; it is a critical prerequisite for ensuring the reproducibility of experimental results, the integrity of analytical standards, and the quality of scaled-up synthetic batches. This guide provides a detailed examination of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes a framework for its optimal handling and storage.

Core Chemical Profile and Reactivity

The stability of this compound is dictated by the interplay of its constituent functional groups.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be a site for protonation or other electrophilic attack. However, the two electron-withdrawing chlorine atoms significantly reduce the basicity of the nitrogen and the electron density of the ring, making it more susceptible to nucleophilic attack than pyridine itself.

  • Chlorine Substituents: The chloro groups are generally stable but can be displaced under harsh nucleophilic conditions. Their primary influence is electronic, modulating the reactivity of the rest of the molecule.

  • Hydroxymethyl Group: This primary alcohol is the most significant site of potential degradation under common laboratory and storage conditions. It is susceptible to oxidation, a common liability for alcohol-containing compounds.

Safety data sheets indicate that the compound is chemically stable under standard ambient conditions but is also sensitive to air and light and is hygroscopic.[1] This suggests that while kinetically stable in a pure, isolated state, its degradation is readily promoted by atmospheric and environmental factors.

Primary Degradation Pathways

Understanding the likely degradation mechanisms is fundamental to designing effective mitigation strategies. The principal pathways of concern are oxidation, photodegradation, and to a lesser extent, thermal decomposition.

Oxidative Degradation

The primary alcohol of the hydroxymethyl group is the most probable site for oxidation. This process can occur in the presence of atmospheric oxygen, particularly if catalyzed by trace metal impurities or light. The degradation likely proceeds in a two-step sequence:

  • Oxidation to Aldehyde: The initial oxidation product is the corresponding aldehyde, (3,5-dichloropyridin-2-yl)carbaldehyde.

  • Oxidation to Carboxylic Acid: Aldehydes are generally more susceptible to oxidation than alcohols and can be readily converted to the corresponding carboxylic acid, 3,5-dichloropyridine-2-carboxylic acid.

The accumulation of these impurities can compromise the purity of the starting material and potentially introduce complications in subsequent synthetic steps.

Oxidation_Pathway A This compound (Starting Material) B (3,5-Dichloropyridin-2-yl)carbaldehyde (Aldehyde Impurity) A->B [O] (Air, light, metal ions) C 3,5-Dichloropyridine-2-carboxylic acid (Acid Impurity) B->C [O] (Rapid)

Caption: Proposed pathway for the oxidative degradation of this compound.

Photodegradation

As noted in safety literature, the compound is light-sensitive.[1] Pyridine and its derivatives can absorb UV light, leading to the formation of excited electronic states. This can trigger complex degradation cascades, including radical-mediated reactions or direct cleavage of bonds. Photodegradation of 2-chloropyridine has been shown to produce a variety of intermediate products, indicating that the breakdown of chlorinated pyridines under UV exposure can be complex.[2] For this compound, this light exposure can also provide the energy to accelerate the oxidative pathway described above.

Thermal and pH-Mediated Degradation

While stable at room temperature, elevated temperatures can accelerate all degradation processes.[1] Forced degradation studies often employ heat to assess the intrinsic stability of a molecule.[3] In the event of a fire, thermal decomposition can generate hazardous gases, including nitrogen oxides and hydrogen chloride.[4] Furthermore, extremes of pH during aqueous processing or in solution-based stability studies could potentially lead to hydrolysis or other acid/base-catalyzed reactions, a standard stress condition in forced degradation protocols.[3]

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, a multi-faceted approach to storage is required. The following conditions are synthesized from supplier recommendations and an understanding of the compound's chemical liabilities.[1][5]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionCausality and Rationale
Temperature 2–8°CReduces the kinetic rate of all potential degradation reactions, particularly oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[1][5]
Light Exposure Amber Glass Vial / Light-Proof ContainerPrevents initiation of photodegradation pathways.[1]
Moisture Tightly Sealed Container in a Dry EnvironmentThe compound is noted to be hygroscopic; minimizing water prevents potential hydrolysis and clumping.[1]
Container Chemically Inert Material (e.g., Borosilicate Glass) with a Secure SealPrevents leaching of contaminants from the container and ingress of air or moisture.
Incompatibilities Segregate from Strong Oxidizing AgentsStrong oxidizers will aggressively degrade the hydroxymethyl group.[4][6]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability profile and identify potential degradants, a forced degradation study is essential. This is a cornerstone of drug development and is mandated by regulatory bodies like the ICH.[3] The goal is to intentionally stress the compound to predict its long-term stability and develop stability-indicating analytical methods.

Step-by-Step Methodology
  • Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water). This will serve as the time-zero (T0) control.

  • Stress Condition Setup: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Store the solution at 60°C in the dark.

    • Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

    • Control: Store a sample under the recommended conditions (2-8°C, dark).

  • Time-Point Analysis: At specified intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis.

  • Analytical Detection: Analyze all samples using a stability-indicating HPLC-UV method. A gradient elution on a C18 column is typically effective for separating the parent compound from its more polar or non-polar degradants.

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining.

    • Quantify the formation of degradation products (as a percentage of the total area).

    • Identify the conditions under which the compound is most labile.

    • If significant degradants are observed, use LC-MS to tentatively identify their structures.

Workflow Diagram

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Interpretation A Prepare Stock Solution of This compound B Aliquot into Vials A->B C Acid (HCl) D Base (NaOH) E Oxidative (H₂O₂) F Thermal (60°C) G Photolytic (ICH Q1B) H Control (2-8°C, Dark) I Sample at Timed Intervals J HPLC-UV Analysis (Assay and Purity) I->J K LC-MS for Degradant ID J->K L Establish Degradation Profile & Stability-Indicating Method K->L

Caption: A typical experimental workflow for a forced degradation study.

Conclusion and Authoritative Recommendations

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation risks are oxidation of the hydroxymethyl group and photodegradation, which are effectively mitigated by storage at 2-8°C under an inert atmosphere, protected from light . For any application where purity is paramount, such as in drug development or for use as an analytical standard, it is strongly advised to re-test the material's purity periodically. Implementing the forced degradation workflow described herein not only confirms these liabilities but also equips the scientist with a validated, stability-indicating analytical method essential for ongoing quality control.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for this compound. [Retrieved from supplier documentation, which notes the compound is air and light sensitive and hygroscopic].
  • ChemScene. (n.d.). (2,5-Dichloropyridin-3-yl)methanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (2-Amino-5-chloropyridin-3-yl)methanol. [Provides general stability information for a related compound, noting incompatibility with strong oxidizing agents and hazardous decomposition products].
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound Chemical Properties. [Supplier data recommending storage under inert gas (nitrogen or Argon)
  • Fetzner, S. (1990). Degradation of halogenated aromatic compounds.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-3,5-dichloropyridine.
  • Bedard, D. L. (2008). Halogenated Aromatics: Fate and Microbial Degradation.
  • Fallacara, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3238.
  • Dagwar, K., & Dutta, T. (2024). Halogenated Aromatic Compounds. Persistent Organic Pollutants.
  • Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I.
  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4).
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  • Advanced Chemical Intermediates. (n.d.). (3,5-Dichloro-pyridin-2-yl)-methanol. [Supplier product page].
  • Kai, M., Ohkura, Y., Yonekura, S., & Iwasaki, M. (1986). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Yakugaku Zasshi, 106(10), 882-7.
  • Appchem. (n.d.). This compound hydrochloride. [Supplier product page for the hydrochloride salt].
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  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

Sources

The Hydroxymethyl Group on a Dichloropyridine Core: A Guide to Reactivity and Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (dichloropyridinyl)methanol scaffold is a cornerstone in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The hydroxymethyl group, a seemingly simple functional handle, exhibits a rich and nuanced reactivity profile, profoundly influenced by the electronic and steric environment of the dichlorinated pyridine ring. This guide provides an in-depth exploration of the key chemical transformations of this hydroxymethyl group. We will move beyond mere procedural descriptions to dissect the underlying principles governing reaction choice, selectivity, and optimization. Detailed, field-proven protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively manipulate this versatile synthetic intermediate.

Introduction: The Dichotomous Nature of the Dichloropyridinyl Methanol System

Dichloropyridine moieties are prevalent in medicinal chemistry, often valued for their ability to form critical hydrogen bonds, engage in pi-stacking interactions, and serve as rigid scaffolds for pharmacophore presentation. The hydroxymethyl group (-CH₂OH) appended to this core acts as a primary synthetic nexus, a versatile launching point for a host of functional group interconversions.

However, the reactivity of this benzylic-type alcohol is not straightforward. It is dictated by a constant interplay between two opposing electronic forces:

  • Activation by the Pyridine Nitrogen: The lone pair on the ring nitrogen can stabilize adjacent positive charge through resonance, activating the benzylic position towards reactions involving carbocationic intermediates.

  • Deactivation by Chlorine Atoms: The two strongly electron-withdrawing chlorine atoms significantly reduce the electron density of the pyridine ring. This deactivation diminishes the nucleophilicity of the alcohol's oxygen and can influence the stability of charged intermediates.

Understanding this electronic dichotomy is paramount for predicting reactivity and selecting the appropriate reaction conditions to achieve desired synthetic outcomes. This guide will illuminate the practical consequences of these effects across the most critical classes of chemical transformations.

A Hub of Reactivity: Key Transformations

The hydroxymethyl group on the dichloropyridine core can be reliably converted into a range of other functional groups, each opening new avenues for molecular elaboration. The most synthetically valuable transformations include oxidation, halogenation, etherification, and esterification.

Reactivity_Hub cluster_main cluster_products main (Dichloropyridinyl)methanol -CH₂OH aldehyde Aldehyde -CHO main->aldehyde Mild Oxidation (Swern, MnO₂) halide Halide -CH₂X main->halide Halogenation (e.g., SOCl₂) ether Ether -CH₂OR main->ether O-Alkylation (Williamson) ester Ester -CH₂OC(O)R main->ester Esterification / Acylation (Mitsunobu, Ac₂O) acid Carboxylic Acid -COOH aldehyde->acid Strong Oxidation

Figure 1: Key transformations of the hydroxymethyl group.

Oxidation: Precise Control of the Oxidation State

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidant is critical for controlling the outcome and avoiding unwanted side reactions. Due to the electron-deficient nature of the ring, harsh, acidic oxidants like Jones reagent (CrO₃/H₂SO₄) can sometimes lead to decomposition or require forcing conditions.[1] Milder, more selective methods are generally preferred.

Selective Oxidation to Aldehydes

For the synthesis of dichloropyridine carboxaldehydes, stopping the oxidation at the aldehyde stage is crucial. Over-oxidation to the carboxylic acid is a common side reaction.[1] Two methods stand out for their reliability and mildness.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at very low temperatures (-78 °C).[2][3] Its key advantage is the complete absence of over-oxidation, providing clean conversion to the aldehyde.[4] The reaction is broadly tolerant of other functional groups, making it ideal for complex intermediates.[2] The primary drawbacks are the requirement for cryogenic temperatures and the production of malodorous dimethyl sulfide as a byproduct.[5]

  • Manganese Dioxide (MnO₂) Oxidation: Activated MnO₂ is a highly selective heterogeneous oxidant for allylic and benzylic alcohols.[6] The hydroxymethyl group on a pyridine ring behaves as a benzylic-type alcohol, making it an excellent substrate. The reaction is typically performed by stirring the alcohol with a stoichiometric excess of MnO₂ in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating.[6][7] Its primary advantage is operational simplicity and mild conditions. However, the activity of MnO₂ can vary between batches, often requiring a large excess of the reagent.[7]

Table 1: Comparison of Mild Oxidizing Agents for (Dichloropyridinyl)methanol

Reagent System Typical Conditions Product Yield Causality & Key Insights
Swern Oxidation 1. (COCl)₂, DMSO, DCM, -78 °C2. Substrate3. Et₃N Aldehyde High (>90%) The low temperature prevents side reactions and over-oxidation. The mechanism does not involve water, precluding hydrate formation which can lead to carboxylic acids.[2][4]

| Manganese Dioxide | MnO₂ (5-10 equiv.), DCM or CHCl₃, RT to Reflux | Aldehyde | Good to Excellent | Heterogeneous reaction occurs on the surface of the MnO₂. Selectivity for benzylic alcohols is excellent. Reaction rate is highly dependent on the "activation" level of the MnO₂.[6][7] |

Detailed Protocol: Swern Oxidation of (2,6-dichloropyridin-4-yl)methanol

This protocol is adapted from standard Swern oxidation procedures and is designed for high-fidelity conversion.[2][8][9]

Materials:

  • (2,6-dichloropyridin-4-yl)methanol

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Argon or Nitrogen supply

  • Dry glassware

Procedure:

  • Activator Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous DCM (0.2 M relative to oxalyl chloride). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.2 equivalents) via syringe. To this solution, add a solution of anhydrous DMSO (2.4 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Dissolve (2,6-dichloropyridin-4-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred reaction mixture. Stir for 45 minutes at -78 °C.

  • Quenching: Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick with precipitated triethylammonium chloride. After addition is complete, allow the reaction to stir for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-dichloropyridine-4-carbaldehyde. The product can be purified by silica gel chromatography if necessary.

Halogenation: Creating a Versatile Electrophile

Conversion of the hydroxymethyl group to a chloromethyl (-CH₂Cl) or bromomethyl (-CH₂Br) group is a powerful synthetic strategy. The resulting halomethylpyridines are potent electrophiles, readily undergoing nucleophilic substitution to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.

Thionyl Chloride (SOCl₂): The Reagent of Choice for Chlorination

Thionyl chloride is the most common and effective reagent for converting hydroxymethylpyridines to their corresponding chloromethyl derivatives.[10] The reaction proceeds readily, often in the absence of a solvent or in a high-boiling solvent like toluene. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[11]

A key consideration is the basicity of the pyridine nitrogen. The HCl generated during the reaction will protonate the ring nitrogen, forming a pyridinium hydrochloride salt. In some procedures, the alcohol is first converted to the hydrochloride salt before the addition of thionyl chloride to ensure homogeneity and control the reaction.[10] The reaction mechanism can proceed with either inversion (Sₙ2, in the presence of pyridine) or retention (Sₙi, internal return) of configuration, though this is not a factor for the achiral hydroxymethyl group.[12]

Table 2: Reagents for Halogenation of (Dichloropyridinyl)methanol

Reagent Typical Conditions Product Yield Causality & Key Insights
Thionyl Chloride (SOCl₂) Neat SOCl₂ or Toluene, Reflux, cat. DMF Chloromethylpyridine High Irreversible reaction as byproducts (SO₂ and HCl) are gases.[13] The pyridine nitrogen acts as an internal base scavenger. Adding pyridine as a co-solvent ensures an Sₙ2 pathway.[11][12]

| Phosphorus Tribromide (PBr₃) | DCM or neat, 0 °C to RT | Bromomethylpyridine | Good to High | Standard method for converting primary alcohols to bromides. Stoichiometric amounts of PBr₃ are required. |

Detailed Protocol: Synthesis of 2,3-dichloro-5-(chloromethyl)pyridine

This protocol is based on established industrial procedures for the synthesis of key agrochemical intermediates.[10][14]

Materials:

  • (2,3-dichloro-5-pyridinyl)methanol

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Anhydrous conditions

Procedure:

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place (2,3-dichloro-5-pyridinyl)methanol (1.0 equivalent).

  • Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 equivalents). The addition may be exothermic. The reaction can be run neat or with toluene as a solvent.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess thionyl chloride by adding the reaction mixture to ice water.

  • Isolation: Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-dichloro-5-(chloromethyl)pyridine. Purification can be achieved by vacuum distillation or chromatography.

Etherification and Esterification: Modifying the Oxygen Nucleophile

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and straightforward method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[15][16] To prepare ethers from a (dichloropyridinyl)methanol, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then displaces a halide from a suitable alkylating agent.

  • Choice of Base: Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is the most common choice, typically used in an aprotic polar solvent like tetrahydrofuran (THF) or DMF.[17] The deprotonation is irreversible as hydrogen gas evolves.

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are ideal as they are highly susceptible to Sₙ2 attack and less prone to elimination side reactions.[15]

Williamson_Workflow cluster_workflow Workflow: Williamson Ether Synthesis start Dissolve (Dichloropyridinyl)methanol in anhydrous THF/DMF add_base Add NaH (1.1 equiv) Stir at 0 °C to RT start->add_base alkoxide Alkoxide Formation (H₂ evolution) add_base->alkoxide add_alkyl_halide Add Alkyl Halide (R-X) (e.g., CH₃I) alkoxide->add_alkyl_halide reaction Stir at RT until completion (Monitor by TLC) add_alkyl_halide->reaction quench Quench with H₂O or sat. NH₄Cl reaction->quench workup Aqueous Work-up & Extraction quench->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Target Ether: (Dichloropyridinyl)methoxymethyl-R purify->product

Figure 2: General workflow for Williamson ether synthesis.
Esterification

Ester formation can be achieved through several methods.

  • Acylation with Acid Chlorides/Anhydrides: The most direct method involves reacting the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.[18] Pyridine often serves as both the solvent and the catalyst.[19]

  • Mitsunobu Reaction: For more delicate substrates or when stereochemical inversion is desired (not applicable here, but a key feature of the reaction), the Mitsunobu reaction is exceptionally powerful.[20][21] It couples an alcohol with a carboxylic acid (pKa < 15) using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20][22] The reaction proceeds under mild, neutral conditions, making it tolerant of a wide array of functional groups.[21] A key advantage is its ability to drive reactions to completion where simple acid-catalyzed esterifications might be reversible. A common nucleophile used for this purpose is p-nitrobenzoic acid, as the resulting ester is often crystalline and easily purified.[23]

Table 3: Comparison of Etherification and Esterification Methods

Reaction Reagents Conditions Yield Causality & Key Insights
Williamson Ether Synthesis 1. NaH2. R-X THF or DMF, 0 °C to RT High Sₙ2 mechanism. Requires a strong base to form the alkoxide. Best with primary alkyl halides to avoid E2 elimination.[15]
Acylation Ac₂O or RCOCl, Pyridine Pyridine, 0 °C to RT High Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl or HOAc produced.[18]

| Mitsunobu Reaction | R-COOH, PPh₃, DIAD/DEAD | THF, 0 °C to RT | Good to High | Forms a highly reactive oxyphosphonium salt intermediate.[22] Works well for acidic nucleophiles (pKa < 15) under neutral conditions.[20] |

Conclusion

The hydroxymethyl group on a dichloropyridine scaffold is a synthetically powerful and versatile functional handle. Its reactivity, governed by the electronic push-pull nature of the heterocyclic core, can be precisely controlled through the judicious selection of modern synthetic reagents and methodologies. Mild, selective oxidations with Swern reagents or MnO₂ provide access to aldehydes, while robust chlorination with thionyl chloride yields a key electrophilic intermediate. Furthermore, classical Sₙ2-based etherification and a range of esterification techniques, including the exceptionally mild Mitsunobu reaction, allow for extensive derivatization at the oxygen atom. The protocols and principles detailed in this guide provide a framework for the strategic manipulation of this important building block, enabling the efficient construction of complex molecules for drug discovery and development.

References

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  • Eureka | Patsnap. (2015). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Patsnap. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907-7909. Available at: [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
  • Bagley, M. C., et al. (2009). Manganese dioxide can oxidise unactivated alcohols under in situ oxidation–Wittig conditions. Chemical Communications, (30), 4557-4559. Available at: [Link]

  • Tanaka, H. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link]

  • Ashenhurst, J. (2022). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Copelli, S., et al. (2019). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 77, 25-30. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 1-13. Available at: [Link]

  • Ashenhurst, J. (2023). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • Gold, V., & Hilton, J. (1955). 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Journal of the Chemical Society (Resumed), 1425-1431. Available at: [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Electronic Effects of Chlorine on the Pyridine Ring: Implications for Reactivity and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the electronic influence a chlorine substituent exerts on the pyridine ring. We will dissect the interplay of inductive and resonance effects, quantify their impact on the molecule's fundamental properties, and explore the profound consequences for chemical reactivity, with a particular focus on applications in medicinal chemistry and process development.

The Dichotomy of Chlorine's Electronic Influence

The chemical behavior of a substituted pyridine is fundamentally governed by the electronic nature of the pyridine ring itself and the perturbations introduced by the substituent. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. The introduction of a chlorine atom adds another layer of complexity due to its dual electronic nature.

  • Inductive Effect (-I): Chlorine is significantly more electronegative than carbon. This disparity causes a strong, distance-dependent withdrawal of electron density through the sigma (σ) bond framework. This effect deactivates the entire ring by reducing its electron richness.[1]

  • Resonance Effect (+R / +M): Chlorine possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system. This donation of electron density, particularly to the ortho and para positions, counteracts the inductive effect to a small degree.

For halogens, the powerful electron-withdrawing inductive effect (-I) overwhelmingly dominates the weaker electron-donating resonance effect (+R).[2][3] The net result is that a chlorine atom acts as an electron-withdrawing group, deactivating the pyridine ring. However, the subtle interplay of these two opposing forces is key to understanding the nuanced reactivity of chloropyridines.

Sources

The Strategic Application of (3,5-Dichloropyridin-2-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous clinically successful drugs. Within this class, halogenated pyridines, particularly those with a dichlorinated core, have emerged as exceptionally versatile building blocks. This guide focuses on (3,5-Dichloropyridin-2-yl)methanol, a key intermediate whose strategic importance lies in the synthetic handles it offers for the construction of complex, biologically active molecules. We will delve into its physicochemical properties, synthesis, and key chemical transformations. The core of this guide will explore its burgeoning role in the development of potent and selective therapeutics, with a particular focus on P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.

Compound Profile: this compound

This compound, with CAS Number 275383-87-4, is a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a hydroxymethyl group, presents a unique combination of chemical properties that are highly advantageous in synthetic chemistry. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring for certain nucleophilic substitutions, while the hydroxyl group provides a reactive site for a multitude of chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.02 g/mol [3]
CAS Number 275383-87-4[1]
Appearance White to off-white solidN/A
Boiling Point 256.2 ± 35.0 °C (Predicted)[3]
Density 1.478 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.44 ± 0.10 (Predicted)[3]

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group, as well as a broad singlet for the hydroxyl proton. The aromatic protons would likely appear as doublets due to coupling with each other.[4]

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum would display six unique signals corresponding to the five carbons of the pyridine ring and the carbon of the hydroxymethyl group.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=N and C=C stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.[6]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its accessibility and the reactivity of its functional groups.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid or its ester, which can be prepared from commercially available 3,5-dichloropyridine.

Workflow: Synthesis of this compound

Synthesis_Workflow Start 3,5-Dichloropyridine Step1 Lithiation and Carboxylation Start->Step1 Intermediate 3,5-Dichloropyridine- 2-carboxylic acid Step1->Intermediate Step2 Reduction (e.g., with LiAlH₄ or BH₃) Intermediate->Step2 Product This compound Step2->Product P2X7_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel Antagonist (3,5-Dichloropyridine) Derivative Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation FGFR_Inhibitor_Workflow Start This compound Step1 Conversion to (3,5-Dichloropyridin-2-yl)methyl chloride (e.g., with SOCl₂) Start->Step1 Intermediate1 (3,5-Dichloropyridin-2-yl)methyl chloride Step1->Intermediate1 Step2 Nucleophilic Substitution with a Phenolic Core (e.g., a substituted indazole) Intermediate1->Step2 Intermediate2 Ether-linked Dichloropyridine -Core Scaffold Step2->Intermediate2 Step3 Further Functionalization (e.g., Suzuki Coupling at C5) Intermediate2->Step3 Product Advanced FGFR Inhibitor Intermediate Step3->Product

Sources

Methodological & Application

Application Note: A Two-Step Synthesis of (3,5-Dichloropyridin-2-yl)methanol via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Dichloropyridin-2-yl)methanol is a valuable substituted pyridylmethanol building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available 3,5-dichloropyridine.[2] The synthetic strategy hinges on a highly regioselective Directed ortho-Metalation (DoM) to install a formyl group at the C-2 position, followed by a straightforward reduction to the desired primary alcohol. This guide explains the causal mechanisms behind experimental choices, offers validated step-by-step protocols, and includes quantitative data to ensure reproducibility for researchers in drug development and chemical synthesis.

Introduction and Synthetic Strategy

The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry.[3][4] However, the inherent electron-deficient nature of the pyridine nucleus makes it resistant to classical electrophilic aromatic substitution.[5] Directing functionalization to a specific position, particularly the C-2 position adjacent to the nitrogen, requires a more nuanced approach.

Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective methodology for the functionalization of arenes and heteroarenes.[6][7] In this strategy, a directing metalation group (DMG) coordinates to an organometallic base, facilitating deprotonation at the adjacent ortho position.[8][9] For pyridine substrates, the ring nitrogen itself serves as an effective DMG, directing metalation to the C-2 position.

Our synthetic approach leverages this principle in a two-step sequence:

  • Regioselective Formylation: 3,5-Dichloropyridine is subjected to a directed magnesiation at the C-2 position using a highly active TMP-based Grignard reagent (TMPMgCl·LiCl). The resulting organometallic intermediate is trapped in situ with an electrophile, N,N-dimethylformamide (DMF), to yield 3,5-dichloropyridine-2-carbaldehyde.

  • Aldehyde Reduction: The intermediate carbaldehyde is then cleanly reduced to the target primary alcohol, this compound, using sodium borohydride (NaBH₄).

This strategy offers excellent control over regioselectivity, avoiding the formation of other isomers and providing a reliable route to the desired product in high yield.

Synthetic_Workflow Start 3,5-Dichloropyridine Intermediate 3,5-Dichloropyridine-2-carbaldehyde Start->Intermediate Step 1: DoM & Formylation (TMPMgCl·LiCl, DMF) Product This compound Intermediate->Product Step 2: Reduction (NaBH4, MeOH)

Figure 1: Overall two-step synthetic workflow.

Part 1: Directed Magnesiation and Formylation

Mechanistic Rationale

The key to this synthesis is the highly regioselective C-H activation at the C-2 position of the 3,5-dichloropyridine ring. While strong alkyllithium bases can perform this transformation, the use of TMP-based magnesium reagents, such as TMPMgCl·LiCl (a "Knochel-Hauser Base"), offers superior functional group tolerance and often proceeds under milder conditions.[10]

The mechanism proceeds as follows:

  • Coordination: The Lewis acidic magnesium center of TMPMgCl·LiCl coordinates to the Lewis basic pyridine nitrogen. This complexation brings the highly basic TMP amide into close proximity to the C-2 proton.

  • Deprotonation: The amide base abstracts the C-2 proton, which is the most acidic C-H proton due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. This forms a stable 2-magnesiated pyridine intermediate.

  • Electrophilic Quench: The resulting organomagnesium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition forms a tetrahedral intermediate.

  • Workup: Upon aqueous workup, the intermediate collapses to release the 3,5-dichloropyridine-2-carbaldehyde product.

This method reliably directs formylation to the C-2 position, as demonstrated in the literature for the functionalization of various substituted pyridines.[10]

Quantitative Data for Formylation
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3,5-Dichloropyridine147.991.48 g10.01.0
TMPMgCl·LiCl-11.0 mL11.01.1
N,N-Dimethylformamide (DMF)73.091.15 mL15.01.5
Anhydrous THF-20 mL--

Note: TMPMgCl·LiCl is typically used as a ~1.0 M solution in THF.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloropyridine-2-carbaldehyde

Safety: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Handle organometallic reagents with extreme care.

  • To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropyridine (1.48 g, 10.0 mmol).

  • Dissolve the starting material in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone with careful temperature monitoring).

  • Slowly add TMPMgCl·LiCl (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Stir the resulting mixture at -25 °C for 30 minutes. The solution should become a light-yellow suspension.

  • Add N,N-dimethylformamide (1.15 mL, 15.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at -25 °C for an additional 2 hours.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 3,5-dichloropyridine-2-carbaldehyde as a solid.

  • Expected Outcome: A white to off-white solid. Yields are typically high, in the range of 80-90%.[10]

Part 2: Reduction to this compound

Mechanistic Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is selective for aldehydes and ketones, stable in protic solvents like methanol or ethanol, and significantly safer to handle than more powerful reducing agents like lithium aluminum hydride.

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the reaction or upon aqueous workup to yield the final primary alcohol.

Reduction_Mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation R-CHO Ar-CHO Alkoxide Ar-CH₂-O⁻ R-CHO->Alkoxide NaBH4 H-BH₃⁻ Na⁺ NaBH4:e->R-CHO:w Hydride Transfer Alkoxide_p Ar-CH₂-O⁻ Product_p Ar-CH₂-OH Alkoxide_p->Product_p Solvent CH₃OH Solvent:e->Alkoxide_p:w Proton Transfer

Figure 2: Simplified mechanism of aldehyde reduction by NaBH₄.

Quantitative Data for Reduction
ReagentM.W. ( g/mol )Amount (from 10 mmol scale)Moles (mmol)Equivalents
3,5-Dichloropyridine-2-carbaldehyde176.00~1.41 g (assuming 80% yield)8.01.0
Sodium Borohydride (NaBH₄)37.830.45 g12.01.5
Methanol (MeOH)-30 mL--
Detailed Experimental Protocol: Synthesis of this compound

Safety: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Perform the addition carefully.

  • Dissolve the 3,5-dichloropyridine-2-carbaldehyde (~1.41 g, 8.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10 minutes. Effervescence may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Cool the flask back to 0 °C and slowly quench the reaction by adding ~10 mL of water dropwise.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification & Characterization: The product, this compound, can be purified by recrystallization or silica gel chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The CAS number for the final product is 275383-87-4.[11][12][13]

Conclusion

This application note details a robust and highly efficient two-step synthesis of this compound. The key to the process is a regioselective Directed ortho-Metalation and formylation, which provides the necessary aldehyde intermediate in high yield. A subsequent, straightforward reduction completes the synthesis. The protocols described are scalable and utilize readily available reagents, providing a reliable and practical route for researchers requiring this important chemical building block.

References

  • Shi, Y. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24). Available at: [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. Available at: [Link]

  • Wang, X., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2023). Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68b, 411–422. Available at: [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. Available at: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]

  • Gelin, C. F., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5492-5508. Available at: [Link]

  • Grokipedia. Directed ortho metalation. Available at: [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. Available at: [Link]

  • Chem-Station. (2015). Directed Ortho Metalation. Available at: [Link]

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Experimental protocol for the preparation of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Protocol for the Synthesis of (3,5-Dichloropyridin-2-yl)methanol via Selective Aldehyde Reduction

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for more complex molecular architectures. This document provides a comprehensive, field-tested protocol for its preparation, designed for researchers and scientists. The synthesis is achieved through the selective reduction of 3,5-dichloropicolinaldehyde using sodium borohydride (NaBH₄). This application note emphasizes the causality behind experimental choices, robust safety procedures, and self-validating analytical checks to ensure the synthesis is both reliable and reproducible.

Introduction: The Rationale for Selective Reduction

The synthesis of primary alcohols from their corresponding aldehydes is a fundamental transformation in organic chemistry.[1] For heterocyclic compounds like this compound, the challenge lies in achieving selective reduction of the aldehyde group without affecting the electronically sensitive pyridine ring or the chloro-substituents.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for aldehydes and ketones over other reducible functional groups like esters or aromatic systems.[2][3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle and the reaction can be conveniently performed in protic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.[1][4]

Reaction Scheme & Mechanism

The overall transformation involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3,5-dichloropicolinaldehyde. The resulting tetrahedral alkoxide intermediate is then protonated by the solvent (methanol) to yield the final primary alcohol product.[3][5]

Caption: Chemical scheme for the reduction of 3,5-dichloropicolinaldehyde.

Materials, Equipment, and Quantitative Data

Reagents and Materials
  • 3,5-Dichloropicolinaldehyde (CAS: 50647-19-3), ≥97% purity

  • Sodium borohydride (NaBH₄) (CAS: 16940-66-2), ≥98% purity, powder or granular

  • Methanol (MeOH) , ACS grade, anhydrous

  • Ethyl acetate (EtOAc) , ACS grade

  • Deionized Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for TLC , 60 F₂₅₄

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, stir bar, separatory funnel, etc.)

  • Rotary evaporator

Quantitative Summary
ReagentMW ( g/mol )Molar RatioMoles (mmol)Amount Used
3,5-Dichloropicolinaldehyde176.001.010.01.76 g
Sodium borohydride (NaBH₄)37.831.212.00.45 g
Methanol (MeOH)32.04Solvent-25 mL

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropicolinaldehyde (1.76 g, 10.0 mmol).

  • Add methanol (25 mL) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Expert Insight: Cooling the reaction is crucial before adding the reducing agent. The reaction of NaBH₄ with methanol, although slow, is exothermic and generates hydrogen gas. The reduction of the aldehyde is also exothermic. An ice bath ensures the reaction temperature remains controlled, preventing potential side reactions and ensuring safety.

Step 2: Addition of the Reducing Agent
  • While maintaining the temperature at 0-5 °C, carefully add sodium borohydride (0.45 g, 12.0 mmol) to the stirred solution in small portions over 10-15 minutes.

    • Expert Insight: Portion-wise addition of NaBH₄ is a critical safety and control measure. It allows for the safe dissipation of heat and controlled evolution of hydrogen gas that results from the reagent's reaction with the protic solvent.[6] A rapid, single addition could lead to a dangerous pressure buildup and an uncontrolled temperature spike.

Step 3: Reaction Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Spot the starting material (a solution of the aldehyde in EtOAc) and the reaction mixture on a TLC plate. The product alcohol is more polar than the starting aldehyde and will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed.

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding deionized water (15 mL) dropwise to decompose any excess NaBH₄. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

    • Expert Insight: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a white to off-white solid.

Step 5: Purification

The crude this compound is often of sufficient purity (>95%) for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be performed.

Characterization and Expected Results

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₅Cl₂NO[7]

  • Molecular Weight: 178.02 g/mol [7][8]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.2 (s, 1H, pyridine H6), ~7.8 (s, 1H, pyridine H4), ~4.8 (s, 2H, -CH₂OH), ~2.5-3.5 (br s, 1H, -OH).

    • Validation: The disappearance of the aldehyde proton signal (typically ~10 ppm) and the appearance of a new singlet for the methylene protons (-CH₂) around 4.8 ppm and a broad singlet for the hydroxyl proton confirm the successful reduction.

  • Mass Spectrometry (ESI+): Expected m/z: 178.0 [M+H]⁺, with a characteristic isotopic pattern for two chlorine atoms.

Safety Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[9][10]

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[11] It is also toxic if swallowed or in contact with skin. Avoid contact with water and keep away from sources of ignition.[6][11] Handle under an inert atmosphere if possible, though it is generally stable enough for brief handling in air.

  • 3,5-Dichloropicolinaldehyde: May be irritating to the eyes, respiratory system, and skin. Handle with care.

  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • OSU Chemistry. Sodium Borohydride SOP.docx. Oregon State University. [Link]

  • ESPI Metals. Sodium Borohydride - Safety Data Sheet. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Organic Syntheses. Procedure for a palladium-catalyzed reaction. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Appchem. This compound hydrochloride. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemdad. This compound. [Link]

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  • Chemistry LibreTexts. 9.5: Alcohols from Carbonyl Compounds- Reduction. [Link]

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The Versatile Building Block: (3,5-Dichloropyridin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dichlorinated Pyridine Scaffold

(3,5-Dichloropyridin-2-yl)methanol is a key heterocyclic building block that offers a unique combination of reactive sites for the synthesis of complex organic molecules. The presence of two chlorine atoms on the pyridine ring provides opportunities for various cross-coupling reactions, while the hydroxymethyl group at the 2-position serves as a versatile handle for oxidation, etherification, esterification, and conversion to other functional groups. This strategic arrangement of functional groups makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. Pyridine-based compounds are integral to many biologically active molecules, and the specific substitution pattern of this compound allows for the precise introduction of molecular diversity. This guide provides detailed application notes and protocols for the utilization of this versatile building block in a range of synthetic transformations.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 275383-87-4[1]
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.02 g/mol [3]
Appearance Off-white to white solidCommercially available
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral chemical knowledge

Application Note 1: Oxidation to 3,5-Dichloropicolinaldehyde

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3,5-dichloropicolinaldehyde, provides a key intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or undesired side reactions.

Selecting the Optimal Oxidation Protocol

Several methods can be employed for this transformation, each with its own advantages and considerations.

Oxidation MethodReagentsTypical YieldKey AdvantagesConsiderations
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine>90%Mild conditions, high yields, wide functional group tolerance.[4]Requires low temperatures (-78 °C) and careful handling of reagents.
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane>90%Mild, neutral pH, short reaction times.[4]DMP is shock-sensitive and should be handled with care.
Manganese Dioxide (MnO₂) Activated MnO₂Moderate to HighChemoselective for allylic and benzylic alcohols.Requires a large excess of activated MnO₂ and can have variable reaction times.[4]
Experimental Protocol: Swern Oxidation

This protocol provides a reliable method for the synthesis of 3,5-dichloropicolinaldehyde with high yield and purity.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Three-necked round-bottom flask

  • Dropping funnels

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate dropping funnel, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below -65 °C. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature over approximately 45 minutes.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dichloropicolinaldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Swern_Oxidation start This compound reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Triethylamine product 3,5-Dichloropicolinaldehyde reagents->product Oxidation workup Aqueous Workup & Purification

Swern Oxidation Workflow.

Application Note 2: Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted into an ether linkage, providing a route to a diverse range of derivatives with modified steric and electronic properties. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[5]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a representative ether, 2-(benzyloxymethyl)-3,5-dichloropyridine.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxymethyl)-3,5-dichloropyridine.

Williamson_Ether_Synthesis start This compound reagents 1. NaH, THF 2. Benzyl bromide product 2-(Benzyloxymethyl)-3,5-dichloropyridine reagents->product Etherification workup Aqueous Workup & Purification

Williamson Ether Synthesis Workflow.

Application Note 3: Esterification Reactions

Esterification of this compound provides a straightforward method for introducing a variety of acyl groups, which can be useful for modulating the biological activity or physicochemical properties of the parent molecule.

Experimental Protocol: Acyl Chloride-Mediated Esterification

This protocol describes a general procedure for the esterification of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.[6]

Application Note 4: Cross-Coupling Reactions of the Dichloropyridine Core

The two chlorine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For these reactions, the hydroxymethyl group may need to be protected or can be carried through the reaction, depending on the specific conditions. Alternatively, the hydroxymethyl group can be converted to a more reactive group like a halide or triflate to participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,5-dichloropyridines

While the chlorine atoms at the 3- and 5-positions are generally less reactive than a halogen at the 2- or 6-position, they can still participate in cross-coupling reactions under appropriate conditions. A more common strategy involves the transformation of the hydroxymethyl group at the 2-position into a leaving group (e.g., mesylate, tosylate, or halide) to enable cross-coupling at this position. The following protocol is adapted from a similar transformation on a related substrate.[1]

Step 1: Conversion of the Hydroxymethyl Group to a Halide (Illustrative Example with Thionyl Chloride)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DCM.

  • Slowly add thionyl chloride (1.5 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool to room temperature and carefully quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(chloromethyl)-3,5-dichloropyridine.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • 2-(Chloromethyl)-3,5-dichloropyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and water (or DMF/water)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-(chloromethyl)-3,5-dichloropyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Miyaura_Coupling start This compound step1 SOCl₂ start->step1 intermediate 2-(Chloromethyl)-3,5-dichloropyridine step1->intermediate step2 Arylboronic acid, Pd(OAc)₂, Ligand, Base intermediate->step2 product 2-Arylmethyl-3,5-dichloropyridine step2->product

Suzuki-Miyaura Coupling Pathway.

Application in the Synthesis of Bioactive Molecules

The synthetic methodologies described above can be applied to the synthesis of complex molecules with potential biological activity. The 3,5-dichloropyridine scaffold is a known feature in P2X7 receptor antagonists and certain kinase inhibitors.[7][8]

Illustrative Synthetic Scheme towards a P2X7 Receptor Antagonist Analog

This hypothetical scheme illustrates how the developed protocols can be integrated to synthesize a molecule inspired by known P2X7 receptor antagonists.

P2X7_Antagonist_Synthesis start This compound oxidation Swern Oxidation start->oxidation aldehyde 3,5-Dichloropicolinaldehyde oxidation->aldehyde reductive_amination Amine, NaBH(OAc)₃ aldehyde->reductive_amination amine_intermediate Substituted Aminomethyl Pyridine reductive_amination->amine_intermediate buchwald_hartwig Buchwald-Hartwig Amination (at C5-Cl) amine_intermediate->buchwald_hartwig final_product P2X7 Antagonist Analog buchwald_hartwig->final_product

Synthetic Strategy for a P2X7 Antagonist Analog.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols detailed in this guide serve as a foundation for researchers to explore the full synthetic potential of this compound in the development of novel pharmaceuticals and other functional materials. The strategic application of modern synthetic methods to this building block will undoubtedly continue to yield innovative molecular architectures with significant scientific and commercial value.

References

  • GlobalChemMall. * this compound*. [Link]

  • Appchem. This compound hydrochloride. [Link]

  • Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., ... & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X (7) receptor antagonists. Journal of medicinal chemistry, 55(8), 3687-3698. [Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dichloro. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Keshk, S. M., & El-Zahabi, H. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7805. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemdad. This compound. [Link]

  • PubChem. (3,6-Dichloropyridin-2-yl)methanol. [Link]

  • PubChem. (5,6-Dichloropyridin-3-yl)methanol. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2011). Synthesis and c-Met kinase inhibition of 3, 5-disubstituted and 3, 5, 7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl) quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127-2142. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Karoutzou, O., Kwak, S. H., Lee, S. D., Martínez-Falguera, D., Sureda, F. X., Vázquez, S., ... & Barniol-Xicota, M. (2018). Towards a novel class of multitarget-directed ligands: dual P2X7–NMDA receptor antagonists. Molecules, 23(9), 2330. [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

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Application Notes and Protocols for the Use of (3,5-Dichloropyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dichloropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. The 3,5-dichloropyridine moiety, in particular, offers a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutic agents. The presence of two chlorine atoms significantly influences the electronic nature of the pyridine ring, enhancing its metabolic stability and modulating the pKa of the nitrogen atom. This substitution pattern also provides vectors for further chemical elaboration, allowing for precise control over the molecule's three-dimensional structure and its interactions with biological targets. (3,5-Dichloropyridin-2-yl)methanol emerges as a pivotal building block, providing a versatile handle for the synthesis of a diverse array of complex molecules, most notably potent antagonists of the P2X7 receptor, a key player in inflammatory and neurological disorders.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed, field-proven protocols.

PART 1: Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. A common and reliable method involves the reduction of the corresponding carboxylic acid, 3,5-dichloropicolinic acid.

Protocol 1: Reduction of 3,5-Dichloropicolinic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 3,5-dichloropicolinic acid to this compound. The strong reducing agent, lithium aluminum hydride, is employed for this transformation.[2][3][4]

Causality Behind Experimental Choices:

  • LiAlH₄: A powerful nucleophilic reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates the use of anhydrous conditions and careful handling.[2][3]

  • Anhydrous THF: An ethereal solvent that is inert to LiAlH₄ and effectively solubilizes the reactants.

  • Inverse Addition: Adding the LiAlH₄ solution to the carboxylic acid (or its ester) can sometimes offer better control over the reaction, especially for sensitive substrates, though for this stable substrate, standard addition is also effective.

  • Aqueous Work-up: A careful, sequential addition of water and then a basic solution is crucial to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3,5-dichloropicolinic acid in anhydrous THF under N₂ react2 Slowly add the carboxylic acid solution to the LiAlH₄ suspension prep1->react2 prep2 Prepare a suspension of LiAlH₄ in anhydrous THF react1 Cool LiAlH₄ suspension to 0°C prep2->react1 react1->react2 react3 Warm to room temperature and stir react2->react3 workup1 Cool to 0°C and quench sequentially with H₂O, 15% NaOH (aq), and H₂O react3->workup1 workup2 Filter the resulting precipitate workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary:

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
3,5-Dichloropicolinic Acid1.0Anhydrous THF0 to RT2-485-95
Lithium Aluminum Hydride2.0-3.0Anhydrous THF0 to RT2-485-95

Step-by-Step Methodology:

  • Preparation:

    • To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichloropicolinic acid (1.0 eq).

    • Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of acid).

    • In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Reaction:

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Slowly add the solution of 3,5-dichloropicolinic acid to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of:

      • Water (X mL, where X is the mass of LiAlH₄ in grams).

      • 15% aqueous sodium hydroxide solution (X mL).

      • Water (3X mL).

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

PART 2: Key Reactions of this compound

This versatile building block can undergo several key transformations to introduce further complexity and enable its incorporation into larger drug scaffolds.

Protocol 2: Oxidation to 3,5-Dichloropyridine-2-carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial step for subsequent reactions such as reductive aminations or Wittig reactions.

Causality Behind Experimental Choices:

  • Manganese Dioxide (MnO₂): A mild and chemoselective oxidizing agent for allylic and benzylic-type alcohols. Its solid nature simplifies the work-up, as it can be removed by filtration.[5]

  • Dichloromethane (DCM): An inert solvent that is suitable for this oxidation.

  • Vigorous Stirring: Essential to ensure good contact between the solid MnO₂ and the dissolved alcohol.

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Dissolve this compound in DCM react2 Add activated MnO₂ react1->react2 react3 Stir vigorously at room temperature react2->react3 workup1 Filter the reaction mixture through Celite® react3->workup1 workup2 Wash the filter cake with DCM workup1->workup2 workup3 Concentrate the filtrate to obtain the crude aldehyde workup2->workup3

Caption: Workflow for the oxidation of this compound.

Quantitative Data Summary:

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound1.0DCMRT12-2480-90
Activated Manganese Dioxide5.0-10.0DCMRT12-2480-90

Step-by-Step Methodology:

  • Reaction:

    • In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add activated manganese dioxide (MnO₂) (5-10 eq) in portions to the stirred solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 3,5-Dichloropyridine-2-carbaldehyde, which can often be used in the next step without further purification.

Protocol 3: O-Alkylation (Etherification)

Formation of an ether linkage is a common strategy to connect the (3,5-Dichloropyridin-2-yl)methyl moiety to other parts of a target molecule.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.

  • Anhydrous THF or DMF: Polar aprotic solvents that are suitable for SN2 reactions.

  • Alkyl Halide: The electrophile that undergoes nucleophilic substitution by the alkoxide.

Step-by-Step Methodology:

  • Alkoxide Formation:

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be necessary for less reactive alkyl halides.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

PART 3: Application in the Synthesis of P2X7 Receptor Antagonists

The 3,5-dichloropyridine scaffold is a key feature in a number of potent and selective P2X7 receptor antagonists.[1] The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an attractive target for drug discovery.

Signaling Pathway Diagram:

G cluster_pathway P2X7 Receptor Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7R->Ion_Flux induces NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 leads to Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b IL1b_release IL-1β Release IL1b->IL1b_release Inflammation Inflammation IL1b_release->Inflammation Antagonist (3,5-Dichloropyridine) Derivative [P2X7 Antagonist] Antagonist->P2X7R blocks

Caption: Simplified P2X7 receptor signaling pathway and the point of intervention for antagonists.

A general synthetic approach to P2X7 antagonists often involves the coupling of a derivative of this compound with a suitable amine or other nucleophile. For instance, the alcohol can be converted to a leaving group (e.g., mesylate or halide) followed by nucleophilic substitution, or the corresponding aldehyde can undergo reductive amination.

Representative Synthetic Scheme:

The synthesis of potent P2X7 antagonists often involves a multi-step sequence where the (3,5-dichloropyridin-2-yl)methyl moiety is a key component. The structure-activity relationship studies have shown that the 3,5-dichloro substitution on the pyridine ring is critical for high antagonistic activity.[1]

References

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3835-3845. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Donnelly, K. M., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Application of (3,5-Dichloropyridin-2-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chlorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability and diverse biological activities.[1] The strategic introduction of chlorine atoms onto this ring, as seen in (3,5-Dichloropyridin-2-yl)methanol, serves a dual purpose: it enhances the lipophilicity and metabolic stability of the resulting molecule, and it provides chemically distinct positions for further functionalization.[1][2] This guide provides an in-depth exploration of this compound as a pivotal starting material and intermediate, detailing its transformation into key synthons for the construction of high-value fungicides and insecticides. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for the discerning researcher.

Core Synthetic Strategies: Transforming a Versatile Building Block

This compound is not merely a precursor; it is a versatile platform. The primary alcohol and the chlorinated pyridine ring are reactive handles that can be manipulated selectively to build molecular complexity. The following sections detail the foundational transformations that unlock its potential in multi-step agrochemical synthesis campaigns.

Oxidation to 3,5-Dichloropyridine-2-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a critical first step, yielding an electrophilic center for subsequent carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, or aldol reactions). The choice of oxidant is paramount to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the pyridine ring.

Protocol 1: Swern Oxidation

The Swern oxidation is selected for its mild conditions and high yields, which are ideal for sensitive heterocyclic substrates.

  • Rationale: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to create the oxidizing species. The reaction proceeds at very low temperatures (-78 °C), which prevents side reactions and preserves the integrity of the dichloropyridine ring. The triethylamine quench at the end serves to neutralize the acid byproduct and facilitate the elimination step that forms the aldehyde.

Step-by-Step Methodology:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 20 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify via column chromatography on silica gel.

Conversion to 2-(Chloromethyl)-3,5-dichloropyridine

Transforming the alcohol into a chloromethyl group creates a potent electrophile, ideal for nucleophilic substitution reactions. This is a common strategy for linking the pyridine headgroup to other fragments of the target agrochemical.

Protocol 2: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the clean nature of the reaction.

  • Rationale: The reaction proceeds via a chlorosulfite ester intermediate. The pyridine nitrogen can act as both a catalyst and an acid scavenger. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion and simplifies purification.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent like toluene, add thionyl chloride (1.5 eq.) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting 2-(chloromethyl)-3,5-dichloropyridine can often be used in the next step without further purification.

Application in the Synthesis of Agrochemical Scaffolds

While this compound is a precursor to key intermediates rather than a direct starting material for many well-known agrochemicals, its derivatives are crucial. For instance, the synthesis of the broad-spectrum organophosphate insecticide Chlorpyrifos relies on the core intermediate 3,5,6-trichloro-2-pyridinol (TCP).[3] The synthetic logic demonstrated in the protocols above is directly applicable to building such complex chlorinated pyridine systems.

Similarly, the fungicide Fluopyram, a succinate dehydrogenase inhibitor, is built from a 2,3-dichloro-5-(trifluoromethyl)pyridine precursor.[4][5][6] The methodologies for manipulating the C2-substituent on the pyridine ring are fundamental to the synthetic routes for these classes of compounds. The intermediates generated from this compound, such as the aldehyde and chloromethyl derivatives, are ideal for constructing the side chains found in novel benzamide and strobilurin fungicides.

Visualizing the Synthetic Pathways

The following diagrams illustrate the central role of this compound and the logical flow of its conversion into valuable agrochemical intermediates.

G cluster_products Key Intermediates & Products A This compound B 3,5-Dichloropyridine-2-carbaldehyde A->B Swern Oxidation C 2-(Chloromethyl)-3,5-dichloropyridine A->C SOCl2 D Agrochemical Scaffolds (e.g., via Wittig, Grignard) B->D E Agrochemical Scaffolds (e.g., via Nucleophilic Substitution) C->E G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products A Py-CH2OH (this compound) C Chlorosulfite Ester Intermediate [Py-CH2-O-S(O)Cl] A->C Nucleophilic Attack B SOCl2 (Thionyl Chloride) B->C D SNi Reaction C->D Intramolecular Attack E Py-CH2Cl (2-(Chloromethyl)-3,5-dichloropyridine) D->E F SO2 + HCl (Gaseous Byproducts) D->F

Caption: Mechanism of chlorination with thionyl chloride.

Quantitative Data and Expected Outcomes

The following table summarizes the expected outcomes for the detailed protocols, based on established literature for analogous transformations. These values serve as a benchmark for researchers optimizing these reactions.

ProtocolKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Expected Purity (%)
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NDichloromethane-78 to RT2 - 385 - 95>98 (post-chrom.)
Chlorination Thionyl Chloride (SOCl₂)Toluene110 (Reflux)2 - 490 - 98>95 (crude)

Conclusion

This compound is a high-potential building block for modern agrochemical discovery. Its value lies not in a single, direct application, but in its strategic utility as a modifiable scaffold. The protocols detailed herein for oxidation and chlorination represent fundamental, reliable, and scalable methods for converting this starting material into key intermediates. By understanding the rationale behind these transformations, researchers can confidently adapt and integrate these methods into their synthetic campaigns, accelerating the development of novel and effective fungicides, herbicides, and insecticides.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. BenchChem.
  • ATSDR. (1997). Toxicological Profile for Chlorpyrifos. Agency for Toxic Substances and Disease Registry.
  • Li, J., et al. (2023). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Organic Process Research & Development.
  • Google Patents. (2012). CN102532195A - Method for synthesis of chlorpyrifos.
  • Google Patents. (2019). CN110437139A - A kind of synthetic method of fluopyram.
  • Google Patents. (2021). CN113620867A - Synthesis method of fluopyram.
  • BenchChem. (2025). The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. BenchChem.

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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of (3,5-Dichloropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Disubstituted Pyridine-2-Methanol Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] This palladium-catalyzed C-C bond formation is an indispensable tool in the synthesis of biaryl and heterobiaryl motifs, which are prevalent in a vast array of biologically active molecules.[3][4]

Within the landscape of medicinal chemistry, the 3,5-disubstituted pyridine-2-methanol core represents a "privileged scaffold." Its structural and electronic properties make it a key building block for compounds targeting a range of therapeutic areas, from novel antagonists for the TRPV3 ion channel in pain sensation to potent agents against drug-resistant tuberculosis.[5][6] The starting material, (3,5-Dichloropyridin-2-yl)methanol, is a versatile precursor that allows for the sequential and regioselective introduction of diverse aryl or heteroaryl groups, enabling the rapid exploration of chemical space in drug discovery programs.[7]

However, the successful functionalization of this substrate is non-trivial. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, demanding highly active and specialized catalyst systems.[8] Furthermore, the presence of two electronically distinct chlorine atoms raises critical questions of regioselectivity. This guide provides a comprehensive technical overview, field-proven insights, and detailed protocols to navigate the challenges and unlock the synthetic potential of Suzuki-Miyaura reactions with this compound derivatives.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three key elementary steps, as illustrated below.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine substrate. This is typically the rate-determining step for aryl chlorides and is heavily influenced by the choice of ligand on the palladium center.[9]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) must first be activated by a base to form a more nucleophilic boronate complex (-B(OR)₃⁻). This boronate then exchanges its organic group with the halide on the Pd(II) center.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-Cl(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_B->Product ArCl Ar-Cl (this compound) ArCl->PdII_A Boronic Ar'-B(OH)₂ + Base Boronic->PdII_A

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Key Considerations for Coupling with Dichloro-Pyridine Substrates

The success of coupling reactions with this compound hinges on overcoming two primary challenges: the inherent low reactivity of the C-Cl bond and controlling the regioselectivity of the reaction.

Catalyst & Ligand Selection for Aryl Chlorides

Standard palladium catalysts like Pd(PPh₃)₄ often fail with aryl chlorides. The oxidative addition step requires a palladium center that is both electron-rich and sterically accessible. This is achieved by using specific ligands that modulate the catalyst's properties.

  • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for these transformations.[13] Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Pre-catalysts like PEPPSI™-IPr are particularly effective for challenging couplings.[11]

Ligand / Catalyst SystemKey Features & Application Notes
Pd(OAc)₂ / SPhos A highly versatile and reliable system for a broad range of aryl chlorides. Often the first choice for screening reactions.
Pd₂(dba)₃ / XPhos Excellent for sterically hindered substrates and generally provides high turnover numbers.
Pd(OAc)₂ / RuPhos Particularly effective for coupling with heteroaryl boronic acids and heteroaryl chlorides.[14]
PEPPSI™-IPr An air- and moisture-stable precatalyst. The NHC ligand provides high thermal stability, ideal for unreactive substrates requiring high temperatures.[1]
Regioselectivity: C3 vs. C5 Position

For 2-substituted-3,5-dichloropyridines, mono-arylation typically occurs with a degree of selectivity. The electronic environment of the C3 and C5 positions is distinct:

  • The C5 position is generally more susceptible to oxidative addition in Suzuki couplings. This is attributed to a combination of steric and electronic factors influenced by the substituents at C2 and the ring nitrogen.

  • The C3 position is more sterically hindered by the adjacent hydroxymethyl group at C2.

While C5 is the predicted major site for the first coupling, this selectivity is not always absolute and can be influenced by the catalyst, ligand, and reaction conditions.[15] It is crucial to perform an initial small-scale reaction to determine the regiochemical outcome for a specific boronic acid and catalyst system. The resulting mono-chloro intermediate can then be isolated and subjected to a second, distinct Suzuki coupling to generate 3,5-disubstituted products with high precision.

The Role of Base and Solvent

The choice of base and solvent is critical for an efficient reaction.

  • Base: A strong, non-nucleophilic base is required to form the active boronate species without promoting side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ for challenging aryl chloride couplings.[1][12]

  • Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation and protodeboronation of the boronic acid. A mixture of an ethereal solvent or toluene with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O ) is common, as the water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[1][12] Polar aprotic solvents like DMF can also be effective, but may require higher temperatures.[16]

Experimental Protocols & Workflow

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, ligands, and organic solvents should be handled with care.

General Protocol for Mono-Arylation of this compound

This protocol provides a robust starting point for the selective mono-coupling at the C5 position.

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) Reagents 2. Add Solids (Substrate, Boronic Acid, Base) Setup->Reagents Catalyst 3. Add Catalyst & Solvent (Pd Precatalyst, Ligand, Degassed Solvent) Reagents->Catalyst Reaction 4. Heat & Stir (80-110 °C, Monitor by TLC/GC-MS) Catalyst->Reaction Workup 5. Aqueous Workup (Dilute, Wash, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow diagram.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (4-8 mol%) or other suitable ligand

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser and septum

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 178 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Seal and Purge: Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Solvent Injection: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.[13]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated product.[17]

Protocol for Sequential Di-Arylation

After successfully synthesizing and purifying the mono-arylated intermediate (e.g., (3-Chloro-5-aryl-pyridin-2-yl)methanol), it can be used as the substrate in a second Suzuki-Miyaura coupling reaction.

  • Use the purified mono-chloro intermediate as the starting halide (1.0 equiv).

  • Select a different arylboronic acid (1.2 - 1.5 equiv).

  • Employ the same or a similar robust catalyst system (e.g., Pd(OAc)₂/SPhos) and base (K₃PO₄) as in the first step.

  • Follow the identical reaction setup, workup, and purification procedure as described in Protocol 4.1. This two-step sequence allows for the controlled synthesis of unsymmetrical 3,5-diaryl-pyridine-2-methanol derivatives.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality or wet boronic acid.4. Base is not strong enough or is hydrated.1. Use fresh catalyst/ligand; ensure a robust inert atmosphere.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use fresh, dry boronic acid or convert to a more stable boronate ester.4. Use anhydrous K₃PO₄ or Cs₂CO₃; dry base in an oven if necessary.
Protodeboronation Presence of excess water or protic sources; reaction time too long at high temperature.Minimize water content in the reaction; use anhydrous solvents. Monitor reaction closely and stop once starting material is consumed.
Formation of Homocoupled Biaryl (Ar-Ar) Oxygen contamination leading to oxidative homocoupling of the boronic acid.Ensure a strictly inert atmosphere throughout the setup and reaction.
Poor Regioselectivity Catalyst system is not optimal for differentiating between the C3 and C5 positions.Screen different ligands. A more sterically demanding ligand may improve selectivity for the less hindered C5 position. Lowering the reaction temperature may also enhance selectivity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

  • Organic Chemistry Portal. Suzuki Coupling.

  • NIH National Library of Medicine. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • BenchChem. Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.

  • Wikipedia. Suzuki reaction.

  • Wiley Online Library. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

  • NIH National Library of Medicine. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow.

  • Semantics Scholar. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

  • Semantics Scholar. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

  • ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with...

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

  • ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.

  • NIH National Library of Medicine. One-pot Double Suzuki Couplings of Dichloropyrimidines.

  • NIH National Library of Medicine. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

  • Wiley Online Library. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dichloro.

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

  • PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.

  • Advanced Chemical Intermediates. (3,5-Dichloro-pyridin-2-yl)-methanol.

  • PubMed Central. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.

  • ChemicalBook. 2-Amino-3,5-dichloropyridine synthesis.

  • NIH National Library of Medicine. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

  • Kochi University of Technology. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.

  • Appchem. This compound hydrochloride.

  • Chemdad. This compound.

  • HENAN NEW BLUE CHEMICAL CO.,LTD. This compound.

  • PubMed. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway.

  • NIH National Library of Medicine. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

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Selective Mono-Amination of (3,5-Dichloropyridin-2-yl)methanol Derivatives via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Challenge and Opportunity

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The Buchwald-Hartwig amination has emerged as a transformative tool for constructing the crucial C-N bond, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution (SNAr) often fail.[1][2]

This guide focuses on a particularly challenging substrate class: (3,5-Dichloropyridin-2-yl)methanol and its derivatives. Synthesizing selectively mono-aminated products from this starting material presents three distinct challenges:

  • Regioselectivity: How to control amination at the C3 versus the C5 position.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[3]

  • Substituent Effects: The ortho-hydroxymethyl group introduces steric hindrance and a protic functional group that can interact with the base.

This document provides a deep dive into the mechanistic considerations, parameter optimization, and detailed protocols necessary to overcome these challenges, enabling researchers to reliably access valuable 3-chloro-5-amino and 5-chloro-3-amino-pyridin-2-yl)methanol intermediates.

Core Concepts: The "Why" Behind the Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4] The catalytic cycle is a well-understood process that dictates our choice of reagents and conditions.[1][5][6]

The Catalytic Cycle

The reaction proceeds through three fundamental steps, each influenced by the choice of ligand, base, and solvent.

  • Oxidative Addition: An active Pd(0) complex inserts into the aryl-chloride bond. This is often the rate-limiting step of the catalytic cycle.[7] Bulky, electron-rich phosphine ligands are crucial as they accelerate this step and stabilize the resulting Pd(II) complex.[8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing undesired side reactions.[6]

  • Reductive Elimination: The final C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5] This step is often accelerated by the use of sterically demanding ligands.[9]

B_H_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Aryl-Pd(II)(Cl)L₂] Complex Pd0->OxAdd  Oxidative Addition + Aryl-Cl Amido [Aryl-Pd(II)(NR'R'')L] Complex OxAdd->Amido Amine Coordination & Deprotonation (+ HNR'R'', Base) Amido->Pd0  Regenerates Catalyst Product Aryl-NR'R'' (Product) Amido->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Synthesis: Key Experimental Choices

Success with this compound hinges on a rational selection of catalyst, ligand, base, and solvent to control selectivity and prevent catalyst deactivation.

Achieving Regioselectivity: C5 vs. C3 Amination

For 3,5-dichloropyridine derivatives, amination is generally favored at the C5 position. This preference is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The ortho-hydroxymethyl group at the C2 position provides significant steric bulk, disfavoring oxidative addition of the palladium catalyst at the adjacent C3-Cl bond.

  • Electronic Effects: The C5 position is para to the electron-withdrawing pyridine nitrogen, making its C-Cl bond more susceptible to oxidative addition compared to the C3 position, which is meta.

While C5 selectivity is electronically and sterically favored, the choice of a bulky ligand (e.g., BrettPhos, XPhos) is critical to amplify this inherent preference and ensure high regioselectivity.[5][10]

Catalyst & Ligand Selection: The Key to Success

The pyridine substrate necessitates the use of advanced catalyst systems. Simple catalysts like Pd(PPh₃)₄ are often ineffective due to catalyst poisoning.[11]

Ligand ClassExamplesRationale & Expertise
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosField-Proven Insight: These are the go-to ligands for heteroaromatic substrates. Their steric bulk prevents the formation of inactive bis-ligated palladium complexes and promotes the crucial reductive elimination step.[1][9] BrettPhos is particularly effective for coupling sterically hindered primary amines.[5]
Ferrocene-Based dppf, JosiphosHistorical Context: These bidentate ligands were among the first to show broad utility.[1] They are effective but can sometimes be outperformed by the newer generation of biaryl phosphine ligands for particularly challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrAlternative Approach: NHC ligands form very stable palladium complexes that can be highly active.[12] They are excellent for coupling aryl chlorides but should be screened alongside phosphine ligands.

Recommendation: Begin screening with a pre-catalyst like XPhos Pd G3 or BrettPhos Pd G4 . These "precatalysts" are air-stable and reliably generate the active Pd(0) species in situ, simplifying reaction setup and improving reproducibility.[5][13]

Base and Solvent Compatibility

The protic nature of the ortho-hydroxymethyl group requires careful consideration of the base.

BaseStrengthsLimitations & Causality
NaOt-Bu, KOt-Bu Strong, promotes fast reaction rates.[14]Can deprotonate the -OH group, potentially leading to side reactions or catalyst inhibition via formation of a palladium alkoxide. May not be compatible with other base-sensitive functional groups (e.g., esters).[4]
LHMDS, KHMDS Strong, non-nucleophilic, excellent for protic functional groups.[4]Air and moisture sensitive, requiring rigorous inert atmosphere techniques.
K₃PO₄, Cs₂CO₃ Weaker, excellent functional group tolerance.[4][5]Reactions may require higher temperatures or longer reaction times. This is often the best starting point for the title substrate to avoid complications with the free alcohol.

Solvent Choice: Anhydrous, deoxygenated aprotic solvents are required.

  • Toluene: A standard, effective solvent.

  • 1,4-Dioxane: Also common, but its higher boiling point can be beneficial. Note its potential health hazards.[2]

  • tert-Butanol (t-BuOH): Often used with phosphate or carbonate bases.[5]

Experimental Protocol: Selective C5 Mono-Amination

This protocol describes a general procedure for the selective mono-amination of this compound with a representative primary amine (e.g., aniline) at the C5 position.

Workflow Overview

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Substrate, Amine, Base, Precatalyst) glassware Oven-Dry & Cool Glassware Under N₂/Ar setup Assemble in Glovebox or on Schlenk Line glassware->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat to Temp (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute & Filter (e.g., through Celite) cool->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Reagents and Conditions

The following table provides a starting point for a 0.5 mmol scale reaction.

ComponentMol. Wt.AmountmmolesEquiv.
This compound178.0189.0 mg0.501.0
Amine (e.g., Aniline)93.1355.9 mg (55 µL)0.601.2
BrettPhos Pd G4 Precatalyst890.6222.3 mg0.0250.05 (5 mol%)
Potassium Phosphate (K₃PO₄)212.27212.3 mg1.002.0
Anhydrous tert-Butanol (t-BuOH)-2.5 mL--
Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk techniques.

  • Vessel Preparation: To an oven-dried 10 mL reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (89.0 mg, 0.50 mmol), potassium phosphate (212.3 mg, 1.00 mmol), and the BrettPhos Pd G4 precatalyst (22.3 mg, 0.025 mmol).

  • Sealing and Purging: Seal the vessel with a PTFE-lined cap or septum. If using a Schlenk line, evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Through the septum, add the anhydrous tert-butanol (2.5 mL) followed by the amine (aniline, 55 µL, 0.60 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: To monitor the reaction, periodically take a small aliquot via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the base and catalyst residues. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Combine the filtrates and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the purified (5-amino-3-chloropyridin-2-yl)methanol.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture exposure); Insufficient temperature; Poorly soluble base.Ensure rigorous inert atmosphere. Screen other ligands (e.g., XPhos). Increase temperature to 110-120 °C (switch to toluene if needed). Ensure base is finely powdered.
Mixture of Regioisomers Insufficient steric differentiation by the ligand.Switch to a bulkier ligand (e.g., BrettPhos or a G4 precatalyst). Lowering the reaction temperature may improve selectivity.
Hydrodehalogenation Presence of water; β-hydride elimination side reaction.Use rigorously dried solvents and reagents. This side reaction is less common with modern bulky phosphine ligands.[1]
Di-substitution Product Amine or base stoichiometry is too high; prolonged reaction time.Use closer to 1.05-1.1 equivalents of the amine. Monitor the reaction closely and stop it once the starting material is consumed.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Ji, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • National Institutes of Health (NIH). (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. (2021). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Institutes of Health (NIH). (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Synthesis of Novel Heterocyclic Compounds from (3,5-Dichloropyridin-2-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dichloropyridin-2-yl)methanol is a versatile and highly valuable starting material in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The strategic placement of the chloro and hydroxymethyl substituents on the pyridine ring offers multiple avenues for chemical modification, enabling the construction of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of synthetic strategies and detailed experimental protocols for the derivatization of this compound to generate innovative heterocyclic systems. The methodologies discussed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide range of therapeutic agents.[1] Its unique electronic properties and substitution pattern allow for tailored modifications, making it a valuable component in the design of molecules targeting various biological pathways.[1] The presence of the hydroxymethyl group at the 2-position of this compound provides a key handle for a variety of chemical transformations, including oxidation, etherification, and conversion to other functional groups, thereby expanding its synthetic utility.

This document outlines several strategic approaches for the synthesis of novel heterocyclic compounds starting from this compound. These strategies are broadly categorized into two main pathways:

  • Functionalization of the Hydroxymethyl Group: Direct modification of the hydroxymethyl group to form ethers and thioethers, which themselves can be novel compounds or intermediates for further reactions.

  • Conversion to Reactive Intermediates for Cyclization: Transformation of the hydroxymethyl group into more reactive functionalities, such as a chloromethyl or aminomethyl group, to facilitate the construction of fused heterocyclic ring systems.

Each section will provide the scientific rationale behind the chosen synthetic route, followed by a detailed, step-by-step protocol.

Strategic Synthesis Pathways

Pathway A: Direct Functionalization of the Hydroxymethyl Group

The hydroxyl group of this compound is amenable to direct functionalization, offering a straightforward route to novel pyridyl ethers and thioethers. These classes of compounds are of interest as potential ligands for various biological targets, including nicotinic acetylcholine receptors.[2]

The synthesis of pyridyl ethers can be readily achieved via a Williamson ether synthesis, where the alkoxide of this compound reacts with an appropriate alkyl or aryl halide.

G start This compound intermediate1 Sodium (3,5-dichloropyridin-2-yl)methoxide start->intermediate1 Deprotonation reagent1 NaH, THF product Novel Pyridyl Ether intermediate1->product Nucleophilic Substitution reagent2 R-X (Alkyl/Aryl Halide)

Caption: Workflow for the synthesis of pyridyl ethers.

Protocol 1: Synthesis of a Generic Pyridyl Ether

Rationale: This protocol utilizes sodium hydride, a strong base, to deprotonate the hydroxyl group of the starting material, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an electrophilic alkyl or aryl halide in a classic SN2 or SNAr reaction to yield the desired ether. The choice of an aprotic solvent like THF is crucial to prevent quenching of the strong base.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl or Aryl Halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ReactantMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
Benzyl Bromide1.1THF25485-95
4-Nitrobenzyl Bromide1.1THF50680-90

Table 1: Representative reaction conditions and yields for pyridyl ether synthesis.

The synthesis of pyridyl thioethers can be accomplished through the reaction of a thiolate nucleophile with a reactive intermediate derived from this compound, such as the corresponding mesylate or tosylate. A more direct approach involves the Mitsunobu reaction.

Protocol 2: Mitsunobu Reaction for Thioether Synthesis

Rationale: The Mitsunobu reaction provides a mild and efficient method for the conversion of alcohols to thioethers. In this reaction, triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol, which is then displaced by a thiol nucleophile.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq), the desired thiol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to afford the desired thioether.

Pathway B: Conversion to Reactive Intermediates for Heterocycle Synthesis

A more advanced strategy involves the conversion of the hydroxymethyl group into a more reactive functional group, which can then be used in cyclization reactions to form fused heterocyclic systems. A key intermediate in this pathway is 2-chloromethyl-3,5-dichloropyridine.

G start This compound intermediate1 2-Chloromethyl-3,5-dichloropyridine start->intermediate1 Chlorination reagent1 SOCl₂, DCM product Fused Heterocycle (e.g., Thiazolopyridine) intermediate1->product Cyclization reagent2 Bifunctional Nucleophile (e.g., H₂N-R-SH)

Caption: General workflow for the synthesis of fused heterocycles.

Protocol 3: Chlorination of this compound

Rationale: Thionyl chloride (SOCl2) is a common and effective reagent for the conversion of primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution at 0 °C to neutralize the excess thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-chloromethyl-3,5-dichloropyridine, which can often be used in the next step without further purification.

The reactive 2-chloromethyl-3,5-dichloropyridine can be reacted with a bifunctional nucleophile, such as an aminothiol, to construct a fused heterocyclic system.

Protocol 4: Synthesis of a Dichlorothiazolo[3,2-a]pyridinium Derivative

Rationale: This protocol involves the reaction of 2-chloromethyl-3,5-dichloropyridine with 2-aminoethanethiol. The reaction likely proceeds via an initial SN2 reaction of the thiol with the chloromethyl group, followed by an intramolecular cyclization of the amine onto the pyridine ring, although the exact mechanism can be complex.

Materials:

  • 2-Chloromethyl-3,5-dichloropyridine

  • 2-Aminoethanethiol hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of 2-aminoethanethiol hydrochloride (1.1 eq) and sodium bicarbonate (2.2 eq) in ethanol, add a solution of 2-chloromethyl-3,5-dichloropyridine (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold diethyl ether.

Another important class of fused heterocycles are the pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities. While a direct cyclization from this compound is not straightforward, a multi-step synthesis can be devised. This involves the conversion of the starting material to 2-amino-3,5-dichloropyridine, which is a key precursor.

G start This compound intermediate1 3,5-Dichloropicolinaldehyde start->intermediate1 e.g., MnO₂ step1 Oxidation intermediate2 2-Aminomethyl-3,5-dichloropyridine intermediate1->intermediate2 e.g., NH₃, H₂, Pd/C step2 Reductive Amination intermediate3 2-Amino-3,5-dichloropyridine intermediate2->intermediate3 step3 Further Transformations product Pyrido[2,3-d]pyrimidine intermediate3->product step4 Cyclization with a 1,3-Dielectrophile

Caption: A plausible synthetic route to pyrido[2,3-d]pyrimidines.

Protocol 5: Synthesis of 2-Amino-3,5-dichloropyridine from a Related Precursor (Illustrative)

Rationale: This protocol describes the synthesis of the key intermediate, 2-amino-3,5-dichloropyridine, from 2-amino-5-chloropyridine, as a direct conversion from this compound is complex and not well-documented. This illustrates the type of transformation needed to access the necessary precursors for certain fused systems.

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in a mixture of DMF and methanol.

  • Add N-chlorosuccinimide (2.4 eq) portion-wise to the solution.

  • Heat the reaction mixture at 45 °C for 2.5 hours.[3]

  • Monitor the reaction by TLC and GC until completion.[3]

  • Remove the solvent by distillation under reduced pressure.[3]

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-3,5-dichloropyridine.[3]

Once 2-amino-3,5-dichloropyridine is obtained, it can be reacted with various 1,3-dielectrophiles to construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine system.

Conclusion

This compound is a highly adaptable starting material for the synthesis of a diverse range of novel heterocyclic compounds. By employing the synthetic strategies and protocols outlined in this guide, researchers can effectively functionalize the hydroxymethyl group to create new pyridyl ethers and thioethers, or convert it into reactive intermediates for the construction of more complex fused heterocyclic systems. The provided protocols are intended to serve as a foundation for further exploration and optimization in the exciting field of heterocyclic chemistry and drug discovery.

References

  • This compound - GlobalChemMall. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism - ResearchGate. Available at: [Link]

  • This compound | 275383-87-4 - J&K Scientific. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available at: [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. Available at: [Link]

  • Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]

  • 4-Amino-3,5-dichloropyridine - PMC - PubMed Central. Available at: [Link]

  • Heterocycles Based on Bis(trifluoromethyl)imidazolidin-2-ones, 2-Aminoethanol, and 2-Aminophenol | Request PDF - ResearchGate. Available at: [Link] trifluoromethylimidazolidin-2-ones_2-Aminoethanol_and_2-Aminophenol

Sources

The Strategic Utility of (3,5-Dichloropyridin-2-yl)methanol in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Dichloropyridin-2-yl)methanol has emerged as a pivotal structural motif and a versatile synthetic intermediate in medicinal chemistry. The strategic placement of chloro-substituents on the pyridine ring significantly influences its electronic properties, rendering it an ideal scaffold for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role as a precursor in the development of potent P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to empower researchers in drug discovery and development.

Introduction: The Privileged Scaffold

The 3,5-dichloropyridine framework is considered a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in molecules exhibiting a wide range of biological activities.[1] The two chlorine atoms at the 3 and 5 positions enhance the reactivity of the pyridine ring, providing multiple avenues for synthetic elaboration.[1] this compound, with its reactive hydroxymethyl group at the 2-position, serves as a key building block, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide will illuminate the synthetic pathways that leverage this unique combination of features to generate molecules with significant therapeutic potential.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is paramount for its widespread application. A common and reliable method involves the reduction of the corresponding carboxylic acid, 3,5-dichloropicolinic acid. While various reducing agents can be employed, lithium aluminum hydride (LiAlH4) offers a robust and high-yielding approach.[2]

Protocol 1: Reduction of 3,5-Dichloropicolinic Acid

Objective: To synthesize this compound via the reduction of 3,5-dichloropicolinic acid.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the carbonyl carbon.

G cluster_0 Synthesis of this compound 3,5-Dichloropicolinic_Acid 3,5-Dichloropicolinic Acid LiAlH4 1. LiAlH4, THF, 0 °C to rt 3,5-Dichloropicolinic_Acid->LiAlH4 Reduction Workup 2. H2O, NaOH(aq) LiAlH4->Workup Quenching Product This compound Workup->Product Isolation

Caption: Synthesis of this compound.

Materials:

  • 3,5-Dichloropicolinic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.2 equivalents) in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve 3,5-dichloropicolinic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (by volume, equal to the mass of LiAlH4 used), followed by 15% NaOH solution (same volume as water), and finally, more deionized water (3 times the initial volume of water).

  • Filtration and Extraction: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.

Expected Yield: 85-95%

Characterization Data (Predicted):

Data Type Value
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H), 4.85 (s, 2H), 3.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 146.0, 137.5, 129.0, 122.0, 62.5
Melting Point Not widely reported, expected to be a low-melting solid.

Functional Group Transformations: Expanding Synthetic Utility

The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Oxidation to the Aldehyde

The corresponding aldehyde, 3,5-dichloro-2-pyridinecarboxaldehyde, is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.

Protocol 2: Oxidation with Manganese Dioxide (MnO₂)

Causality: Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation.

G cluster_1 Oxidation to Aldehyde Start_Alcohol This compound MnO2 MnO₂, CH₂Cl₂, rt Start_Alcohol->MnO2 Oxidation Product_Aldehyde 3,5-Dichloro-2-pyridinecarboxaldehyde MnO2->Product_Aldehyde

Caption: Oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add activated MnO₂ (5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Conversion to the Chloride

The corresponding chloride, 2-(chloromethyl)-3,5-dichloropyridine, is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as ethers, amines, and thioethers.

Protocol 3: Chlorination with Thionyl Chloride (SOCl₂)

Causality: Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite ester, which then undergoes an SNi or SN2 reaction to yield the alkyl chloride.[3]

G cluster_2 Conversion to Chloride Start_Alcohol_Cl This compound SOCl2 SOCl₂, CH₂Cl₂, 0 °C to rt Start_Alcohol_Cl->SOCl2 Chlorination Product_Chloride 2-(Chloromethyl)-3,5-dichloropyridine SOCl2->Product_Chloride

Caption: Conversion of the alcohol to a chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to give the crude chloride, which is often used without further purification.

Ether Synthesis

The formation of ether linkages is a common strategy in drug design. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for this transformation.

Protocol 4: Williamson Ether Synthesis

Causality: This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF) or THF

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. Purify by column chromatography.

Protocol 5: Mitsunobu Reaction

Causality: The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of configuration (if applicable) using triphenylphosphine and a dialkyl azodicarboxylate.

Materials:

  • This compound

  • Phenol or another alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

Procedure:

  • Dissolve this compound (1.0 equivalent), the phenol or other alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add DEAD or DIAD (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for several hours.

  • Concentrate the reaction mixture and purify by column chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.

Application in the Synthesis of Biologically Active Molecules

P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory responses.[1] Antagonists of this receptor are promising therapeutic agents for a variety of inflammatory conditions. The 3,5-dichloropyridine scaffold has been identified as a critical component in a series of potent P2X7 receptor antagonists.[5]

Conceptual Synthetic Approach:

A common strategy involves the elaboration of the 2-position of the 3,5-dichloropyridine ring. This compound can be converted to a key hydrazide intermediate, which is then coupled with various hydrophobic acyl groups to optimize antagonistic activity.

G cluster_3 P2X7 Antagonist Synthesis Alcohol_P2X7 This compound Oxidation Oxidation (Protocol 2) Alcohol_P2X7->Oxidation Aldehyde_P2X7 3,5-Dichloro-2-pyridinecarboxaldehyde Oxidation->Aldehyde_P2X7 Hydrazine_Formation Hydrazine Hydrate Aldehyde_P2X7->Hydrazine_Formation Further Steps Hydrazide 3,5-Dichloropicolinohydrazide Hydrazine_Formation->Hydrazide Coupling Acyl Chloride (R-COCl) Hydrazide->Coupling P2X7_Antagonist P2X7 Receptor Antagonist Coupling->P2X7_Antagonist

Caption: Conceptual workflow for P2X7 antagonist synthesis.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in the development and progression of various cancers. The 3,5-dichloropyridine moiety has been incorporated into novel and potent pan-FGFR inhibitors.[1]

Conceptual Synthetic Approach:

In the synthesis of certain FGFR inhibitors, this compound can be utilized to introduce a key side chain. The alcohol can be converted to a leaving group (e.g., chloride) and then used to alkylate a nucleophilic core structure.

G cluster_4 FGFR Inhibitor Synthesis Alcohol_FGFR This compound Chlorination_FGFR Chlorination (Protocol 3) Alcohol_FGFR->Chlorination_FGFR Chloride_FGFR 2-(Chloromethyl)-3,5-dichloropyridine Chlorination_FGFR->Chloride_FGFR Alkylation Alkylation Chloride_FGFR->Alkylation Core_Nucleophile Core Nucleophile (e.g., Amine, Phenol) Core_Nucleophile->Alkylation FGFR_Inhibitor FGFR Inhibitor Alkylation->FGFR_Inhibitor

Caption: Conceptual workflow for FGFR inhibitor synthesis.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of biologically active molecules. Its unique electronic and steric properties, coupled with the reactivity of the hydroxymethyl group, provide a powerful platform for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration and exploitation of this privileged scaffold in drug discovery endeavors.

References

  • Organic Syntheses. (n.d.). Procedure for the reduction of a carboxylic acid to an alcohol. [Link]

  • Tan, L., et al. (2015). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. [Link]

  • Wang, X., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Tang, X., et al. (2012). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. RASAYAN Journal of Chemistry. [Link]

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  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
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Application Notes and Protocols for the Scale-Up Synthesis of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

(3,5-Dichloropyridin-2-yl)methanol is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its efficient and scalable production is therefore of significant interest. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol involving the reduction of 3,5-Dichloropyridine-2-carboxaldehyde. Detailed experimental procedures, safety protocols, analytical methods, and insights into process optimization are presented to facilitate the transition from laboratory-scale to pilot or industrial-scale production.

Introduction: Strategic Importance and Synthetic Rationale

The structural motif of a dichlorinated pyridine ring with a hydroxymethyl group at the 2-position is a versatile scaffold in medicinal chemistry. This moiety is often a key building block for introducing specific pharmacophoric features, modulating physicochemical properties, and enabling further synthetic diversification. The synthesis of this compound is most commonly and efficiently achieved through the reduction of the corresponding aldehyde, 3,5-Dichloropyridine-2-carboxaldehyde.

The choice of a reducing agent is critical for a successful and scalable process. Sodium borohydride (NaBH₄) emerges as a superior reagent for this transformation due to its selectivity, operational simplicity, and favorable safety profile compared to more powerful and hazardous reducing agents like lithium aluminum hydride.[1] The chemoselectivity of sodium borohydride allows for the reduction of the aldehyde functional group without affecting the chlorinated pyridine ring.[1][2]

Reaction Pathway and Mechanism

The core of this synthesis is the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 3,5-Dichloropyridine-2-carboxaldehyde. The reaction proceeds through a borate ester intermediate, which is subsequently hydrolyzed during the workup to yield the final alcohol product.

Reaction Scheme:

The use of an alcoholic solvent like methanol is advantageous as it facilitates the dissolution of both the aldehyde substrate and the sodium borohydride, and also participates in the protonolysis of the intermediate borate ester.[1]

Process Workflow and Logic

The overall process for the scale-up synthesis of this compound can be visualized as a sequence of logically connected unit operations. The following diagram illustrates the workflow from raw material handling to the isolation of the purified product.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reagent & Solvent Charging B Inert Atmosphere Purge A->B C Controlled Addition of NaBH4 B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching D->E F Solvent Removal E->F G Extraction F->G H Drying & Filtration G->H I Crude Product Isolation H->I J Recrystallization I->J K Final Product Drying J->K L QC Analysis (HPLC, NMR, MS) K->L

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis and can be linearly scaled with appropriate engineering considerations for larger batches.

4.1. Materials and Equipment

MaterialGradeSupplier Recommendation
3,5-Dichloropyridine-2-carboxaldehyde>98% PurityCommercial Supplier
Sodium Borohydride (NaBH₄)>98% Purity, PowderCommercial Supplier
Methanol (MeOH)AnhydrousCommercial Supplier
Dichloromethane (DCM)ACS GradeCommercial Supplier
WaterDeionizedIn-house
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercial Supplier

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer

  • Addition funnel

  • Nitrogen inlet/outlet

  • Heating/cooling mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

4.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the setup is under a nitrogen atmosphere.

  • Reactant Charging: Charge the flask with 3,5-Dichloropyridine-2-carboxaldehyde (100 g, 0.568 mol) and anhydrous methanol (1 L). Stir the mixture until the aldehyde is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reducing Agent Addition: In a separate beaker, dissolve sodium borohydride (25.8 g, 0.682 mol) in methanol (500 mL). Caution: This dissolution is exothermic and may generate hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Controlled Addition: Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL) while maintaining the temperature below 20 °C.[3] The use of a mild acid like ammonium chloride is crucial to avoid potential side reactions that could occur with strong acids.[3]

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Crude Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain the purified product.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Sodium Borohydride Handling: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with moisture and strong acids.[6]

  • Dichloromethane Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.[7]

  • Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. In case of accidental exposure, seek immediate medical attention.[8]

Analytical Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

Analytical MethodPurposeTypical Specifications
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification>98% (by area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationConsistent with the expected structure
Mass Spectrometry (MS) Molecular weight verificationM+H⁺ peak corresponding to the product
Melting Point Physical property confirmationWithin a narrow range

A typical HPLC method for purity analysis would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water.[9][10]

Troubleshooting and Process Optimization

Potential IssuePossible CauseRecommended Action
Incomplete Reaction Insufficient reducing agent or reaction timeAdd a slight excess of NaBH₄ and extend the reaction time. Ensure the temperature is maintained appropriately.
Low Yield Product loss during workup or purificationOptimize extraction and recrystallization solvent systems. Minimize transfers.
Formation of Impurities Over-reduction or side reactionsMaintain strict temperature control during NaBH₄ addition. Ensure a controlled and mild quench.
Difficulty in Isolation Product oiling out during recrystallizationAdjust the solvent polarity and cooling rate during recrystallization. Consider a different solvent system.

Conclusion

The protocol outlined in these application notes provides a robust and scalable method for the synthesis of this compound. By adhering to the detailed procedures, safety precautions, and analytical controls, researchers and process chemists can confidently produce this valuable intermediate with high yield and purity. The insights into the reaction mechanism and troubleshooting will aid in the successful implementation and optimization of this synthesis on a larger scale.

References

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  • Chegg. (2020, May 4). Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF.
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  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Dichloropyridine for Researchers and Drug Development Professionals.
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  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184.
  • Reddit. (2013, March 7).
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  • Clariant.
  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
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  • Reddy, G. S., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 743-747.
  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

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Mastering the Purification of (3,5-Dichloropyridin-2-yl)methanol: A Guide to Recrystallization and Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

(3,5-Dichloropyridin-2-yl)methanol (CAS No: 275383-87-4) is a pivotal intermediate in the synthesis of novel therapeutics and advanced agrochemicals.[1][2] The specific arrangement of its chloro- and hydroxymethyl-substituents on the pyridine scaffold provides a unique chemical handle for constructing complex molecular architectures. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts.

This application note provides in-depth, field-proven protocols for the purification of this compound, targeting researchers, medicinal chemists, and process development scientists. We will explore two orthogonal and powerful purification techniques: recrystallization and silica gel column chromatography. The methodologies are presented not just as a sequence of steps, but with a focus on the underlying chemical principles, empowering the user to adapt and troubleshoot these protocols effectively.

Physicochemical Profile and Its Impact on Purification Strategy

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. While extensive public data for this compound is limited, we can infer key characteristics from its structure and from data on analogous compounds like 3,5-dichloropyridine.[1]

PropertyValue/InferenceImpact on Purification
Molecular Formula C₆H₅Cl₂NO-
Molecular Weight 178.02 g/mol [3]Affects diffusion rates but is less critical for these techniques.
Appearance Expected to be a solid at room temperature.Enables purification by recrystallization.
Polarity Moderately polar. The pyridine nitrogen and hydroxyl group are polar, while the dichlorinated aromatic ring is nonpolar. The hydroxyl group allows for hydrogen bonding.This polarity is key for selective solubility in recrystallization and differential adsorption in chromatography.
Solubility Likely soluble in polar organic solvents like alcohols (methanol, ethanol) and moderately polar solvents like ethyl acetate and dichloromethane. Expected to have low solubility in nonpolar solvents like hexanes or heptane.This differential solubility is the cornerstone of a successful recrystallization protocol.

The presence of the hydroxymethyl group, capable of acting as both a hydrogen bond donor and acceptor, significantly increases the polarity of the molecule compared to its parent, 3,5-dichloropyridine. This is a critical consideration when selecting solvent systems for both purification methods.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities at varying temperatures.[4] The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Rationale for Solvent System Selection

Given the moderately polar nature of this compound, a two-solvent system is often more effective than a single solvent. This approach allows for fine-tuning of the solvent's solvating power. A common and effective strategy is to use a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble.[5]

For our target compound, a mixture of ethyl acetate (solvent) and n-hexane (anti-solvent) is a prime candidate. This choice is supported by purification protocols for the structurally similar 2-amino-3,5-dichloropyridine, where this solvent system has proven effective.[6]

  • Ethyl Acetate: Possesses a moderate polarity and a suitable boiling point (77 °C) for dissolving the compound upon heating.

  • n-Hexane: A nonpolar solvent that is fully miscible with ethyl acetate but is a poor solvent for the polar target molecule, making it an excellent anti-solvent to induce crystallization upon cooling.

Workflow for Recrystallization

The following diagram illustrates the logical flow of the recrystallization process.

G cluster_0 Recrystallization Protocol A 1. Dissolution Dissolve crude product in minimum hot Ethyl Acetate. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B If solids remain C 3. Induction of Crystallization Add n-Hexane dropwise to the hot solution until turbidity persists. A->C If no solids B->C D 4. Crystal Growth Allow to cool slowly to room temperature, then chill in an ice bath. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with cold Hexane/EtOAc mixture. E->F G 7. Drying Dry crystals under vacuum. F->G H Purified this compound G->H

Caption: Workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue to add ethyl acetate in small portions until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to maximize the recovery of the purified product upon cooling.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Induction of Crystallization: To the hot, clear solution, add n-hexane dropwise with continuous swirling or stirring. Continue adding n-hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is now saturated. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold (0-5 °C) mixture of n-hexane/ethyl acetate (e.g., 4:1 v/v) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 2: Purification by Column Chromatography

Column chromatography is a versatile separation technique that relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[7] It is particularly useful for separating compounds with similar polarities or when recrystallization is ineffective.

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar organic compounds. Its surface is rich in silanol (Si-OH) groups, which can interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent and a more polar solvent is used to elute the compounds from the column. The polarity of the eluent is gradually increased to move compounds of increasing polarity down the column. For this compound, a gradient of ethyl acetate in hexanes is an excellent starting point.[8] This system offers a good polarity range to separate the target compound from both less polar and more polar impurities. An alternative system, such as dichloromethane/ethyl acetate, could also be effective.[9]

Workflow for Column Chromatography

This diagram outlines the key stages of purification via flash column chromatography.

G cluster_1 Column Chromatography Protocol A 1. TLC Analysis Develop optimal eluent system (e.g., Hexanes/EtOAc). Target Rf ~0.3. B 2. Column Packing Pack a silica gel column using the initial eluent (wet packing). A->B C 3. Sample Loading Adsorb crude product onto silica gel (dry loading) or dissolve in minimal DCM. B->C D 4. Elution Run the column with a gradient of increasingly polar eluent. C->D E 5. Fraction Collection Collect eluent in fractions. D->E F 6. Analysis Analyze fractions by TLC to identify those containing the pure product. E->F G 7. Concentration Combine pure fractions and remove solvent under reduced pressure. F->G H Purified this compound G->H

Caption: Workflow for purification by silica gel column chromatography.

Detailed Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade, for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Test tubes or fraction collector

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading often results in better separation and sharper bands compared to wet loading.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly stronger solvent like dichloromethane. Using a pipette, carefully apply this solution to the top of the silica bed.

  • Elution: Begin eluting the column with the initial nonpolar solvent mixture. Collect the eluent in fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, you might start with 10% ethyl acetate in hexanes, then move to 20%, and then 30%.

  • Fraction Monitoring: Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it. Visualize the spots under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment of the Final Product

The purity of the recrystallized or chromatographed this compound should be rigorously assessed.

Analytical MethodPurposeExpected Result for High Purity
Melting Point Assess purity and identity.A sharp melting point range, close to the literature value. Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Quick purity check.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak, with purity typically >98% by area normalization. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and confirm identity.A single major peak in the chromatogram and a mass spectrum consistent with the molecular weight (178.02 g/mol ) and expected fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.¹H and ¹³C NMR spectra should be clean and consistent with the structure of this compound, with no significant signals from impurities.

Conclusion

The purification of this compound is a critical step in its use as a high-value chemical intermediate. Both recrystallization and column chromatography are highly effective methods for achieving the requisite levels of purity. Recrystallization, particularly using an ethyl acetate/n-hexane solvent system, is an efficient technique for removing bulk impurities from solid materials. For more challenging separations or for achieving the highest possible purity, silica gel column chromatography with a hexanes/ethyl acetate eluent system provides a robust and reliable alternative. The choice between these methods will depend on the nature and quantity of the impurities, the scale of the purification, and the specific purity requirements of the downstream application. By applying the principles and detailed protocols outlined in this guide, researchers can confidently and effectively purify this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

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  • PubChem. (n.d.). (5,6-Dichloropyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 275383-87-4. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Sharma, G., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. Retrieved from [Link]

  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The six dichlorophenol isomer structures. Retrieved from [Link]

  • MDPI. (n.d.). Chromatographic Separations. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of (3,5-Dichloropyridin-2-yl)methanol (CAS No. 275383-87-4), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The quality of this intermediate directly impacts the purity, safety, and efficacy of the final drug product. Adhering to the principles of Quality by Design (QbD) and International Council for Harmonisation (ICH) guidelines, this document outlines a multi-modal analytical strategy encompassing identity, purity, assay, and physicochemical properties. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided for researchers, quality control analysts, and drug development professionals.

Introduction: The Criticality of Intermediate Characterization

This compound is a halogenated pyridine derivative utilized as a key building block in organic synthesis.[1] Its molecular structure offers a versatile scaffold for developing complex molecules, particularly in the agrochemical and pharmaceutical industries. The quality control of such intermediates is a non-negotiable cornerstone of drug manufacturing.[2] Impurities originating from the synthesis or degradation of the intermediate can be carried through subsequent steps, ultimately compromising the Critical Quality Attributes (CQAs) of the final API.[3] A robust analytical control strategy is therefore essential to ensure batch-to-batch consistency, process reproducibility, and regulatory compliance.

The analytical methods detailed herein are designed not only to quantify the main component but also to detect and quantify a range of potential process-related and degradation impurities. Understanding the synthetic pathway of the intermediate is paramount for developing a targeted analytical approach.

Hypothesized Synthetic Route and Potential Impurities

A definitive synthesis for this compound is not publicly disclosed by all manufacturers. However, a logical and common synthetic pathway involves the functionalization of 3,5-dichloropyridine at the 2-position, followed by reduction. A likely precursor is 3,5-dichloro-2-pyridinecarboxylic acid (3,5-dichloropicolinic acid)[4] or the corresponding aldehyde, which is then reduced to the primary alcohol.

The starting material, 3,5-dichloropyridine, is often synthesized via reductive dechlorination of more highly chlorinated pyridines, such as 2,3,5-trichloropyridine or pentachloropyridine.[3][5] This knowledge base allows us to anticipate a profile of potential impurities:

  • Starting Materials & Precursors:

    • 3,5-Dichloropyridine

    • 3,5-Dichloro-2-pyridinecarboxylic acid (Impurity A)

    • 3,5-Dichloro-2-pyridinecarboxaldehyde (Impurity B)

  • Isomeric Impurities:

    • Other dichloropyridin-2-yl)methanol isomers (e.g., (2,5-dichloro- or (4,5-dichloro-) carried over from impurities in the 3,5-dichloropyridine starting material.[3]

  • Over/Under-Chlorinated Species:

    • (Monochloropyridin-2-yl)methanol

    • (Trichloropyridin-2-yl)methanol

  • Degradation Products:

    • Oxidation of the target molecule back to Impurity A or B.

    • Products from photodegradation, a known pathway for chloropyridines.[2][6]

A successful analytical strategy must be capable of resolving and quantifying these specified and unspecified impurities.

Comprehensive Analytical Workflow

A multi-faceted approach is required for the complete characterization of a new batch of this compound. The following workflow ensures that all critical quality attributes are assessed.

Analytical_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Assay & Physicochemical Tests cluster_4 Final Disposition Sample Batch of this compound Appearance Appearance & Color Test Sample->Appearance Solubility Solubility Test Sample->Solubility FTIR FTIR Spectroscopy Sample->FTIR Appearance->FTIR Solubility->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR MS Mass Spectrometry (via GC-MS or LC-MS) NMR->MS HPLC HPLC-UV (Related Substances) MS->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) HPLC->GCMS HPLC_Assay HPLC Assay (vs. Reference Standard) GCMS->HPLC_Assay LOD Loss on Drying HPLC_Assay->LOD ROI Residue on Ignition LOD->ROI CoA Certificate of Analysis (CoA) Generation ROI->CoA Release Batch Release / Rejection CoA->Release

Figure 1: Comprehensive Analytical Workflow for Quality Control.

Identity Confirmation Protocols

Identity testing confirms that the material is unequivocally this compound. A combination of spectroscopic techniques provides orthogonal verification of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's functional groups. It is a rapid and reliable identity test.

Protocol:

  • Instrumentation: FT-IR Spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount (approx. 5-10 mg) of the solid sample directly onto the UATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty UATR crystal.

    • Apply the sample and ensure good contact with the crystal using the built-in press.

    • Scan the sample over the range of 4000–650 cm⁻¹.

    • Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

  • Acceptance Criteria: The IR absorption spectrum of the sample must be concordant with the spectrum of a qualified reference standard of this compound. Key expected absorption bands include:

    • ~3300-3400 cm⁻¹: O-H stretch (alcohol), typically broad.

    • ~2850-2950 cm⁻¹: C-H stretch (methylene group).

    • ~1550-1600 cm⁻¹: C=N and C=C stretching (pyridine ring).

    • ~1000-1100 cm⁻¹: C-O stretch (primary alcohol).

    • ~700-850 cm⁻¹: C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is the gold standard for structural elucidation and confirmation.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected ¹H NMR Spectral Data (in CDCl₃, illustrative):

    • A singlet or broad singlet corresponding to the hydroxyl proton (-OH). The chemical shift is variable and depends on concentration and solvent.

    • A singlet corresponding to the two methylene protons (-CH₂-OH), expected around δ 4.8 ppm.

    • Two doublets (or narrow signals) corresponding to the two aromatic protons on the pyridine ring, expected in the δ 7.7-8.5 ppm range.

  • Acceptance Criteria: The chemical shifts, signal multiplicities, and integrations of the ¹H and ¹³C spectra must be consistent with the known structure of this compound and match that of a reference standard.

Purity, Assay, and Impurity Profiling Protocols

Chromatographic methods are the cornerstone of purity assessment, providing the sensitivity and resolution needed to separate the main component from closely related impurities.

Purity and Impurities by Reverse-Phase HPLC (RP-HPLC)

Principle: This stability-indicating HPLC method separates the analyte from its potential non-volatile impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[7] Detection is performed using a UV detector.

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure consistent ionization state of the pyridine nitrogen.
    Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
    Gradient See Table 2 A gradient is necessary to elute both polar (e.g., Impurity A) and non-polar impurities in a reasonable time with good peak shape.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection 220 nm Wavelength at which the pyridine chromophore exhibits strong absorbance.
    Injection Vol. 10 µL

    | Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

    Table 1: HPLC Chromatographic Conditions.

    Time (min)% Mobile Phase B
    0.020
    25.080
    30.080
    30.120
    35.020

    Table 2: HPLC Gradient Program.

  • Standard and Sample Preparation:

    • Reference Standard Stock (for Assay): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 500 µg/mL).

    • Assay Working Standard: Dilute the stock solution 1:5 with diluent (Concentration ≈ 100 µg/mL).

    • Sample Solution (Purity & Assay): Prepare the sample at the same concentration as the Assay Working Standard (~100 µg/mL).

    • Sensitivity Solution (for Purity): Dilute the Sample Solution 1:100 to obtain a 0.1% solution (≈ 1 µg/mL).

  • System Suitability Testing (SST):

    • Inject the Assay Working Standard five times. The %RSD for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The signal-to-noise ratio for the main peak in the sensitivity solution injection must be ≥ 10.

  • Data Analysis:

    • Purity: Integrate all peaks in the sample chromatogram. Calculate the area percentage of each impurity. Disregard peaks below the reporting threshold (typically 0.05%). The purity is calculated as 100% minus the sum of all impurity percentages.

    • Assay: Calculate the assay of the sample against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Volatile Impurities & Residual Solvents by GC-MS

Principle: Gas chromatography is ideal for separating volatile and semi-volatile compounds.[8] Coupling with a mass spectrometer allows for positive identification of impurities, such as residual solvents and the 3,5-dichloropyridine starting material.[9]

Experimental Protocol:

  • Instrumentation & Columns:

    • GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent phase suitable for residual solvents).

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas compatible with MS detection.
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min A temperature program is essential to separate highly volatile solvents from less volatile impurities like 3,5-dichloropyridine.
    Injector Temp. 250 °C Ensures rapid volatilization of the sample.
    MS Transfer Line 250 °C Prevents condensation of analytes.
    MS Ion Source 230 °C Standard temperature for electron ionization.

    | MS Mode | Full Scan (m/z 35-350) | Allows for the identification of unknown peaks by library matching. |

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Vial Equilibration Time: 15 min

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of potential residual solvents and 3,5-dichloropyridine in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL. Prepare a working standard by spiking a known amount into a headspace vial containing the sample matrix (if available) or an inert solid.

    • Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex.

  • Data Analysis:

    • Identify and quantify residual solvents against the prepared standard, adhering to ICH Q3C limits.

    • Identify and quantify the 3,5-dichloropyridine starting material. Acceptance limits for starting materials should be established based on process capability and risk assessment (typically <0.1%).

Summary and Conclusion

The analytical characterization of pharmaceutical intermediates like this compound requires a scientifically sound, multi-technique approach. The protocols outlined in this document provide a robust framework for confirming identity, quantifying potency, and establishing a comprehensive impurity profile. By understanding the potential synthetic pathways and resulting impurities, quality control laboratories can implement a targeted and effective control strategy. This ensures the consistent quality of the intermediate, which is fundamental to the safety and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from Google Search.[3]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.[6]

  • Vertex AI Search. (2026). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from Google Search.[10]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from Google Search.[8]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from pyg-lifesciences.com.[2]

  • World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Retrieved from who.int.[11]

  • Chemdad. (n.d.). This compound Chemical Properties. Retrieved from chemdad.com.[1]

  • GMP SOP. (2024). Quality Control Testing Requirements of Finished Products.
  • El-Gawad, H. S. A., et al. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 25(21), 5143.[9]

  • European Patent Office. (2003). EP 1206453 B1 - Process for the preparation of 3,5-dichloropyridine. Retrieved from data.epo.org.[5]

  • PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[4]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • Bhivsane, K. M., & Patharkar, P. (2025). To develop and validate suitable analytical methods for the quantification of tolterodine tartrate. World Journal of Pharmaceutical Research.[7]

Sources

Application Notes & Protocols: Strategic Derivatization of the Alcohol Functional Group of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Dichloropyridin-2-yl)methanol is a pivotal building block in contemporary drug discovery and medicinal chemistry. The pyridine scaffold is a privileged structure, appearing in numerous FDA-approved pharmaceuticals.[1][2] The strategic modification of its primary alcohol functional group allows for the systematic modulation of physicochemical properties, enabling comprehensive Structure-Activity Relationship (SAR) studies.[3] This guide provides detailed application notes and validated protocols for three essential derivatization pathways of this compound: Esterification , Etherification , and Oxidation . Each section explains the strategic rationale behind the chosen methodology, offers a step-by-step protocol with causality-driven insights, and includes troubleshooting guidance for common experimental challenges.

Introduction: The Strategic Value of a Dichlorinated Pyridine Scaffold

Pyridine derivatives are foundational to modern drug development, prized for their ability to engage in hydrogen bonding, modulate pKa, and serve as a stable aromatic core.[4][5] The specific scaffold, this compound, offers three key features for medicinal chemists:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the molecule's overall basicity and solubility.

  • The Dichloro-Substitution Pattern: The chlorine atoms at the 3 and 5 positions significantly alter the electronic properties of the ring, increasing its lipophilicity and providing potential vectors for further modification via cross-coupling reactions.[6]

  • The Primary Alcohol: A versatile functional handle amenable to a wide array of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets.

This document focuses on the practical execution of transforming this primary alcohol into esters, ethers, and the corresponding aldehyde, thereby unlocking a library of derivatives for biological screening and lead optimization.

Esterification via Steglich Coupling: Forging Bio-labile Linkages

2.1 Rationale & Method Selection

Esterification of the primary alcohol is a primary strategy to increase lipophilicity, modify solubility, or create prodrugs that can be enzymatically cleaved in vivo. While classic Fischer esterification requires harsh acidic conditions and high temperatures that can be detrimental to the pyridine ring, the Steglich esterification offers a mild and highly efficient alternative.[7] This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the reaction at ambient temperature.[8][9][10] It is particularly effective for coupling sterically hindered substrates or those sensitive to acid.[9][11]

The key to the reaction's success is the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"), which is then readily attacked by the alcohol. This catalytic cycle prevents the slower, undesired rearrangement of the O-acylisourea to a stable N-acylurea byproduct.[9][10]

2.2 Experimental Protocol: Steglich Esterification

This protocol details the synthesis of (3,5-Dichloropyridin-2-yl)methyl benzoate as a representative example.

Quantitative Data Summary
ReagentMolar RatioMolecular Wt.Amount (mmol)Mass / Volume
This compound1.0178.025.0890 mg
Benzoic Acid1.2122.126.0733 mg
DCC1.2206.336.01.24 g
DMAP (catalyst)0.1122.170.561 mg
Dichloromethane (DCM), anhydrous---50 mL
Step-by-Step Methodology
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (890 mg, 5.0 mmol), benzoic acid (733 mg, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm upon adding DCC and to minimize side reactions.

  • Reagent Addition: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up (Filtration): Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Work-up (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL) to remove residual DMAP and any unreacted base, followed by saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted benzoic acid, and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester product.

Workflow Diagram

Steglich_Esterification A 1. Combine Alcohol, Carboxylic Acid, DMAP in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B Inert Atmosphere C 3. Add DCC B->C Control Exotherm D 4. Stir at RT (4-6h) Monitor by TLC C->D Warm to RT E 5. Filter off DCU (Precipitate) D->E Reaction Complete F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F Filtrate G 7. Dry & Concentrate F->G Organic Layer H 8. Purify (Column Chromatography) G->H I Pure Ester Product H->I Swern_Oxidation A 1. Add Oxalyl Chloride to Anhydrous DCM B 2. Cool to -78 °C A->B Inert Atmosphere C 3. Add DMSO Dropwise (Activation) B->C Keep Temp < -65°C D 4. Add Alcohol Solution Dropwise C->D Stir 15 min Keep Temp < -65°C E 5. Add Triethylamine Dropwise (Base) D->E Stir 30 min F 6. Warm to RT & Quench with Water E->F Stir 15 min G 7. Extraction & Wash F->G H 8. Dry & Concentrate (In Fume Hood) G->H I Crude Aldehyde H->I

Sources

Application Notes & Protocols: Strategic Functionalization of (3,5-Dichloropyridin-2-yl)methanol via Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

(3,5-Dichloropyridin-2-yl)methanol, CAS 275383-87-4, is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its structure features a pyridine core, a common motif in pharmaceuticals, decorated with two chlorine atoms at distinct positions (C3 and C5) and a hydroxymethyl group at C2. This arrangement of reactive sites offers a powerful platform for sequential and site-selective functionalization. The differential electronic environment of the C3 and C5 positions allows for controlled, stepwise introduction of diverse molecular fragments, enabling the rapid construction of complex molecular architectures and compound libraries.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, providing efficient and reliable methods for forming carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides detailed protocols and expert insights into the application of key cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization of this compound. The protocols are designed to be robust and reproducible, while the accompanying discussions explain the critical reasoning behind the choice of catalysts, ligands, and conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and vinyl-pyridine structures by coupling an organohalide with an organoboron reagent.[5][6] For dichloropyridines, achieving selectivity can be challenging, but the inherent electronic differences often favor reaction at the position para to the nitrogen (C5) over the meta position (C3) under certain conditions. However, ligand choice can sometimes be used to influence or even reverse this inherent selectivity.[7][8]

The following protocol details a highly efficient, ligand-free approach that has proven effective for the selective arylation of related chloropyridine systems.[5]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the arylation of multi-chlorinated pyridines.[5]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%). The use of a ligand-free system simplifies the setup and purification, relying on the solvent and reactants to stabilize the catalytic species.[5]

  • Solvent Addition: Add a degassed solvent mixture of DMF and water (e.g., a 3:3.5 mL ratio for a 1 mmol scale reaction). The aqueous phase is crucial for activating the boronic acid for transmetalation.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The lower temperature, compared to many cross-coupling reactions, is often sufficient for activated substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Data Summary: Representative Suzuki-Miyaura Conditions

The following table summarizes typical conditions and outcomes for related substrates, providing a baseline for optimization.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidPd(OAc)₂ (0.5%)Na₂CO₃DMF/H₂O601285-95[5]
4-Methoxyphenylboronic AcidPd(OAc)₂ (0.5%)Na₂CO₃DMF/H₂O601280-90[5]
4-Trifluoromethylphenylboronic AcidPd(OAc)₂ (0.5%)Na₂CO₃DMF/H₂O601275-85[5]
Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Combine Reactants: This compound Arylboronic Acid Na₂CO₃ B Add Pd(OAc)₂ Catalyst A->B C Add Degassed DMF/H₂O Solvent B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Heat to 60-80 °C with Stirring D->E F Monitor by TLC or LC-MS E->F G Aqueous Workup: EtOAc Extraction F->G H Dry, Filter, & Concentrate G->H I Silica Gel Chromatography H->I J Characterize Pure Product I->J Sonogashira_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_purification Isolation A Add Substrate & Pd Catalyst to Schlenk Flask B Add Anhydrous Solvent, Base (TEA), & Alkyne A->B C Heat to 60-100 °C B->C D Monitor Progress (TLC, LC-MS) C->D E Cool & Filter through Celite D->E F Aqueous Wash (NH₄Cl, Brine) E->F G Dry & Concentrate F->G H Purify via Chromatography G->H I Final Product H->I Synthetic_Pathway A This compound Core Scaffold C Buchwald-Hartwig Amination (Pd-Catalyst, Ligand, Base) A->C B Functionalized Amine (e.g., aminobenzamide) B->C D Intermediate: Mono-amino, Mono-chloro Pyridine C->D E Further Functionalization (e.g., Suzuki Coupling, Acylation) D->E F Final Drug Candidate (e.g., P2X7 Antagonist) E->F Catalytic_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl  Oxidative  Addition (Ar-X) PdII_Coupling Ar-Pd(II)-R Ln PdII_Aryl->PdII_Coupling  Transmetalation  (R-M) PdII_Coupling->Pd0  Reductive  Elimination (Ar-R) ArX Ar-X = Aryl Halide (this compound) RM R-M = Coupling Partner (Boronic Acid, Alkyne, Amine)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3,5-Dichloropyridin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chemical intermediate. Our goal is to provide not just a protocol, but a comprehensive resource built on established chemical principles and field-tested experience to help you improve yields, troubleshoot common issues, and ensure the integrity of your synthesis.

This compound is a key building block in the development of various pharmaceutical and agrochemical compounds.[1][2] The dual chlorine substitution on the pyridine ring offers specific electronic properties and provides synthetic handles for further functionalization.[1] However, its synthesis can present challenges, from incomplete reactions to difficult purifications. This guide provides a robust synthesis protocol via the reduction of a commercially available precursor and offers detailed troubleshooting advice to navigate potential obstacles.

Recommended Synthetic Pathway: Reduction of 3,5-Dichloropyridine-2-carboxaldehyde

The most direct and reliable method for preparing this compound is the selective reduction of the corresponding aldehyde, 3,5-dichloropyridine-2-carboxaldehyde. This pathway is favored due to the high chemoselectivity of modern reducing agents, which can reduce the aldehyde group without affecting the chlorinated pyridine ring. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature, operational simplicity, and high selectivity for aldehydes over other functional groups.

Detailed Experimental Protocol

This protocol describes the reduction of 3,5-dichloropyridine-2-carboxaldehyde to this compound on a laboratory scale.

Materials:

  • 3,5-Dichloropyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄), 98%+

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Maintaining a low temperature is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. Ensure the temperature does not exceed 10 °C during the addition. The reaction is exothermic, and slow addition is key to thermal control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 5 mL per gram of aldehyde) while keeping the flask in the ice bath. This step neutralizes any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 20 mL) followed by brine (1 x 20 mL) to remove any remaining inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The causality behind each problem is explained to empower you to make informed decisions.

Issue / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
1. Low or No Product Yield A. Degraded Sodium Borohydride: NaBH₄ is hygroscopic and can decompose upon exposure to moisture, losing its reducing power.Action: Use a fresh, unopened bottle of NaBH₄ or a properly stored container. Rationale: Ensuring the high activity of the reducing agent is paramount for driving the reaction to completion.
B. Insufficient Reducing Agent: The stoichiometry might be off, or some reagent was consumed by residual water in the solvent.Action: Use 1.1-1.5 equivalents of NaBH₄. Ensure the use of anhydrous methanol. Rationale: A slight excess of the hydride reagent ensures complete conversion of the aldehyde, compensating for any minor losses.
C. Reaction Quenched Prematurely: The reaction was stopped before all the starting material was consumed.Action: Always confirm the absence of starting material via TLC before quenching the reaction. Rationale: Proper reaction monitoring prevents premature termination and maximizes the conversion to the desired product.
2. Incomplete Reaction A. Low Reaction Temperature: While initial cooling is necessary, a temperature that is too low can significantly slow down the reaction rate.Action: After the initial exothermic addition of NaBH₄ at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Rationale: Many borohydride reductions proceed efficiently at room temperature after the initial controlled addition, achieving a balance between reaction rate and selectivity.
B. Poor Solubility of Starting Material: The aldehyde may not be fully dissolved in the chosen volume of methanol.Action: Increase the volume of methanol to ensure complete dissolution of the starting material before adding the reducing agent. Rationale: The reaction occurs in the solution phase; therefore, complete solubility of the substrate is essential for efficient molecular interactions with the reducing agent.
3. Presence of Significant Impurities A. Over-reduction: This is unlikely with NaBH₄ for a dichloropyridine ring but could occur with stronger reducing agents.Action: Stick with a mild and selective reducing agent like NaBH₄. Avoid harsher reagents like Lithium Aluminum Hydride (LAH) unless necessary for other functional groups, as LAH can potentially reduce the pyridine ring or cause dehalogenation.[3] Rationale: Chemoselectivity is key. NaBH₄ is highly selective for aldehydes and ketones and will not typically affect the aromatic halogenated ring.
B. Side reactions from impure starting material: Impurities in the starting aldehyde can lead to corresponding side products.Action: Check the purity of the 3,5-dichloropyridine-2-carboxaldehyde by NMR or GC/MS before starting the reaction. Purify if necessary. Rationale: The principle of "garbage in, garbage out" applies. A pure starting material is the foundation of a clean reaction and high-purity product.
4. Difficult Product Isolation/Purification A. Emulsion during Extraction: The presence of salts and the polar nature of the product can sometimes lead to the formation of an emulsion during the aqueous workup.Action: Add a small amount of brine to the separatory funnel to break the emulsion. Let the layers sit for an extended period to allow for better separation. Rationale: Increasing the ionic strength of the aqueous phase by adding brine makes it more polar, which helps to force the organic product into the nonpolar organic layer and break up the emulsion.
B. Product is too polar for efficient extraction: The hydroxyl group on the product increases its polarity compared to the starting aldehyde.Action: Increase the number of extractions with ethyl acetate (e.g., 5-6 times with smaller volumes) to ensure complete recovery of the product from the aqueous layer. Rationale: According to the partition coefficient, multiple extractions with smaller volumes of solvent are more efficient at recovering a solute than a single extraction with a large volume.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Start Reaction Complete? TLC_Check Check TLC: Starting Material Present? Start->TLC_Check Monitor Workup Proceed to Aqueous Workup TLC_Check->Workup No Add_More_Reagent Option: Add more NaBH4 or allow more time TLC_Check->Add_More_Reagent Yes Low_Yield Issue: Low Yield Workup->Low_Yield Problem Impure_Product Issue: Impure Product Workup->Impure_Product Problem Success Pure Product Obtained Workup->Success No Issues Check_Reagent Verify NaBH4 activity & extraction efficiency Low_Yield->Check_Reagent Troubleshoot Check_Purity Check starting material purity & consider recrystallization Impure_Product->Check_Purity Troubleshoot Add_More_Reagent->TLC_Check Check_Reagent->Success Check_Purity->Success

Sources

Technical Support Center: Synthesis of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (3,5-Dichloropyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its preparation, while seemingly straightforward, can be accompanied by several side reactions that impact yield and purity. The most common synthetic strategies involve the functionalization of a 3,5-dichloropyridine scaffold, typically through lithiation followed by reaction with an electrophile, or the reduction of a corresponding carboxylic acid or ester. This guide will focus on troubleshooting the common issues that arise from these pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am attempting the synthesis of this compound via lithiation of 3,5-dichloropyridine followed by quenching with formaldehyde, but I am observing very low to no yield of the desired product. What could be the issue?

Answer:

This is a common problem that can be attributed to several factors, primarily related to the generation and stability of the organolithium intermediate.

Potential Causes and Solutions:

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Any trace of water will quench the lithiated species, leading to the recovery of the starting material, 3,5-dichloropyridine.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).

  • Inactive or Titrated Organolithium Reagent: The n-butyllithium (n-BuLi) or other organolithium reagent used may have degraded over time.

    • Solution: Use a fresh bottle of the organolithium reagent or titrate the existing solution to determine its exact molarity before use. A common titration method involves the use of diphenylacetic acid.

  • Incorrect Reaction Temperature: The temperature for the lithiation of 3,5-dichloropyridine is critical. If the temperature is too high, side reactions can occur, including decomposition of the organolithium intermediate.

    • Solution: Perform the lithiation at a low temperature, typically between -78 °C and -40 °C. Use a reliable cooling bath (e.g., dry ice/acetone) to maintain a consistent temperature.

  • Inefficient Quenching: The formaldehyde source and quenching procedure can also affect the yield.

    • Solution: Use paraformaldehyde that has been thoroughly dried. Ensure it is added portion-wise at a low temperature to control the exotherm. Alternatively, bubbling dry formaldehyde gas through the reaction mixture can be an effective method.

Experimental Protocol: Lithiation and Formylation of 3,5-Dichloropyridine

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3,5-dichloropyridine in anhydrous THF to the cooled solvent.

  • Add a freshly titrated solution of n-butyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by adding freshly dried paraformaldehyde in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work up the reaction by adding a saturated aqueous solution of ammonium chloride.

Issue 2: Formation of Isomeric Byproducts

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer:

The formation of isomeric byproducts is often due to competing lithiation at different positions on the pyridine ring.

Potential Causes and Solutions:

  • Competing Lithiation at C-4: While the chlorine atoms at the 3 and 5 positions direct lithiation to the C-2 position, there can be competitive deprotonation at the C-4 position, leading to the formation of (3,5-Dichloropyridin-4-yl)methanol after quenching with formaldehyde.

    • Solution: The choice of the organolithium base and reaction conditions can influence regioselectivity. Using a bulkier base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes favor deprotonation at the less sterically hindered C-2 position. Additionally, precise temperature control is crucial.

Data Presentation: Regioselectivity of Lithiation

BaseTemperature (°C)Major ProductReference
n-BuLi-78(3,5-Dichloropyridin-2-yl)lithium[1]
LDA-78(3,5-Dichloropyridin-2-yl)lithium[2]
LiTMP-78(3,5-Dichloropyridin-2-yl)lithium[1]

This table illustrates that while C-2 lithiation is generally favored, the reaction conditions must be carefully controlled to minimize the formation of the C-4 lithiated isomer.

Logical Relationship Diagram: Lithiation Pathways

lithiation_pathways 3,5-Dichloropyridine 3,5-Dichloropyridine Intermediate_A 2-Lithio-3,5-dichloropyridine (Major) 3,5-Dichloropyridine->Intermediate_A n-BuLi, -78°C Intermediate_B 4-Lithio-3,5-dichloropyridine (Minor) 3,5-Dichloropyridine->Intermediate_B n-BuLi, >-40°C (Side Reaction) Product_A This compound Intermediate_A->Product_A 1. HCHO 2. H₂O Product_B (3,5-Dichloropyridin-4-yl)methanol Intermediate_B->Product_B 1. HCHO 2. H₂O

Caption: Competing lithiation pathways of 3,5-dichloropyridine.

Issue 3: Over-reduction or Other Byproducts from Reduction Routes

Question: I am synthesizing this compound by reducing 3,5-dichloropicolinic acid (or its ester) with a hydride reagent, but I am getting a mixture of products, including some that appear to be over-reduced. How can I control this?

Answer:

Reduction of carboxylic acids or esters to alcohols can sometimes lead to over-reduction or other side reactions if not carefully controlled.

Potential Causes and Solutions:

  • Over-reduction to the Methyl Group: Strong reducing agents like lithium aluminum hydride (LAH) can sometimes over-reduce the alcohol to the corresponding methyl group, yielding 3,5-dichloro-2-methylpyridine.

    • Solution: Use a milder reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction time is also important.

  • Hydrodechlorination: In some cases, the reducing agent can also cause hydrodechlorination, leading to the formation of monochlorinated or even unsubstituted pyridylmethanol byproducts.

    • Solution: This is less common with standard hydride reagents but can be a concern with catalytic hydrogenation. If using hydride reagents, ensure the reaction is not run for an excessively long time or at elevated temperatures. When considering catalytic hydrogenation, careful selection of the catalyst and reaction conditions is paramount to avoid dehalogenation.

Experimental Workflow: Controlled Reduction

reduction_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup cluster_product Product cluster_side_products Potential Side Products Start 3,5-Dichloropicolinic Acid or Ester Reduction Add milder reducing agent (e.g., DIBAL-H) at low temp (-78°C to 0°C) Start->Reduction Workup Quench carefully with Rochelle's salt or dilute acid Reduction->Workup Over-reduction 3,5-Dichloro-2-methylpyridine Reduction->Over-reduction Dechlorination Monochloro-pyridylmethanol Reduction->Dechlorination Product This compound Workup->Product

Caption: Workflow for the controlled reduction to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The primary method for purification is flash column chromatography on silica gel.[3] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from unreacted starting materials and non-polar byproducts. Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, can also be employed for further purification.

Q2: Can I use a Grignard reagent to synthesize this compound?

A2: Yes, a Grignard reaction is a viable alternative. This would involve the formation of a Grignard reagent from a 2-halopyridine, followed by reaction with formaldehyde. However, the formation of Grignard reagents from halopyridines can be challenging. A more common approach is to first perform a halogen-metal exchange on 2-bromo-3,5-dichloropyridine with a Grignard reagent like isopropylmagnesium chloride, followed by quenching with formaldehyde. Potential side reactions with Grignard reagents include Wurtz coupling and reactions with the solvent if not completely anhydrous.[2]

Q3: How stable is this compound?

A3: this compound is a relatively stable solid at room temperature. However, it is a primary alcohol and can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid if exposed to strong oxidizing agents. It should be stored in a cool, dry place, away from strong oxidizing agents.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential.

  • Organolithium and Grignard Reagents: These are pyrophoric and react violently with water. They should be handled under an inert atmosphere by trained personnel.

  • Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood and away from ignition sources.

  • Chlorinated Pyridines: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • GlobalChemMall. This compound. [Link]

  • Weymeels, E., et al. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. [Link]

  • Chemdad. This compound. [Link]

  • Google Patents. Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for (3,5-Dichloropyyridin-2-yl)methanol Preparation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (3,5-Dichloropyridin-2-yl)methanol. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address specific challenges encountered during its preparation.

I. Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid. The optimization of reaction conditions is crucial for achieving high yield, purity, and cost-effectiveness. This guide will focus on the common synthetic routes and the challenges associated with them.

The primary methods for synthesizing this compound involve the reduction of a suitable precursor. The choice of starting material dictates the selection of the reducing agent and other reaction parameters.

II. Synthetic Pathways and Key Considerations

The two main precursors for the synthesis of this compound are:

  • 3,5-Dichloropyridine-2-carbaldehyde: Reduction of the aldehyde functionality to a primary alcohol.

  • 3,5-Dichloropicolinic acid or its esters: Reduction of the carboxylic acid or ester to a primary alcohol.

The choice between these pathways often depends on the availability and cost of the starting materials. Each route presents unique challenges that require careful optimization of reaction conditions.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_0 Aldehyde Reduction Pathway cluster_1 Carboxylic Acid/Ester Reduction Pathway Aldehyde 3,5-Dichloropyridine-2-carbaldehyde Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4) Acid_Ester 3,5-Dichloropicolinic Acid / Ester Alcohol->Acid_Ester Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield in the Reduction of 3,5-Dichloropyridine-2-carbaldehyde with Sodium Borohydride (NaBH₄)

Question: I am getting a low yield of this compound when reducing the corresponding aldehyde with NaBH₄. What are the potential causes and how can I improve the yield?

Answer:

Low yields in NaBH₄ reductions of pyridine aldehydes can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

1. Purity of the Starting Aldehyde:

  • Insight: Impurities in the starting aldehyde can consume the reducing agent or lead to side reactions.

  • Recommendation: Ensure the 3,5-dichloropyridine-2-carbaldehyde is of high purity. Recrystallization or column chromatography may be necessary.

2. Incomplete Reaction:

  • Insight: The reduction may not have gone to completion.

  • Recommendations:

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Increase Molar Excess of NaBH₄: While a slight excess is typical, increasing it to 1.5-2.0 equivalents can drive the reaction to completion. However, be mindful that a large excess can complicate the workup.[1]

    • Optimize Temperature: While these reductions are often run at 0°C to room temperature, gentle heating (e.g., 40-50°C) might be necessary for less reactive substrates, but this can also increase side reactions.

3. Degradation of the Product or Starting Material:

  • Insight: The pyridine ring can be sensitive to certain conditions. The product alcohol could also be unstable.

  • Recommendation: Maintain a controlled temperature throughout the reaction and workup.

4. Workup Issues:

  • Insight: The workup procedure is critical for isolating the product. The borate esters formed during the reaction need to be effectively hydrolyzed.

  • Recommendations:

    • Quenching: Quench the reaction carefully with a mild acid, such as saturated aqueous ammonium chloride solution, to hydrolyze the borate esters without causing degradation of the acid-sensitive product.[2]

    • Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.

    • pH Adjustment: The pH of the aqueous layer during extraction can influence the product's solubility. Adjusting the pH to be slightly basic can sometimes improve extraction efficiency for pyridine-containing compounds.

5. Competing Cannizzaro Reaction:

  • Insight: Under basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. While NaBH₄ reductions are typically faster, this can be a competing pathway if the reaction is sluggish.

  • Recommendation: Ensure the reaction conditions are not overly basic and that the NaBH₄ is added in a controlled manner.

Problem 2: Formation of Impurities During the Reduction of 3,5-Dichloropicolinic Acid/Ester with Lithium Aluminum Hydride (LiAlH₄)

Question: When I reduce 3,5-dichloropicolinic acid or its methyl ester with LiAlH₄, I observe significant impurity formation. What are these impurities and how can I minimize them?

Answer:

LiAlH₄ is a powerful reducing agent necessary for converting carboxylic acids and esters to alcohols.[3][4][5] However, its high reactivity can also lead to side reactions, especially with a substituted pyridine ring.

1. Potential Side Reactions and Impurities:

  • Over-reduction: While less common for the pyridine ring itself under standard conditions, aggressive conditions (high temperature, prolonged reaction time) could potentially lead to partial or full reduction of the pyridine ring to a piperidine derivative.[6][7]

  • Dechlorination: The chloro-substituents on the pyridine ring can be susceptible to reduction by strong hydrides like LiAlH₄, leading to the formation of mono-chlorinated or unsubstituted pyridylmethanol.

  • Complex Formation: The nitrogen atom in the pyridine ring can coordinate with the aluminum species, which might affect the reaction's progress and complicate the workup.

2. Optimization Strategies to Minimize Impurities:

  • Control the Temperature: This is the most critical parameter. Perform the reaction at low temperatures (e.g., -78°C to 0°C) and allow it to slowly warm to room temperature.[4] This helps to control the exothermicity and selectivity of the reduction.

  • Inverse Addition: Add the LiAlH₄ solution slowly to a solution of the ester or acid (inverse addition). This keeps the concentration of the powerful reducing agent low at any given time, which can improve selectivity.

  • Choice of Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the standard solvents for LiAlH₄ reductions.[4] Ensure the solvent is completely dry, as water reacts violently with LiAlH₄ and will consume the reagent.

  • Careful Workup (Fieser Workup): A meticulous workup is essential to safely quench the excess LiAlH₄ and break up the aluminum salts to facilitate product isolation. A common and effective method is the Fieser workup:

    • Cool the reaction mixture to 0°C.

    • Slowly and sequentially add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water. (where 'x' is the mass of LiAlH₄ in grams used). This procedure typically results in a granular precipitate of aluminum salts that can be easily filtered off.

3. Purity of Starting Material:

  • Insight: As with the aldehyde reduction, the purity of the starting 3,5-dichloropicolinic acid or its ester is paramount.

  • Recommendation: Purify the starting material if necessary. For the carboxylic acid, this could involve recrystallization. For the ester, distillation or column chromatography are options.

Visualizing the Troubleshooting Logic

Troubleshooting cluster_conditions Reaction Condition Optimization cluster_workup Workup & Isolation Refinement Problem Low Yield or Impurity Formation CheckPurity Verify Starting Material Purity Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions Problem->OptimizeConditions RefineWorkup Refine Workup & Isolation Problem->RefineWorkup Temp Adjust Temperature OptimizeConditions->Temp Time Modify Reaction Time OptimizeConditions->Time Reagent Vary Reagent Stoichiometry OptimizeConditions->Reagent Quench Optimize Quenching Method RefineWorkup->Quench Extract Improve Extraction Protocol RefineWorkup->Extract Purify Select Appropriate Purification RefineWorkup->Purify

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

A1: The choice of reducing agent depends on your starting material.

  • For the reduction of 3,5-dichloropyridine-2-carbaldehyde , Sodium Borohydride (NaBH₄) is the preferred reagent. It is selective for aldehydes and ketones, less reactive, and safer to handle than LiAlH₄.[1][8]

  • For the reduction of 3,5-dichloropicolinic acid or its esters , Lithium Aluminum Hydride (LiAlH₄) is necessary. NaBH₄ is generally not strong enough to reduce carboxylic acids or esters under standard conditions.[1][3][5]

Q2: Can I use catalytic hydrogenation for this reduction?

A2: Catalytic hydrogenation (e.g., using H₂ with catalysts like PtO₂, Pd/C, or Rh/C) is a powerful reduction method. However, for substrates containing chloro-substituents on a pyridine ring, there is a significant risk of dehalogenation (removal of the chlorine atoms). While some selective hydrogenations are possible, they often require careful catalyst selection and optimization of conditions to avoid this side reaction.[9][10] For a clean reduction of the carbonyl group without affecting the chloro-substituents, chemical hydrides like NaBH₄ and LiAlH₄ are generally more reliable.

Q3: My final product, this compound, appears to be unstable during storage. How can I improve its stability?

A3: Pyridylmethanols can be susceptible to oxidation or other degradation pathways.

  • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[11]

  • Purity: Ensure the product is free from residual acid or base from the workup, as these can catalyze degradation.

  • Form: In some cases, converting the alcohol to a more stable derivative, such as its hydrochloride salt, might be an option for long-term storage if the free base is unstable.[12]

Q4: What are the key safety precautions when working with LiAlH₄?

A4: Lithium aluminum hydride is a highly reactive and potentially dangerous reagent.

  • Moisture Sensitivity: It reacts violently with water and other protic solvents to release flammable hydrogen gas.[4][13] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Pyrophoric: LiAlH₄ powder can ignite spontaneously in moist air. Handle it in a fume hood and under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly and at low temperatures. Follow a well-established procedure like the Fieser workup described earlier.

V. Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dichloropyridine-2-carbaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dichloropyridine-2-carbaldehyde (1.0 eq.) in methanol or ethanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation to yield the crude product. Purify by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis of this compound from Methyl 3,5-Dichloropicolinate
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0°C.

  • Addition of Ester: Dissolve methyl 3,5-dichloropicolinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add water (1 mL per 1 g of LiAlH₄), 15% NaOH solution (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

VI. Data Summary

Starting MaterialReducing AgentTypical SolventTemperatureKey ConsiderationsTypical Yield
3,5-Dichloropyridine-2-carbaldehydeNaBH₄Methanol, Ethanol0°C to RTMild conditions, safe handling85-95%
3,5-Dichloropicolinic Acid/EsterLiAlH₄Anhydrous THF0°C to RTHighly reactive, requires anhydrous conditions and careful workup70-85%

VII. References

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075. [Link]

  • MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Lansbury, P. T. (1961). Lithium Aluminum Hydride Reactions in Pyridine Solution. Reductive Cleavage of Ketones. Journal of the American Chemical Society, 83(2), 429–434. [Link]

  • Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters, 22(2), 111–114. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation of 3,6-dichloropicolinic acid.

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

  • University of Liverpool. (2012, December 23). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • DAV University. (n.d.). Pyridines – Structure. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • Science.gov. (n.d.). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide-Water. [Link]

  • Appchem. (n.d.). This compound hydrochloride. [Link]

  • National Institutes of Health. (2021, March 25). Synthesis process optimization and field trials of insecticide candidate NKY-312. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.

  • Google Patents. (n.d.). Process for the preparation of 3,5-dichloropyridine.

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Max Planck Society. (2021, May 15). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Scientific & Academic Publishing. (n.d.). Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]

  • ACS Publications. (n.d.). Fate of 3,6-dichloropicolinic acid in soils. [Link]

Sources

Technical Support Center: Purification of (3,5-Dichloropyrin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting the common and complex challenges encountered during the purification of (3,5-Dichloropyridin-2-yl)methanol (CAS No. 275383-87-4).[1][2][3] We will move beyond simple procedural lists to explore the underlying chemical principles that govern success or failure in isolating this critical intermediate.

Our goal is to provide you with the expertise to not only solve immediate purification issues but also to build robust, reproducible purification protocols.

Section 1: Troubleshooting Common Purification Failures

This section is structured in a question-and-answer format to directly address the most frequent challenges observed in the field.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing significant product loss during silica gel column chromatography. My fractions are either clean but contain very little product, or they are contaminated with closely eluting impurities. What's going wrong?

A: This is a classic problem often rooted in solvent selection and the inherent properties of your target molecule. This compound has a polar hydroxymethyl group and a less polar dichloropyridine ring, giving it moderate polarity.

Causality Explained:

  • Strong Solvent Interaction: The primary alcohol and the pyridine nitrogen can form strong hydrogen bonds with the silica gel surface (silanol groups). If your eluent is not polar enough, the product will not move, leading to streaking and poor recovery. Conversely, if the eluent is too polar, it may co-elute with impurities.

  • Improper Solvent System: A common mistake is using a highly protic solvent like methanol in high concentrations with dichloromethane (DCM). Methanol is very effective at displacing polar compounds from silica, but it can be too powerful, leading to poor separation from impurities with similar polarity.[4]

Troubleshooting Protocol:

  • Re-evaluate Your Solvent System with TLC:

    • Alternative Aprotic Systems: Instead of DCM/Methanol, consider a system with a polar aprotic solvent. A gradient of heptane/ethyl acetate is an excellent starting point.[5] Another option to explore is a dichloromethane/acetonitrile system. Acetonitrile, being aprotic, often provides better selectivity for compounds with hydrogen-bonding capabilities, leading to sharper peaks and improved separation compared to methanol.[4]

    • TLC Analysis: Run thin-layer chromatography plates with your crude material in several solvent systems. A good solvent system will give your product an Rf value between 0.25 and 0.35 and show clear separation from major impurities.

  • Optimize the Gradient:

    • Avoid steep gradients. A shallow gradient allows for better separation of closely eluting compounds.

    • Consider an isocratic elution if TLC shows good separation, as this can simplify the process and improve reproducibility.

  • Column Loading:

    • Ensure you are not overloading the column. A general rule is a compound-to-silica gel ratio of 1:50 to 1:150 for challenging separations.[5] Overloading leads to broad peaks and poor separation.

Issue 2: Product Decomposition or Formation of New Impurities During Purification

Q: My post-column fractions show new spots on TLC that weren't in the crude starting material. Is the compound degrading on the silica gel?

A: Yes, this is a distinct possibility. While this compound is generally stable, the acidic nature of standard silica gel can catalyze decomposition or side reactions, especially over long exposure times.

Causality Explained:

  • Acid-Catalyzed Reactions: The slightly acidic silanol groups (Si-OH) on the silica surface can protonate the pyridine nitrogen. This can make the molecule susceptible to subsequent reactions, especially if trace amounts of water or other nucleophiles are present in the solvents.

  • Oxidation: Pyridyl methanols can be susceptible to oxidation to the corresponding aldehyde, especially if exposed to air and light for extended periods on an active surface like silica.

Troubleshooting Protocol:

  • Use Deactivated Silica:

    • Neutral Silica: Consider using neutral silica gel, which has been washed to remove acid traces.

    • Base-Washed Silica: You can prepare your own by making a slurry of silica gel in a solvent like ethyl acetate containing 1% triethylamine, then evaporating the solvent. This will neutralize the acidic sites.

  • Minimize Residence Time:

    • Use flash column chromatography with positive pressure to speed up the elution process. The less time your compound spends on the column, the lower the risk of degradation.

  • Consider an Alternative Purification Method:

    • If the compound proves to be consistently unstable on silica, recrystallization is an excellent alternative.

Section 2: Recrystallization Guide for High Purity

Recrystallization is a powerful technique for purifying solid compounds and can often yield material of >99% purity if the correct solvent is chosen.[6]

Q: I've tried to recrystallize my crude this compound, but it either "oils out" or I get very poor recovery. How do I select the right solvent?

A: The key to successful recrystallization is finding a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[6]

Solvent Selection Protocol:

  • Initial Screening:

    • Place a small amount of your crude material (about 50 mg) into several different test tubes.

    • Add a small amount (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Good candidate solvents will NOT dissolve the compound at this stage.

    • Test solvents to consider, ranging from non-polar to polar: Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Isopropanol, Ethanol, Water.

  • Heating and Cooling:

    • Heat the tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.[7]

    • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.[7]

    • The ideal solvent will produce a high yield of crystalline solid upon cooling.

  • Troubleshooting "Oiling Out":

    • "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

    • Solution: Use a more polar solvent or a solvent pair. For instance, if your compound oils out from toluene, try dissolving it in a minimum amount of hot ethanol (a solvent in which it is very soluble) and then slowly add hot toluene (an anti-solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Data Summary: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Toluene111LowGood for dissolving less polar impurities.
Ethyl Acetate77MediumOften a good single solvent for moderately polar compounds.
Isopropanol82HighGood for dissolving the polar product; may require an anti-solvent.
Water100Very HighUnlikely to be a good single solvent but could be used as an anti-solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound?

A1: Impurities largely depend on the synthetic route. A common synthesis involves the reduction of a corresponding carboxylic acid or ester. Potential impurities could include:

  • Unreacted Starting Material: 3,5-dichloropicolinic acid or its ester.

  • Over-reduction Products: 3,5-dichloro-2-methylpyridine.

  • Byproducts from Reagents: Impurities arising from the specific reducing agent used.

Q2: My purified material is a white solid, but it has a slight yellow tint. Is this a sign of impurity?

A2: Not necessarily, but it warrants investigation. A slight yellow color can sometimes be due to trace amounts of highly conjugated impurities or baseline degradation products. If HPLC analysis shows high purity (>98%), the color may not be significant for many applications. However, for developing pharmaceutical active ingredients, achieving a pure white solid is often a goal.[5] Additional purification by recrystallization or a second chromatographic pass may be necessary.

Q3: How should I store the purified this compound?

A3: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This minimizes exposure to air and moisture, preventing potential oxidation or degradation over time.

Visual Workflow and Decision Logic

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Strategy Start Crude this compound IsSolid Is the crude material a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization  Yes TLC_Analysis Perform TLC Analysis (e.g., Heptane/EtOAc) IsSolid->TLC_Analysis  No / Oily Success Successful? (Good crystals, high recovery) TryRecrystallization->Success Good_Separation Good Separation? (Rf ~0.3, clear spots) TLC_Analysis->Good_Separation Success->TLC_Analysis  No Pure_Product Pure Product Obtained Success->Pure_Product  Yes Column_Chromatography Perform Flash Column Chromatography Good_Separation->Column_Chromatography  Yes Check_Stability Consider Stability on Silica (Use neutral/deactivated silica) Good_Separation->Check_Stability  No / Streaking Column_Chromatography->Pure_Product Check_Stability->Column_Chromatography

Caption: Decision tree for selecting a purification method.

References

  • Supporting Information for a scientific publication. Wiley-VCH. [Link]

  • Recrystallization - Part 2. Laboratory Manual. [Link]

  • This compound Product Information. Chemdad Co. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Biotage. [Link]

  • This compound Product Information. GlobalChemMall. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. [Link]

Sources

Preventing decomposition of (3,5-Dichloropyridin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3,5-Dichloropyridin-2-yl)methanol (CAS 275383-87-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and provide troubleshooting protocols based on established chemical principles and field-proven insights.

Section 1: Understanding Compound Stability

This compound is a pyridyl alcohol. The primary point of instability in this molecule is the primary alcohol group (-CH₂OH), which is susceptible to oxidation. The presence of the electron-withdrawing chlorine atoms and the pyridine ring can influence the reactivity of this functional group.

The most common decomposition pathway is the oxidation of the primary alcohol to the corresponding aldehyde, (3,5-Dichloropyridin-2-yl)carbaldehyde. This process can be initiated by atmospheric oxygen, light, elevated temperatures, or trace contaminants.[1][2] In the presence of water, the aldehyde can potentially undergo further oxidation to a carboxylic acid.[1]

Diagram: Primary Decomposition Pathway

The following diagram illustrates the most probable oxidative decomposition route.

Decomposition cluster_main Oxidative Decomposition Compound This compound Aldehyde (3,5-Dichloropyridin-2-yl)carbaldehyde (Primary Decomposition Product) Compound->Aldehyde [O] (Air, Light, Heat, Contaminants)

Caption: Oxidation of the alcohol to an aldehyde.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common user queries in a question-and-answer format.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions.

  • Temperature: Store at 2-8°C.[3] This low temperature significantly reduces the rate of all potential chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This is the most critical step to prevent oxidation by displacing atmospheric oxygen.

  • Container: Use a tightly sealed, opaque or amber glass container to protect the material from light and moisture.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[4][6]

Q2: My sample of this compound has developed a yellow tint. What does this mean and can I still use it?

A2: A color change from white/off-white to yellow is a common visual indicator of decomposition. This is often due to the formation of the aldehyde or other chromophoric degradation products.

Whether the material is still usable depends on the tolerance of your specific application for impurities. We strongly recommend re-analyzing the material to determine its purity before use. A minor color change might correspond to <1-2% impurity, which may be acceptable for some initial screening experiments. However, for applications requiring high purity, such as late-stage drug development or catalysis, the material should be repurified or discarded.

Q3: What substances are incompatible with this compound?

A3: To prevent accelerated decomposition, avoid storing or handling this compound with the following:

  • Strong Oxidizing Agents: This is the most critical incompatibility. Substances like perchlorates, nitrates, and chromium trioxide will rapidly oxidize the alcohol group.[4][6][7]

  • Strong Acids: Can potentially protonate the pyridine nitrogen, altering the compound's stability and reactivity.[7]

  • Strong Bases: May deprotonate the alcohol, forming an alkoxide which could be more susceptible to certain reactions.[5]

Q4: I suspect my sample has degraded. How can I definitively check its purity?

A4: The most reliable way to assess purity is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) with UV detection is a straightforward and robust method. The presence of a new, significant peak, typically with a different retention time than the parent alcohol, indicates the presence of an impurity like the corresponding aldehyde. See Section 3: Experimental Protocols for a detailed HPLC method.

Q5: My material is confirmed to be impure. Is it possible to repurify it?

A5: Yes, for small-scale laboratory use, repurification is often feasible. The choice of method depends on the nature of the impurity. Since the primary impurity (aldehyde) has different polarity from the parent alcohol, column chromatography on silica gel is typically an effective method for separation. Use a solvent system such as a gradient of ethyl acetate in hexanes to elute the components. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure compound.

Troubleshooting Workflow

This diagram outlines the logical steps to take when you suspect compound decomposition.

Troubleshooting Start Observe Potential Issue (e.g., Color Change, Inconsistent Results) Assess Assess Storage Conditions (Temp, Atmosphere, Light Exposure) Start->Assess Analyze Perform Purity Analysis (HPLC Recommended) Assess->Analyze Decision Purity Acceptable? Analyze->Decision Use Proceed with Experiment Decision->Use Yes Purify Repurify Material (e.g., Column Chromatography) Decision->Purify No Review Review and Correct Storage Protocol Use->Review Reanalyze Re-analyze Purified Material Purify->Reanalyze Discard Discard and Procure New Lot Purify->Discard If purification fails or is not feasible Reanalyze->Decision Discard->Review

Caption: Decision tree for handling suspected decomposition.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. This method is based on established techniques for analyzing chlorinated pyridines and should be optimized for your specific instrumentation.[8]

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Sample of this compound.

  • Volumetric flasks and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubbles in the system.

  • Standard Preparation:

    • Accurately weigh approximately 5-10 mg of a trusted, high-purity reference standard of this compound.

    • Dissolve it in a known volume (e.g., 10 mL) of the mobile phase to create a stock solution.

    • Perform serial dilutions to create a series of calibration standards if quantitative analysis is required. For a simple purity check, a single concentration is sufficient.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample to be tested.

    • Dissolve it in the same volume of mobile phase used for the standard (e.g., 10 mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.

    • Run Time: Sufficiently long to allow for the elution of both the parent compound and any potential impurities (e.g., 10-15 minutes).

  • Analysis:

    • Inject the standard solution(s) first to establish the retention time and response for the pure compound.

    • Inject the test sample.

    • Analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas (% area). The appearance of a new, significant peak indicates a decomposition product.

Data Interpretation:

ComponentExpected Retention TimeNotes
This compoundAnalyte-specific (establish with standard)The primary, largest peak in a pure sample.
(3,5-Dichloropyridin-2-yl)carbaldehydeShorter or longer than the alcoholAs the aldehyde is less polar, it will likely have a different retention time.

References

  • Gissot, A., et al. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. NIH Public Access. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols... Molecules. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: heptanal. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Dichloropyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of C-C bond formation with these challenging yet valuable heterocyclic building blocks. Dichloropyridines are prevalent in pharmaceutical development, but their successful functionalization requires a nuanced understanding of regioselectivity and reactivity.

This resource provides in-depth, experience-driven answers to common (and uncommon) problems you may encounter. We will move beyond simple procedural lists to explain the why behind each troubleshooting step, grounding our advice in established mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Conversion
Q: My Suzuki reaction with a dichloropyridine substrate is not working. I'm only recovering my starting material. What are the first things I should check?

A: Low or no conversion in Suzuki couplings with dichloropyridines is a frequent issue, often stemming from the inherent challenges of these substrates. The C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-determining step—more difficult.[1][2][3] Additionally, the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[2][4]

Here is a systematic workflow to diagnose the problem:

G start Low or No Conversion reagents 1. Verify Reagent Quality (Boronic Acid, Base, Catalyst, Solvents) start->reagents reagents->reagents setup 2. Confirm Reaction Setup (Inert Atmosphere, Temperature) reagents->setup Reagents OK? setup->setup conditions 3. Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Solvent) setup->conditions Setup Correct? conditions->conditions result Improved Conversion conditions->result Parameters Optimized?

Caption: General troubleshooting workflow for low-yield reactions.

Detailed Causality & Solutions:

  • Inactive Catalyst System: The high activation energy of C-Cl bond cleavage necessitates a highly active catalyst.

    • Solution: Switch to a more robust catalyst system. For chloropyridines, sterically hindered and electron-rich phosphine ligands are often required to promote oxidative addition.[5][6] Consider using modern Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[7][8] Pre-formed palladium precatalysts are often more reliable than generating the active Pd(0) species in situ.[2]

  • Inadequate Base: The base plays multiple crucial roles: it activates the boronic acid for transmetalation, facilitates the regeneration of the catalyst, and can influence the overall reaction rate.[9][10]

    • Solution: The choice of base is critical and often interdependent with the solvent. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture containing water (e.g., Dioxane/H₂O, Toluene/H₂O).[2][11] For particularly challenging couplings, stronger bases like Cs₂CO₃ or even lithium tert-butoxide (LiOtBu) may be necessary, especially when using alkylboron reagents.[6] Ensure the base is fresh and anhydrous if the reaction is sensitive to water.

  • Sub-optimal Solvent and Temperature:

    • Solution: Solvent choice affects reagent solubility and catalyst stability. Polar aprotic solvents (e.g., DMF, Dioxane) are common.[11] For sluggish reactions, increasing the temperature is a standard approach. Microwave irradiation can significantly accelerate reactions with chloroarenes by rapidly reaching and maintaining high temperatures.[2][12][13]

  • Poor Reagent Quality:

    • Solution: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive anhydrides (boroxines) upon storage.[4][14] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4] Ensure solvents are thoroughly degassed, as oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[5][11]

Issue 2: Poor Regioselectivity
Q: My Suzuki coupling on a dichloropyridine is giving me a mixture of isomers. How can I control which chlorine atom reacts?

A: This is the central challenge when working with unsymmetrical dichloropyridines (e.g., 2,3-, 2,4-, 2,5-). The inherent electronic properties of the pyridine ring typically favor reaction at positions ortho and para to the nitrogen (C2/C6 and C4).[2][15] However, this "innate" selectivity can be overturned by carefully selecting the reaction conditions.

G cluster_substrate Dichloropyridine Isomer cluster_conditions Controlling Factor 2,4-Dichloropyridine 2,4-Dichloropyridine Ligand Ligand Choice Bulky NHC (IPr) → C4 Diphosphine (dppf) → C2 2,4-Dichloropyridine->Ligand LigandFree Ligand-Free Conditions 'Jeffery' Conditions → C4 (2,4-dichloro) 'Jeffery' Conditions → C5 (2,5-dichloro) 2,4-Dichloropyridine->LigandFree 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine->LigandFree 2,3-Dichloropyridine 2,3-Dichloropyridine Innate Innate 2,3-Dichloropyridine->Innate

Caption: Key factors influencing regioselectivity in dichloropyridines.

Detailed Causality & Solutions:

  • Ligand-Controlled Selectivity: The steric and electronic properties of the ligand bound to the palladium center can dictate which C-Cl bond is approached for oxidative addition.

    • For 2,4-Dichloropyridine:

      • To favor C4: Use a very bulky N-heterocyclic carbene (NHC) ligand like IPr or SIPr. The steric bulk of the ligand-catalyst complex favors approach at the less-hindered C4 position.[7][8]

      • To favor C2: A diphosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) can promote conventional selectivity, leading to the C2-coupled product.[7]

    • For 2,3-Dichloropyridine: The C2 position is generally more electrophilic and reactive, making C2-selective coupling the more common outcome.[13] Achieving high selectivity for the C3 position is more challenging and may require extensive screening.

  • Ligand-Free Conditions: In some cases, omitting the phosphine or NHC ligand entirely can dramatically and unexpectedly alter the regiochemical outcome.

    • Solution: For C4-selective coupling of 2,4-dichloropyridine, "Jeffery" conditions—typically involving a palladium source like Pd(OAc)₂ or PdCl₂, a phase-transfer catalyst like NBu₄Br, and a base like Na₂CO₃—have been shown to provide exceptional C4 selectivity (>99:1).[2][7]

    • Remarkably, these same ligand-free conditions have been reported to achieve the first C5-selective cross-couplings of 2,5-dichloropyridine, overriding the innate preference for C2.[7][16] The mechanism may involve palladium nanoparticles rather than discrete molecular complexes.[7]

Table 1: Regioselectivity Control for 2,4- and 2,5-Dichloropyridine

SubstrateDesired PositionRecommended ConditionsCatalyst/LigandBaseSolventKey InsightReference
2,4-Dichloropyridine C4NHC-MediatedPd(precatalyst)/IPrKFTHFBulky NHC ligand directs reaction to the less hindered C4 position.[7]
2,4-Dichloropyridine C4Ligand-FreePdCl₂ / NBu₄BrNa₂CO₃Toluene/H₂O"Jeffery" conditions can provide >99:1 selectivity for C4.[2][7]
2,4-Dichloropyridine C2DiphosphinePd(dppf)Cl₂K₂CO₃MeOHConventional selectivity is promoted by ligands like dppf.[15]
2,5-Dichloropyridine C5Ligand-FreePd(OAc)₂ / NBu₄BrK₂CO₃DMFUnconventional C5 selectivity is achievable under Jeffery conditions.[7][17]
2,5-Dichloropyridine C2Phosphine-MediatedPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OStandard conditions with bulky phosphines favor the C2 position.[17]
Issue 3: Common Side Reactions
Q: My reaction is messy. Besides unreacted starting material, I'm seeing byproducts like homocoupled boronic acid and hydrodehalogenation. How can I clean it up?

A: These side reactions compete with the desired cross-coupling and are often signs of a slow or inefficient catalytic cycle.

G cluster_side Competing Side Reactions CatalyticCycle Desired Suzuki Catalytic Cycle Homocoupling Homocoupling (Boronic Acid Dimerization) CatalyticCycle->Homocoupling Slow Transmetalation Protodeboronation Protodeboronation (Boronic Acid Destruction) CatalyticCycle->Protodeboronation H₂O / Strong Base Hydrodehalogenation Hydrodehalogenation (Cl → H) CatalyticCycle->Hydrodehalogenation Slow Reductive Elimination

Caption: Common side reactions competing with the main catalytic cycle.

Detailed Causality & Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. It is often promoted by the presence of oxygen or when the transmetalation step is slow.

    • Solution: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Nitrogen or Argon).[2][5] Using a more active catalyst system can accelerate the main catalytic cycle, outcompeting the homocoupling pathway.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, typically by water or base, which renders it inactive for cross-coupling.[4][14] Arylboronic acids with electron-withdrawing groups are particularly susceptible.[14]

    • Solution: Use fresh, high-quality boronic acid. If water is suspected to be an issue, use anhydrous solvents and a base like KF, which is less hydrolytically aggressive.[10] Alternatively, using a more stable boronic ester (e.g., pinacol ester) can significantly reduce the rate of protodeboronation.[4]

  • Hydrodehalogenation (or Protodehalogenation): This is the replacement of a chlorine atom with a hydrogen atom from a proton source (e.g., water, solvent). This can become a major pathway if the catalytic cycle stalls after oxidative addition but before productive coupling.

    • Solution: This side reaction indicates that the steps following oxidative addition (transmetalation and reductive elimination) are slow.[5][6] Optimizing the base and solvent system can help.[5] Ensuring an adequate amount of the boronic acid coupling partner is present (typically 1.1-1.5 equivalents) is also crucial.[18]

Issue 4: Controlling Mono- vs. Di-substitution
Q: I'm working with a symmetrical substrate like 2,6- or 3,5-dichloropyridine. How do I stop the reaction after the first coupling to get the mono-substituted product?

A: Controlling the extent of the reaction is a matter of stoichiometry and kinetics. The mono-arylated product is itself a substrate for a second Suzuki coupling, which can lead to di-substituted byproducts.

Detailed Causality & Solutions:

  • Stoichiometry Control: This is the most straightforward method.

    • Solution: To favor mono-substitution, use the boronic acid as the limiting reagent (typically 1.0-1.05 equivalents).[1] Conversely, to drive the reaction to the di-substituted product, use a significant excess of the boronic acid (e.g., ≥ 2.2 equivalents) and catalyst.[6]

  • Kinetic Control: The second coupling is often slower than the first, especially after adding a bulky aryl group which increases steric hindrance around the remaining chlorine.

    • Solution: Lowering the reaction temperature can increase the kinetic difference between the first and second couplings, allowing the reaction to be stopped after the mono-arylation is complete.[2] This requires careful monitoring by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Free Jeffery Conditions)

This protocol is adapted from methodologies that achieve high C4-selectivity by omitting specialized ligands.[2][7]

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a dry reaction vessel, add 2,4-dichloropyridine, the arylboronic acid, Na₂CO₃, and NBu₄Br.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the Pd(OAc)₂ catalyst.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Suzuki Coupling for Dichloropyridines (Bulky Phosphine Ligand Conditions)

This protocol is a robust starting point for many dichloropyridine substrates, particularly when high catalyst activity is needed.[13][17]

Materials:

  • Dichloropyridine substrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask, add the dichloropyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial under an inert atmosphere, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the remaining degassed 1,4-dioxane and water to the Schlenk flask.

  • Add the catalyst premix to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, follow the workup and purification steps described in Protocol 1.

References

  • Dunsford, L. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • K-A, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

  • R, R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Wikipedia Contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • M, M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • L, L., et al. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]

  • Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Liu, L., et al. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3,5-Dichloropyridin-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving regioselectivity in your reactions. The unique substitution pattern of this molecule, featuring a C2-hydroxymethyl group and chloro substituents at C3 and C5, presents both opportunities and challenges in synthetic chemistry.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry and materials science. However, its functionalization can be complex due to the competing electronic and directing effects of its substituents. The two electron-withdrawing chlorine atoms at the C3 and C5 positions and the potentially directing hydroxymethyl group at the C2 position create a nuanced reactivity profile. This guide will help you understand and control the regiochemical outcomes of your reactions.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments.

Issue 1: Poor or Unexpected Regioselectivity in Lithiation/Deprotonation

Question: I am attempting a lithiation of this compound to introduce an electrophile, but I am getting a mixture of products, or the reaction is not proceeding as expected. Where is the lithiation most likely to occur, and how can I control it?

Answer:

This is a common challenge due to the two competing reactive sites for deprotonation: the C4 position, activated by the two flanking chloro groups, and the C3 position, which is ortho to the hydroxymethyl directing group.

Potential Causes & Solutions:

  • Competition between C3 and C4 Deprotonation: The C4 proton is the most acidic due to the inductive effect of the adjacent chlorine atoms. However, the hydroxymethyl group can act as a Directed Metalation Group (DMG), directing the organolithium base to the C3 position. The outcome of this competition is highly dependent on the reaction conditions.

    • To favor C4 lithiation: Use a strong, non-coordinating base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). These conditions favor kinetic deprotonation at the most acidic site.

    • To favor C3 lithiation (Directed ortho-Metalation - DoM): The alkoxide formed by the deprotonation of the hydroxymethyl group can direct a second equivalent of an organolithium reagent to the C3 position. Using a base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in a non-polar solvent may favor this pathway.

  • Protecting the Hydroxymethyl Group: To avoid the directing group effect and solely favor C4 lithiation, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the lithiation conditions.

  • Reaction with the Hydroxymethyl Proton: Organolithium reagents will first deprotonate the acidic proton of the hydroxymethyl group. It is crucial to use at least two equivalents of the base if you intend to deprotonate a C-H bond on the ring.

Troubleshooting Workflow for Lithiation:

cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes & Solutions start Low Yield or Poor Regioselectivity in Lithiation base Choice of Base start->base temp Temperature Control start->temp protect Protecting Group Strategy start->protect c4_lith Desired C4 Lithiation base->c4_lith Use LDA at -78°C c3_lith Desired C3 Lithiation base->c3_lith Use n-BuLi/sec-BuLi mixture Mixture of Isomers temp->mixture Inconsistent temperature leads to mixtures protect->c4_lith Protect -CH2OH group end Achieved Desired Regioselectivity c4_lith->end Successful C4 Functionalization c3_lith->end Successful C3 Functionalization mixture->base Re-evaluate base and temperature

Caption: Decision workflow for troubleshooting lithiation regioselectivity.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination on this compound and obtaining a mixture of C3- and C5-substituted products. How can I achieve selective mono-substitution?

Answer:

The electronic environment of the C3 and C5 positions is similar, making selective mono-functionalization challenging. However, subtle differences in steric hindrance and electronic perturbation by the C2-hydroxymethyl group can be exploited.

Potential Causes & Solutions:

  • Similar Reactivity of C3-Cl and C5-Cl: Both chlorine atoms are meta to the pyridine nitrogen, resulting in comparable reactivity.

    • Ligand Screening: The choice of phosphine ligand in palladium-catalyzed cross-coupling is critical for controlling regioselectivity. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position. A thorough ligand screening is highly recommended.[1][2]

    • Catalyst System: Different palladium precatalysts and ligand combinations can exhibit varying selectivities. For instance, in some dichloropyridazine systems, switching from a dppf-based ligand to a QPhos-based ligand has been shown to reverse the site of reactivity.[1]

  • Influence of the Hydroxymethyl Group: The C2-hydroxymethyl group may influence the reactivity of the adjacent C3-Cl through steric hindrance or by coordinating to the palladium catalyst.

    • Protecting the Hydroxymethyl Group: Protecting the alcohol can alter the steric environment and coordinating ability of the C2-substituent, potentially influencing the regioselectivity.

Table 1: General Guidance for Regioselective Cross-Coupling

Reaction TypeTarget PositionSuggested Starting ConditionsRationale
Suzuki-MiyauraC5-SubstitutionPd(OAc)₂, SPhos, K₃PO₄ in dioxane/waterSPhos is a bulky ligand that may favor the less hindered C5 position.
Suzuki-MiyauraC3-SubstitutionPd₂(dba)₃, XPhos, Cs₂CO₃ in tolueneXPhos is another bulky ligand; fine-tuning may be required.
Buchwald-HartwigC5-SubstitutionPd₂(dba)₃, RuPhos, NaOtBu in tolueneRuPhos is a bulky, electron-rich ligand often used for challenging couplings.
Buchwald-HartwigC3-SubstitutionPd(OAc)₂, BrettPhos, LHMDS in THFBrettPhos is a very bulky ligand that might favor the more hindered C3 position in some cases.
Issue 3: Unwanted Oxidation of the Hydroxymethyl Group

Question: During my reaction, I am observing the formation of the corresponding aldehyde, 2-formyl-3,5-dichloropyridine. How can I prevent this?

Answer:

The primary alcohol of the hydroxymethyl group is susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain reagents.

Potential Causes & Solutions:

  • Oxidizing Reagents or Conditions: Certain palladium catalysts, bases, or even air under prolonged heating can cause oxidation.

    • Protecting Group: The most straightforward solution is to protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before carrying out the reaction on the pyridine ring.[3][4]

    • Milder Reaction Conditions: If protection is not desirable, try to use milder reaction conditions, such as lower temperatures and shorter reaction times.

Protocol for Protection of the Hydroxymethyl Group (TBDMS Ether):

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 4: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace one of the chlorine atoms with a nucleophile, but the reaction is very sluggish. Is this compound unreactive towards SNAr?

Answer:

The chlorine atoms at the C3 and C5 positions are meta to the pyridine nitrogen, making them significantly less activated towards nucleophilic aromatic substitution compared to chloro-substituents at the C2, C4, or C6 positions.[5][6][7][8]

Potential Causes & Solutions:

  • Low Electrophilicity of C3 and C5: The negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the C3 or C5 positions.[5][6]

    • Harsh Reaction Conditions: SNAr at these positions often requires high temperatures, high pressure, and/or very strong nucleophiles.

    • Alternative Strategies: For the introduction of C-C or C-N bonds, palladium-catalyzed cross-coupling reactions are generally more efficient and regioselective for this substrate.

Reaction Pathway Visualization:

cluster_reactions Reaction Pathways start This compound lithiation Lithiation start->lithiation cross_coupling Cross-Coupling start->cross_coupling oxidation Oxidation start->oxidation snar SNAr start->snar c3_functionalized C3-Functionalized Product lithiation->c3_functionalized DoM c4_functionalized C4-Functionalized Product lithiation->c4_functionalized Kinetic Deprotonation c3_coupled C3-Coupled Product cross_coupling->c3_coupled Selective C3-Coupling c5_coupled C5-Coupled Product cross_coupling->c5_coupled Selective C5-Coupling aldehyde 2-Formyl-3,5-dichloropyridine oxidation->aldehyde Oxidizing Agent low_reactivity Low Reactivity/No Reaction snar->low_reactivity Low Reactivity

Sources

Technical Support Center: Advanced Strategies for C-5 Functionalization of 3,5-Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals navigating the complexities of 3,5-dichloropyridine chemistry. This document provides in-depth, field-proven insights and troubleshooting protocols to address a significant synthetic challenge: the low reactivity of the C-5 position. Our goal is to equip you with the foundational knowledge and practical methodologies required to successfully achieve selective C-5 functionalization.

Part 1: Understanding the Core Challenge

This section addresses the fundamental principles governing the reactivity of the 3,5-dichloropyridine scaffold.

FAQ 1: Why is the C-5 position of 3,5-dichloropyridine so unreactive towards functionalization?

Answer: The low reactivity at the C-5 position (equivalent to C-3) is a direct consequence of the powerful electron-withdrawing effects of both the two chlorine atoms and the pyridine nitrogen atom.[1][2] This creates a highly electron-deficient aromatic system, which significantly disfavors reactions that proceed through electron-rich intermediates, such as the oxidative addition step in many cross-coupling reactions.[3][4]

  • Electronic Effects: The electronegative nitrogen atom and the two chlorine substituents pull electron density away from the carbon atoms of the ring. This deactivation is more pronounced at the C-2, C-4, and C-6 positions, but the C-3 and C-5 positions are also significantly affected, making them poor nucleophiles and resistant to electrophilic attack.[1][3]

  • Steric Hindrance: While less of a factor than electronics for small reagents, the adjacent chlorine atom at C-3 can provide some steric shielding to the C-5 position, potentially hindering the approach of bulky catalysts or reagents.[5][6]

Caption: Electronic character of the 3,5-dichloropyridine ring.

FAQ 2: If C-5 is unreactive, which position is the most reactive and why?

Answer: The most reactive position on the 3,5-dichloropyridine ring for reactions involving deprotonation is the C-4 position .[7] The flanking electron-withdrawing chlorine atoms at C-3 and C-5 make the C-4 proton the most acidic C-H bond on the ring.[7] Consequently, treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures preferentially removes this proton, forming a 4-lithio-3,5-dichloropyridine intermediate.[7] This intermediate can then be trapped with various electrophiles, providing a reliable route to C-4 functionalized products.

Part 2: Troubleshooting Guides for C-5 Functionalization

This section provides practical, question-and-answer-based solutions to common experimental failures.

Issue 1: Failed Palladium-Catalyzed Cross-Coupling at C-5

Q: My Suzuki-Miyaura coupling reaction to functionalize the C-5 position of 3,5-dichloropyridine is giving no product, or only trace amounts. I'm using standard Pd(PPh₃)₄ and K₂CO₃. What's going wrong and how can I fix it?

A: This is a very common issue. The failure stems from the difficulty of the oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond. The electron-deficient nature of the 3,5-dichloropyridine ring makes this step exceptionally challenging for standard catalysts like Pd(PPh₃)₄.[4][8]

Troubleshooting Workflow:

G start Failed C-5 Suzuki Coupling catalyst Is your catalyst system a Pd(0) source with an electron-rich, bulky ligand? start->catalyst base Is your base strong enough and soluble? catalyst->base Yes sol_catalyst Action: Switch to a modern pre-catalyst (e.g., XPhos Pd G3/G4) or use a Pd(0) source (Pd₂(dba)₃) with a bulky biaryl- phosphine ligand (XPhos, SPhos). catalyst->sol_catalyst No temp Is the reaction temperature high enough? base->temp Yes sol_base Action: Use a stronger, more soluble base like K₃PO₄ or CsF. Ensure adequate water is present if using a biphasic system. base->sol_base No success Successful C-5 Coupling temp->success Yes sol_temp Action: Increase temperature to >100 °C. Use a high-boiling solvent like dioxane, toluene, or DMF. temp->sol_temp No sol_catalyst->base sol_base->temp sol_temp->success

Caption: Troubleshooting workflow for C-5 Suzuki-Miyaura coupling.

Key Optimization Parameters & Solutions:

ParameterCommon ProblemRecommended SolutionRationale
Catalyst/Ligand Pd(PPh₃)₄ is not active enough.Use a modern palladium pre-catalyst with a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[9]Bulky, electron-donating ligands stabilize the Pd(0) center, promoting the difficult oxidative addition into the strong C-Cl bond of the electron-poor pyridine ring.[8][10]
Base K₂CO₃ or Na₂CO₃ may be too weak or have poor solubility.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[9]Stronger bases facilitate the transmetalation step by more effectively forming the active boronate species.
Solvent Low-boiling solvents like THF may not provide enough energy.Use high-boiling point solvents like dioxane, toluene, or DMF, often with a small amount of water.[9][11]Higher temperatures (often >100 °C) are required to overcome the high activation energy of the oxidative addition step.
Boron Source Boronic acid degradation or homocoupling.[10]Use the corresponding boronic ester (e.g., pinacol ester, MIDA ester) for increased stability. Ensure rigorous deoxygenation of the reaction mixture.Boronic esters are often more stable than boronic acids under reaction conditions, minimizing side reactions. Oxygen can lead to catalyst deactivation and homocoupling.[9][10]

Validated Protocol: C-5 Arylation via Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add 3,5-dichloropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add degassed dioxane and degassed water (typically a 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The reaction should show consumption of the starting material and the appearance of a new, less polar spot on the TLC plate. The success of the reaction is highly dependent on the choice of the modern catalyst system.

Issue 2: Poor Regioselectivity in Deprotonation Reactions

Q: I am attempting a lithiation/borylation sequence to install a boronic ester at C-5, but I exclusively isolate the C-4 functionalized product. How can I achieve C-5 selectivity?

A: You are observing the kinetically favored deprotonation at the most acidic C-4 position.[7] To achieve functionalization at C-5, you must leverage a phenomenon known as the "halogen dance," which is a base-catalyzed migration of a halogen. This allows the initially formed C-4 lithiated species to isomerize to the thermodynamically more stable C-5 lithiated species.

Mechanism: Kinetic vs. Thermodynamic Control

G cluster_0 Deprotonation & Isomerization Pathway start 3,5-Dichloropyridine kinetic 4-Lithio-3,5-dichloropyridine (Kinetic Product) start->kinetic LDA, THF, -78 °C (Fast, Reversible) thermo 5-Lithio-3,4-dichloropyridine (Thermodynamic Product) kinetic->thermo Halogen Dance Isomerization (Slower, Irreversible) trap_kinetic Trap with E+ (e.g., B(OiPr)₃) kinetic->trap_kinetic trap_thermo Trap with E+ (e.g., B(OiPr)₃) thermo->trap_thermo prod_kinetic C-4 Functionalized Product trap_kinetic->prod_kinetic prod_thermo C-5 Functionalized Product trap_thermo->prod_thermo

Caption: Pathway for C-5 functionalization via halogen dance.

Key Experimental Steps for C-5 Selectivity:

  • Base Selection: Use a strong, hindered lithium amide base like LDA or LiTMP.[12] These bases favor deprotonation over nucleophilic addition.

  • Temperature Control: The initial deprotonation should occur at low temperature (-78 °C).

  • Isomerization: After the initial deprotonation, the reaction must be allowed to warm (e.g., to -40 °C or higher) for a sufficient period. This provides the energy needed for the "halogen dance" rearrangement to the C-5 lithiated species. The exact temperature and time will need to be optimized.

  • Electrophilic Trap: After the isomerization is complete, the reaction is cooled back down to -78 °C before the electrophile is added to trap the desired C-5 organometallic intermediate.

Validated Protocol: Lithiation-Borylation via Halogen Dance

  • Prepare a solution of LDA (1.1 eq.) in THF at -78 °C.

  • Slowly add a solution of 3,5-dichloropyridine (1.0 eq.) in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Allow the reaction mixture to warm to -40 °C and stir for an additional 2 hours to facilitate the halogen dance.

  • Cool the mixture back down to -78 °C.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise and stir at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The resulting boronic ester can be purified by chromatography or used directly in subsequent reactions (e.g., Suzuki coupling).[13]

Self-Validation: Analysis of the crude product by ¹H NMR should show a new set of pyridine signals corresponding to the 3,4-dichloro-5-borylated pyridine scaffold, distinct from the C-4 borylated isomer.

References
  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem.
  • Pyridine - Wikipedia. Wikipedia.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC.
  • An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. Benchchem.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine. Benchchem.
  • Lithiation- Borylation in Synthesis. University of Bristol.
  • Technical Support Center: Regioselective Functionalization of 3,5-Dichloropyridine. Benchchem.
  • Lithiation-borylation methodology and its applic
  • Strategies for the Selective Functionalization of Dichloropyridines
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Struggling with Suzuki Reaction. Reddit.
  • How can I solve my problem with Suzuki coupling?

Sources

Navigating the Synthesis of (3,5-Dichloropyrin-2-yl)methanol Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (3,5-Dichloropyridin-2-yl)methanol and its derivatives is a critical step in the development of numerous pharmaceutical compounds. However, the journey from starting materials to the final product can be fraught with challenges, often related to the nuanced effects of solvents on the reaction. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions, empowering you to optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering step-by-step guidance to get your experiment back on track.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. In the case of this compound derivatives, which are often prepared via Grignard reactions, solvent choice and reaction conditions are paramount.

Possible Cause: Inadequate Solvent for Grignard Reagent Formation or Reaction.

Explanation: Grignard reagents are highly reactive and sensitive to their environment. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination.[1][2] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they are aprotic and can solvate the magnesium ion, preventing the reagent from decomposing.[1][2] THF is often preferred as it is more polar and a stronger Lewis base than diethyl ether, leading to better stabilization of the Grignard reagent and potentially enhancing its reactivity.[1][3][4]

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Grignard reagents are strong bases and will react with any protic species, including water.[5][6] Ensure that your solvent is rigorously dried before use. Commercially available anhydrous solvents are recommended. If drying your own solvent, ensure proper technique and storage over molecular sieves.

  • Consider an Alternative Ethereal Solvent: If using diethyl ether, switching to THF may improve the reaction. THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for a higher reaction temperature, which can increase the reaction rate.[3]

  • Explore Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that can be a superior alternative to THF.[7][8] It has similar solvating properties but is less water-miscible, which can simplify the work-up procedure.[7] Cyclopentyl methyl ether (CPME) is another green alternative with a higher boiling point and resistance to peroxide formation.[9]

Possible Cause: Competing Side Reactions.

Explanation: The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the aldehyde group of 3,5-dichloropyridine-2-carboxaldehyde highly electrophilic. This can lead to side reactions if the nucleophilicity of the Grignard reagent is not appropriately controlled.

Troubleshooting Steps:

  • Control the Temperature: Grignard additions are typically exothermic.[5][10] Maintaining a low temperature (e.g., 0 °C to -78 °C) during the addition of the Grignard reagent can help to minimize side reactions.[11]

  • Slow Addition of Reagents: Adding the Grignard reagent dropwise to the aldehyde solution can help to control the reaction rate and prevent localized overheating, which can lead to byproduct formation.[12]

Issue 2: Formation of Impurities and Byproducts

The presence of unexpected spots on your TLC plate or peaks in your NMR spectrum can be disheartening. Understanding the potential byproducts can help in their identification and prevention.

Possible Cause: Wurtz Coupling.

Explanation: A common side reaction in Grignard syntheses is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl/aryl halide.[8]

Troubleshooting Steps:

  • Optimize Grignard Formation: Ensure that the magnesium turnings are activated and that the reaction to form the Grignard reagent goes to completion before adding the pyridine aldehyde.

  • Slow Addition: As mentioned previously, slow addition of the halide to the magnesium suspension during Grignard formation can minimize the concentration of the halide available for Wurtz coupling.[12]

Possible Cause: Over-reduction or Rearrangement Products.

Explanation: The reactivity of the pyridyl system can sometimes lead to unexpected products.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.[13][14] In some cases, a less polar solvent might be beneficial to temper the reactivity of the system. However, for Grignard reactions, a sufficiently polar aprotic solvent is necessary for reagent stability.[1][2]

  • Careful Work-up: The quenching and work-up procedure should be performed carefully to avoid acid-catalyzed rearrangements of the desired alcohol product.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the synthesis of this compound derivatives.

Q1: Why is THF a better solvent than diethyl ether for this synthesis?

A1: While both are suitable ethereal solvents, THF offers several advantages. Its higher polarity and Lewis basicity provide better stabilization for the Grignard reagent.[1][3][4] This can be particularly important when working with less reactive halides or when the Grignard reagent is prone to decomposition. Additionally, THF's higher boiling point allows for a wider range of reaction temperatures, which can be beneficial for sluggish reactions.[3]

Q2: Can I use a non-ethereal solvent for this reaction?

A2: It is generally not recommended. Grignard reagents require an aprotic, coordinating solvent to form and remain stable.[1][2] Non-coordinating solvents like hydrocarbons (e.g., hexane, toluene) will not effectively solvate the magnesium, leading to reagent precipitation and decomposition. Protic solvents like alcohols or water will rapidly quench the Grignard reagent.[5][6]

Q3: My reaction is not starting. What should I do?

A3: Initiation of a Grignard reaction can sometimes be tricky. Here are a few things to try:

  • Activate the Magnesium: Briefly heat a small portion of the magnesium with a heat gun under an inert atmosphere. A small crystal of iodine can also be added to etch the surface of the magnesium, exposing a fresh, reactive surface.[6]

  • Add a Small Amount of Pre-formed Grignard Reagent: If you have a previously successful Grignard reaction, adding a small aliquot can help to initiate the new reaction.[6]

  • Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction by cleaning the magnesium surface.

Q4: How does the choice of solvent affect the purification of the final product?

A4: The solvent's miscibility with water is a key consideration. THF is fully miscible with water, which can sometimes complicate the aqueous work-up and extraction steps.[7] You may need to use a larger volume of extraction solvent or perform multiple extractions. Solvents like 2-MeTHF, which are only partially miscible with water, can lead to cleaner phase separations and a more straightforward work-up.[7][15]

Data Summary: Solvent Properties and Their Impact

The following table summarizes the properties of common solvents used in the synthesis of this compound derivatives and their potential impact on the reaction.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Water MiscibilityKey AdvantagesPotential Issues
Diethyl Ether 34.64.3Slightly SolubleEasy to remove due to low boiling point.Highly flammable; lower stabilizing effect on Grignard reagent compared to THF.[3]
Tetrahydrofuran (THF) 667.5MiscibleExcellent stabilization of Grignard reagent; higher reaction temperatures possible.[1][3][4]Can be difficult to remove; forms peroxides upon storage; complicates aqueous work-up.[4][7]
2-Methyltetrahydrofuran (2-MeTHF) 806.2Partially Miscible"Green" solvent; good Grignard stabilization; easier work-up than THF.[7][8]Higher boiling point makes it more difficult to remove than diethyl ether.
Cyclopentyl methyl ether (CPME) 1064.7Slightly Soluble"Green" solvent; high boiling point; resistant to peroxide formation.[9]Higher boiling point can be a disadvantage for sensitive products.

Experimental Protocols

General Procedure for the Synthesis of this compound via Grignard Reaction

Safety First: Grignard reactions are exothermic and involve flammable solvents.[10][12] All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[10][16] Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.

Materials:

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., methyl iodide, phenyl bromide)

  • Anhydrous ethereal solvent (THF or 2-MeTHF recommended)

  • 3,5-Dichloropyridine-2-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small amount of the anhydrous ethereal solvent to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide in the anhydrous ethereal solvent.

    • Add a small portion of the halide solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until all the magnesium has been consumed.

  • Addition to Aldehyde:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3,5-Dichloropyridine-2-carboxaldehyde in the anhydrous ethereal solvent.

    • Cool the aldehyde solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound derivative.

Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for troubleshooting the synthesis of this compound derivatives.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Impurities Detected? check_yield->check_impurities No solvent_issue Verify Solvent Anhydrousness Consider THF or 2-MeTHF check_yield->solvent_issue Yes success Successful Synthesis check_impurities->success No wurtz_coupling Optimize Grignard Formation Slow Halide Addition check_impurities->wurtz_coupling Yes temp_control Optimize Reaction Temperature (Low Temp Addition) solvent_issue->temp_control slow_addition Ensure Slow Reagent Addition temp_control->slow_addition slow_addition->check_impurities rearrangement Careful Work-up Procedure Consider Solvent Polarity wurtz_coupling->rearrangement

Caption: Troubleshooting workflow for the synthesis.

References

  • Quora. (2019, July 22). Why is THF used in Grignard? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Filo. (2025, August 3). Question: Why can the Grignard reagent of C6H5Cl be prepared in THF but n.. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

  • Case Western Reserve University. (2018, July 16). for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • Quora. (2020, March 24). What is the effect of the nature of a solvent on nucleophilicity? Retrieved from [Link]

  • Reddit. (2016, November 18). THF vs ether in Grignard synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Grignard Reaction 1. Retrieved from [Link]

  • YouTube. (2020, April 1). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]

  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega. Retrieved from [Link]

Sources

Navigating the Nuances of (3,5-Dichloropyridin-2-yl)methanol: A Technical Guide to Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,5-Dichloropyridin-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the work-up of reactions involving this versatile building block. My aim is to equip you with the expertise and field-proven insights necessary to navigate your experiments with confidence and scientific rigor.

Understanding the Molecule: Key Physicochemical Properties

Before delving into specific work-up procedures, it's crucial to understand the physicochemical characteristics of this compound that influence its behavior during extraction and purification.

PropertyValueImplication for Work-up
Molecular FormulaC₆H₅Cl₂NOA relatively small, moderately polar molecule.
Molecular Weight178.02 g/mol
pKa (Predicted)12.44 ± 0.10The pyridine nitrogen is basic and will be protonated under acidic conditions, increasing its aqueous solubility.
Boiling Point (Predicted)256.2 ± 35.0 °CHigh boiling point suggests that removal of the compound by distillation is not a standard laboratory practice.
Density (Predicted)1.478 ± 0.06 g/cm³Denser than water.

The presence of the basic pyridine ring is a critical consideration in designing effective work-up procedures. Acidic washes can be employed to remove unreacted starting material, but this may also lead to the loss of the desired product if it also contains a basic nitrogen.

General Work-up Workflow: A Step-by-Step Guide

A typical work-up for a reaction involving this compound will follow a logical sequence of steps designed to isolate and purify the desired product.

General Work-up Workflow A Reaction Quench B Solvent Partitioning (Aqueous/Organic Extraction) A->B Dilute with organic solvent and aqueous solution C Washing the Organic Layer B->C Separate layers D Drying the Organic Layer C->D Remove aqueous layer E Solvent Removal D->E Filter out drying agent F Purification E->F Concentrate in vacuo

Caption: A generalized workflow for the work-up of reactions involving this compound.

Troubleshooting Common Reactions: A Q&A Approach

This section addresses specific issues that may arise during the work-up of common reactions involving this compound.

Scenario 1: Esterification of the Hydroxyl Group

Q1: I've just completed a Fischer esterification of this compound with acetic acid using a sulfuric acid catalyst. How do I effectively remove the unreacted carboxylic acid and the catalyst during work-up?

A1: The key is to neutralize the acidic components and exploit the basicity of the pyridine ring.

Recommended Protocol:

  • Quench and Dilute: After cooling the reaction mixture, carefully quench it by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will generate CO₂ gas, so vent the funnel frequently. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Shake the separatory funnel to allow the unreacted sulfuric acid and acetic acid to be neutralized and extracted into the aqueous layer. The pyridine nitrogen of your product and starting material will likely remain as the free base and stay in the organic layer under these basic conditions.

  • Wash: Separate the organic layer and wash it sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the bicarbonate wash, adding more brine solution can help to break it.

  • Product in Aqueous Layer: If you suspect your product has partitioned into the aqueous layer (which is unlikely under basic conditions), you can back-extract the aqueous layer with fresh organic solvent.

Scenario 2: Oxidation of the Hydroxyl Group to an Aldehyde

Q2: I'm oxidizing this compound to the corresponding aldehyde using Dess-Martin periodinane (DMP), but I'm having trouble with the work-up and purification.

A2: The work-up for a DMP oxidation involves quenching the excess reagent and removing the periodinane byproducts.

Recommended Protocol:

  • Quench: Upon completion of the reaction (monitored by TLC), quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct of the reaction.

  • Extraction: Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash, Dry, and Concentrate: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Troubleshooting:

  • Over-oxidation to Carboxylic Acid: This is a common side reaction in alcohol oxidations. To minimize this, ensure you are using a mild and selective oxidizing agent like DMP or manganese dioxide (MnO₂). Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • N-Oxidation of the Pyridine Ring: Stronger oxidizing agents can lead to the formation of the pyridine N-oxide. Using milder reagents can help prevent this.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Q3: I'm attempting to displace one of the chlorine atoms on this compound with an amine nucleophile under basic conditions. My work-up is messy, and I'm getting low yields.

A3: Work-up for SNAr reactions on dichloropyridines often involves removing the excess base and unreacted nucleophile. The basicity of the product can be leveraged here.

Recommended Protocol:

  • Quench and Dilute: After the reaction, cool the mixture and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an appropriate organic solvent.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the

Technical Support Center: Purification of Crude (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude (3,5-Dichloropyridin-2-yl)methanol (CAS No: 275383-87-4).[1][2] As a critical intermediate in pharmaceutical synthesis and drug development, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This document is designed for researchers, chemists, and process development professionals to navigate common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 3,5-dichloropicolinaldehyde (from reduction) or a 3,5-dichloropicolinic acid ester (from reduction).

  • Over-Oxidized Byproduct: 3,5-Dichloropicolinic acid is a frequent impurity if the synthesis involves the oxidation of a methyl group and the reaction is not perfectly controlled.

  • Related Pyridine Derivatives: Isomers or compounds from side reactions, which may have similar chromatographic behavior.[3][4]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., Toluene, THF, Dichloromethane) and basic or acidic reagents.[5]

  • Degradation Products: Dichloropyridine derivatives can be sensitive to heat and strong acids or bases, potentially leading to colored degradation products.[6]

Q2: I have a crude solid/oil. What is the first purification step I should attempt?

A2: For a pyridine-containing compound, an acid-base liquid-liquid extraction is almost always the most effective initial purification step.[7] This technique leverages the basicity of the pyridine nitrogen to selectively move your target compound into an aqueous phase, leaving behind neutral organic impurities. It is highly efficient at removing non-basic, greasy byproducts which can often inhibit crystallization.

Q3: How do I choose between recrystallization and column chromatography for final purification?

A3: The choice depends on the nature and quantity of the remaining impurities after the initial workup.

  • Recrystallization is ideal when you have a solid product with a relatively high purity (>90%) and the impurities have different solubility profiles from your product. It is scalable and cost-effective.[8]

  • Flash Column Chromatography is necessary when impurities are structurally very similar to the product (e.g., isomers, compounds with similar polarity) and cannot be removed by extraction or recrystallization.[9] It offers the highest resolution but is less scalable and more resource-intensive.

Q4: How can I effectively monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes) to get good separation. Visualize spots under a UV lamp (254 nm). Pure this compound should appear as a single spot. Comparing the crude material to the purified fractions will clearly show the effectiveness of each step. For quantitative analysis and confirmation, HPLC is the standard method.[10]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
My product is a persistent oil or wax and will not crystallize. High levels of impurities are disrupting the crystal lattice formation. This is common if significant amounts of non-polar byproducts or residual solvents are present.Perform a thorough acid-base extraction (see Protocol 1) to remove neutral impurities. After extraction, if the product is still an oil, it indicates the presence of closely related impurities. Flash column chromatography (see Protocol 3) is the required next step to isolate the pure compound.
My product yield is very low after the acid-base extraction. 1. Incomplete Extraction: The pH of the aqueous layer was not made sufficiently basic during the product recovery step. The pyridinium salt remains in the aqueous phase. 2. Emulsion Formation: An emulsion layer may have formed at the interface, trapping the product.1. Check and Adjust pH: When recovering your product from the acidic aqueous layer, use a pH meter or pH paper to ensure the solution is sufficiently basic (pH 9-11) before extracting with your organic solvent. 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently to break up emulsions.
TLC analysis shows multiple spots even after recrystallization. The chosen recrystallization solvent is not optimal; it may be co-dissolving the impurities and the product, causing them to co-precipitate upon cooling.[11]1. Re-evaluate Solvent System: Refer to the Recrystallization Solvent Selection table below (Table 1) and test different solvent systems on a small scale. A solvent pair (one solvent in which the compound is soluble, and an anti-solvent in which it is not) often provides better selectivity. 2. Switch to Chromatography: If a suitable solvent system cannot be found, the impurities are likely too similar in polarity to be separated by recrystallization. Proceed to flash column chromatography .[12]
My final product has a persistent yellow or brown color. This typically indicates the presence of highly conjugated or polymeric degradation impurities. These are often present in very small quantities but are intensely colored.Add a small amount (1-2% w/w) of activated carbon to the solution of your product in an organic solvent (before the final purification step). Stir or heat gently for 15-30 minutes, then filter through a pad of Celite® to remove the carbon.[10] This will adsorb many colored impurities. Follow this with either recrystallization or chromatography.

Visualized Purification Workflows

Diagram 1: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with dilute acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Protonated Product (Pyridinium Salt) separate1->aq_layer1 add_base Add base (e.g., NaOH, Na2CO3) to Aqueous Layer until pH 9-11 aq_layer1->add_base extract_org Extract with fresh Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Discard org_layer2 Organic Layer: Purified Product separate2->org_layer2 end_proc Dry (e.g., MgSO4), Filter, and Evaporate org_layer2->end_proc final_product Product for further purification or analysis end_proc->final_product

Caption: Workflow for purifying this compound via acid-base extraction.

Diagram 2: General Purification Strategy

Caption: Decision tree for selecting the appropriate purification strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloropyridine compounds should be handled with care.[6][13]

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol efficiently removes neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains your protonated product as a water-soluble salt, into a clean Erlenmeyer flask. The organic layer contains neutral impurities and can be discarded.[5]

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃) with stirring until the pH is between 9 and 11.[7] The free base of your product will precipitate or form an oil.

  • Product Extraction: Return the basified aqueous solution to the separatory funnel. Extract the solution three times with fresh portions of an organic solvent (EtOAc or DCM). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for purifying a solid product obtained from extraction.[8][11]

  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then re-heat to boiling for a few minutes. Perform a hot filtration through Celite® to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/SystemComments
TolueneGood for non-polar impurities. High boiling point requires careful handling.
Isopropanol/WaterA versatile solvent pair. Dissolve in hot isopropanol and add water dropwise until turbidity persists, then reheat to clarify and cool.
Ethyl Acetate/HexanesAnother excellent solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent.
AcetonitrileCan be effective for moderately polar compounds.
Protocol 3: Flash Column Chromatography

This protocol provides the highest level of purification.[9][14]

  • Column Packing: Select a column of appropriate size. Pack it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of Ethyl Acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only a single spot corresponding to your product on TLC) and remove the solvent using a rotary evaporator to yield the highly purified product.

References

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Technical Support Center: Monitoring Reactions of (3,5-Dichloropyridin-2-yl)methanol by TLC & LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring chemical reactions involving (3,5-Dichloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Our focus is on delivering practical, field-tested insights to ensure the accuracy and efficiency of your reaction monitoring.

Section 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the analysis of this compound and its reactions.

Understanding the Analyte: this compound

This compound is a halogenated pyridine derivative.[1][2] Its chemical structure, featuring a pyridine ring with two chlorine atoms and a hydroxymethyl group, imparts a moderate polarity. The presence of chlorine atoms provides a distinct isotopic pattern that is particularly useful for mass spectrometry identification.[3]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique, TLC or LC-MS, is more suitable for monitoring my reaction's progress?

A1: The choice depends on the specific requirements of your analysis.

  • TLC is a rapid, qualitative, and cost-effective method ideal for initial screening.[4] It's excellent for quickly determining the presence or absence of starting material and the formation of products, especially when there are significant polarity differences.[5]

  • LC-MS provides quantitative data, allowing for the determination of conversion rates and purity with high sensitivity and specificity.[6][7] It is the preferred method for complex reaction mixtures and when precise quantification is necessary.[8]

Q2: What is a good starting solvent system for TLC analysis of this compound reactions?

A2: A common and effective starting point for compounds of moderate polarity is a binary mixture of a non-polar and a polar solvent.[9] A 1:1 mixture of hexane and ethyl acetate is a standard choice.[10] The polarity of this system can be easily adjusted by varying the ratio of the two solvents to achieve optimal separation.[9]

Q3: How can I visualize the spots on my TLC plate?

A3: this compound and many of its derivatives are UV-active due to the pyridine ring. Therefore, visualization under a UV lamp (254 nm) is typically the first and most straightforward method.[5] If compounds are not UV-active, general chemical stains like potassium permanganate or p-anisaldehyde can be used.[11]

Q4: My reaction involves a high-boiling point solvent like DMF or DMSO. How does this affect my TLC analysis?

A4: High-boiling point solvents can interfere with TLC, often causing streaking or smearing.[12] To mitigate this, after spotting the reaction mixture on the TLC plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]

Section 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

This section provides solutions to common problems encountered during the TLC monitoring of reactions involving this compound.

Issue 1: Streaking or Elongated Spots

Possible Causes & Solutions:

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[13][14]

    • Solution: Dilute your sample and re-spot. A concentration of about 1% is often a good starting point.[14]

  • Highly Polar Compounds: Acidic or basic functional groups in your reactants or products can interact strongly with the silica gel, leading to streaking.[11]

    • Solution for Acidic Compounds: Add a small amount (0.1–2.0%) of acetic or formic acid to your mobile phase.[15]

    • Solution for Basic Compounds: Add a small amount (0.1–2.0%) of triethylamine or a 1-10% solution of ammonia in methanol to your mobile phase.[15] Given the basic nature of the pyridine ring, this can be particularly helpful.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for the compounds being analyzed.[13]

    • Solution: Systematically vary the solvent ratio to find the optimal polarity that provides well-defined spots.[9]

ProblemPotential CauseRecommended Action
StreakingSample OverloadDilute the sample before spotting.
Acidic/Basic AnalyteAdd a modifier (e.g., acetic acid or triethylamine) to the mobile phase.[15]
Incorrect PolarityAdjust the mobile phase composition.
Issue 2: Poor Separation (Spots are too close together or have similar Rf values)

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not have the right selectivity for your compounds.

    • Solution: Try a different solvent system. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation. Experimenting with ternary mixtures (e.g., hexane/ethyl acetate/methanol) can also be effective.

  • Reactant and Product Have Similar Polarity: If the reaction only slightly modifies the polarity of the starting material, separation can be challenging.

    • Solution: The "co-spot" technique can be invaluable here.[16] By spotting the starting material, the reaction mixture, and a co-spot of both in separate lanes, you can more easily discern small differences in Rf values. An elongated spot in the co-spot lane can indicate the presence of two different compounds.[16]

Workflow for Optimizing TLC Separation

Caption: Decision tree for optimizing TLC separation.

Section 3: Troubleshooting Guide for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for quantitative reaction monitoring, but it comes with its own set of challenges.[8][17]

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Mismatched Solvents: If the sample solvent is significantly stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[18]

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual silanol groups on the silica-based column, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid (typically 0.1%) to the mobile phase. This protonates the basic sites on the analyte and suppresses the unwanted interactions.[19]

Issue 2: Ion Suppression or Enhancement

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the reaction mixture can compete with the analyte of interest in the ionization source, leading to a suppressed or enhanced signal.[20][21] This is a major concern in LC-MS analysis.[22][23]

    • Solution: Improve chromatographic separation to ensure the analyte of interest elutes in a region free of interfering species.[22] Modifying the gradient or using a different stationary phase can achieve this. Extensive sample cleanup can also mitigate matrix effects.[24]

  • High Concentrations of Non-Volatile Buffers: Buffers like phosphates are not compatible with mass spectrometry and can cause significant ion suppression.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[25]

Workflow for LC-MS Troubleshooting

Caption: A logical workflow for troubleshooting common LC-MS issues.

Issue 3: Ambiguous Mass Spectra for Halogenated Compounds

Possible Causes & Solutions:

  • Incorrect Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with two chlorine atoms, like this compound, will have a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

    • Solution: Carefully examine the mass spectrum for this characteristic pattern. The presence of this isotopic signature is a strong indicator of a dichlorinated compound.[26][27] Automated tools can assist in recognizing these patterns in complex chromatograms.[28]

By systematically addressing these common issues, researchers can effectively monitor the progress of reactions involving this compound, leading to more reliable and reproducible results.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of (3,5-Dichloropyridin-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of new molecule discovery. Among these, (3,5-Dichloropyridin-2-yl)methanol stands as a valuable building block, featuring a dichlorinated pyridine core that offers a versatile scaffold for further chemical elaboration. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.

Two principal synthetic strategies emerge for the preparation of this compound: the reduction of 3,5-dichloropyridine-2-carboxylic acid and the Grignard reaction of a suitable 3,5-dichloropyridine precursor with formaldehyde. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Comparative Overview of Synthetic Routes

Parameter Route A: Reduction of Carboxylic Acid Route B: Grignard Reaction
Starting Material 3,5-Dichloropyridine-2-carboxylic acid3,5-Dichloropyridine
Key Transformation Reduction of a carboxylic acidFormation of a Grignard reagent and subsequent reaction with formaldehyde
Common Reagents LiAlH₄, NaBH₄/modifier, Catalytic Hydrogenation (e.g., Pd/C)Magnesium, Formaldehyde (or its equivalents like paraformaldehyde)
Potential Advantages Potentially high yields, well-established reaction class.Utilizes a more readily available starting material.
Potential Challenges Availability and cost of the starting carboxylic acid, handling of potent reducing agents.Formation of the Grignard reagent can be sensitive to moisture and impurities, potential for side reactions.

Route A: Reduction of 3,5-Dichloropyridine-2-carboxylic acid

This classical approach leverages the well-established reduction of a carboxylic acid to a primary alcohol. The choice of reducing agent is critical and dictates the reaction conditions and safety protocols.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of efficiently converting carboxylic acids to alcohols.[1][2]

Mechanism of LiAlH₄ Reduction:

The reaction proceeds via a nucleophilic acyl substitution where a hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid. This is followed by the coordination of the aluminum to the carbonyl oxygen, facilitating the elimination of a metal alkoxide species. Subsequent hydride additions and an acidic workup yield the primary alcohol.[3]

Experimental Protocol: LiAlH₄ Reduction

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve 3,5-dichloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

A milder and often more scalable alternative to metal hydride reduction is catalytic hydrogenation. This method avoids the use of pyrophoric reagents and can offer high chemoselectivity.[4]

Mechanism of Catalytic Hydrogenation:

The carboxylic acid is adsorbed onto the surface of a heterogeneous catalyst (e.g., palladium on carbon). Molecular hydrogen is also adsorbed and dissociates into atomic hydrogen on the catalyst surface. The hydrogen atoms are then transferred to the carbonyl group of the carboxylic acid, leading to its reduction to the corresponding alcohol.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: In a high-pressure hydrogenation vessel, combine 3,5-dichloropyridine-2-carboxylic acid (1.0 equivalent) and a catalytic amount of 5% Palladium on Carbon (Pd/C) in a suitable solvent such as methanol or ethanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-80 °C.

  • Reaction: Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Logical Workflow for Route A: Reduction of Carboxylic Acid

Reduction of Carboxylic Acid cluster_0 Starting Material cluster_1 Reduction Method cluster_2 Product Carboxylic_Acid 3,5-Dichloropyridine- 2-carboxylic acid LiAlH4 LiAlH₄ in THF Carboxylic_Acid->LiAlH4 Option 1 Catalytic_Hydrogenation H₂, Pd/C Carboxylic_Acid->Catalytic_Hydrogenation Option 2 Product_Alcohol (3,5-Dichloropyridin- 2-yl)methanol LiAlH4->Product_Alcohol Catalytic_Hydrogenation->Product_Alcohol

Caption: Synthetic pathways for Route A.

Route B: Grignard Reaction with Formaldehyde

This route builds the target molecule by forming a carbon-carbon bond between a Grignard reagent derived from 3,5-dichloropyridine and formaldehyde.

Mechanism of Grignard Reaction:

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This addition reaction forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the primary alcohol.[5]

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents). Add a solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard formation. A small crystal of iodine may be added to activate the magnesium if the reaction is slow to start. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Formaldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C. Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution, or add a solution of anhydrous formaldehyde in THF.[6]

  • Quenching: After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Logical Workflow for Route B: Grignard Reaction

Grignard Reaction cluster_0 Starting Material cluster_1 Intermediate cluster_2 Reagent cluster_3 Product Dichloropyridine 3,5-Dichloropyridine Grignard_Reagent 3,5-Dichloropyridyl Magnesium Halide Dichloropyridine->Grignard_Reagent Mg, THF Product_Alcohol (3,5-Dichloropyridin- 2-yl)methanol Grignard_Reagent->Product_Alcohol + Formaldehyde then H₃O⁺ Formaldehyde Formaldehyde

Caption: Synthetic pathway for Route B.

Conclusion and Recommendations

The choice between the reduction of 3,5-dichloropyridine-2-carboxylic acid and the Grignard reaction with formaldehyde for the synthesis of this compound will largely depend on the specific constraints and priorities of the research program.

  • For large-scale synthesis and to avoid hazardous reagents, the catalytic hydrogenation of 3,5-dichloropyridine-2-carboxylic acid is the recommended route , provided the starting material is commercially available at a reasonable cost. This method is generally safer and more environmentally friendly than using stoichiometric metal hydrides.

It is imperative for researchers to conduct a thorough risk assessment and small-scale trial reactions to optimize conditions and ensure safety before proceeding with any large-scale synthesis.

References

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A Comparative Guide to Alternative Synthetic Methodologies for (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Dichloropyridin-2-yl)methanol is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its structural motif is a key component in compounds exhibiting a range of biological activities. Consequently, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of prominent alternative methods for the synthesis of this target molecule. We will delve into the mechanistic underpinnings, operational considerations, and performance metrics of each route, supported by experimental protocols and quantitative data to inform methodological selection.

Introduction: The Strategic Importance of this compound

The substituted pyridylmethanol framework is a privileged scaffold in medicinal chemistry.[1] The specific substitution pattern of this compound, with chlorine atoms at the 3 and 5 positions, provides both electronic modulation and vectors for further chemical elaboration. These features are crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The selection of a synthetic route can dramatically influence project timelines, cost of goods, and the environmental impact of a research program. This guide will explore four distinct and viable strategies for its preparation.

Method 1: Direct Reduction of 3,5-Dichloro-2-pyridinecarboxylic Acid

This is arguably the most direct and frequently employed route, proceeding from the corresponding carboxylic acid. The choice of reducing agent is critical and dictates the reaction conditions, safety profile, and work-up procedure.

Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol requires a potent hydride donor capable of reducing the relatively unreactive carboxyl group. Strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) or milder, more selective borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are typically used. The mechanism involves the initial deprotonation of the carboxylic acid, followed by coordination of the metal hydride and subsequent hydride transfers to the carbonyl carbon, ultimately yielding the alcohol upon acidic workup.

Workflow Diagram: Carboxylic Acid Reduction

Start 3,5-Dichloro-2-pyridinecarboxylic Acid Reagent Add Reducing Agent (e.g., LiAlH₄ or BH₃•THF) in Anhydrous Ether/THF Start->Reagent Reaction Stir at 0°C to RT Reagent->Reaction Workup Quench with H₂O/Acid Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by Column Chromatography or Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the reduction of 3,5-Dichloro-2-pyridinecarboxylic acid.

Experimental Protocol (Borane Reduction)
  • To a stirred solution of 3,5-dichloro-2-pyridinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Stir the mixture for 1 hour at room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Method 2: Functionalization via Organometallic Intermediates

This approach leverages the reactivity of Grignard or organolithium reagents, which are powerful nucleophiles capable of forming new carbon-carbon bonds.[2] The strategy involves creating a nucleophilic center at the 2-position of the 3,5-dichloropyridine ring and reacting it with a one-carbon electrophile like formaldehyde.

Mechanistic Rationale

Halogen-metal exchange or direct deprotonation can generate the required organometallic intermediate. For instance, reacting 2,3,5-trichloropyridine with a Grignard reagent like i-PrMgCl can facilitate a selective halogen-metal exchange at the 2-position. The resulting pyridyl Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde.[3] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react readily with protic solvents.[4]

Synthetic Pathway: Grignard Route

A 2,3,5-Trichloropyridine C Pyridyl Grignard Intermediate A->C Halogen-Metal Exchange B i-PrMgCl•LiCl THF, -15°C B->A E This compound C->E Nucleophilic Addition D 1. Paraformaldehyde 2. H₃O⁺ workup D->C

Caption: Grignard-based synthesis of the target alcohol.

Experimental Protocol (Grignard Reaction)
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of 2,3,5-trichloropyridine (1.0 eq) in anhydrous THF (0.3 M).

  • Cool the solution to -15 °C in a cryocool bath.

  • Add isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below -10 °C.

  • Stir the resulting mixture at -15 °C for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, dry paraformaldehyde (2.0 eq) under vacuum and suspend it in anhydrous THF.

  • Transfer the Grignard solution via cannula to the paraformaldehyde suspension at -15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Method 3: Catalytic Hydrogenation of a Carboxylic Acid Ester

For larger-scale syntheses, catalytic hydrogenation is often preferred over the use of stoichiometric metal hydrides due to improved safety, milder conditions, and reduced waste generation.[6] This method typically involves the hydrogenation of an ester derivative, such as methyl 3,5-dichloro-2-pyridinecarboxylate.

Mechanistic Rationale

Homogeneous or heterogeneous catalysts, often based on ruthenium or palladium, are employed to activate molecular hydrogen.[7] The ester substrate coordinates to the metal center, and the carbonyl group is reduced via successive hydride transfers from the metal. This process avoids the use of pyrophoric reagents and often simplifies the work-up. A key challenge is ensuring selectivity for the carbonyl reduction without affecting the pyridine ring or the chloro substituents (hydrogenolysis). Ruthenium-based catalysts are often effective for this transformation.[7][8]

Experimental Protocol (Catalytic Hydrogenation)
  • Charge a high-pressure autoclave with methyl 3,5-dichloro-2-pyridinecarboxylate (1.0 eq), a suitable catalyst (e.g., 5% Ru/C, 2 mol%), and a solvent such as methanol or 1,4-dioxane.

  • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction under pressure for 24-48 hours, monitoring hydrogen uptake.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Method 4: Reductive Dechlorination of Polychlorinated Pyridines

This strategy begins with a more heavily chlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, and uses a selective reductive dechlorination process.[9] While this route is less direct for synthesizing the target alcohol, it is a viable method for producing the 3,5-dichloropyridine scaffold, which can then be further functionalized.[10][11]

Mechanistic Rationale

The reaction typically employs a reducing metal, such as zinc powder, in the presence of a proton source like acetic acid or ammonium chloride.[12] The reaction proceeds via electron transfer from the zinc surface to the pyridine ring, leading to the cleavage of C-Cl bonds. The regioselectivity of dechlorination is influenced by the electronic and steric environment of the chlorine atoms.

Experimental Protocol (Preparation of 3,5-Dichloropyridine Intermediate)
  • Charge a round-bottomed flask with 2,3,5,6-tetrachloropyridine (1.0 eq), zinc powder (2.5 eq), and a solvent system such as 1,4-dioxane and water.

  • Add ammonium chloride (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (90-95 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction by Gas Chromatography (GC).

  • Upon completion, cool the mixture and filter to remove excess zinc and inorganic salts.

  • Extract the filtrate with dichloromethane or diethyl ether.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate to yield crude 3,5-dichloropyridine, which can be carried forward to introduce the hydroxymethyl group at the 2-position via lithiation and reaction with formaldehyde as described in Method 2.

Comparative Analysis of Synthetic Routes

Parameter Method 1: Acid Reduction Method 2: Organometallic Method 3: Catalytic Hydrogenation Method 4: Reductive Dechlorination
Starting Material 3,5-Dichloro-2-pyridinecarboxylic acid2,3,5-TrichloropyridineMethyl 3,5-dichloro-2-pyridinecarboxylate2,3,5,6-Tetrachloropyridine
Key Reagents LiAlH₄ or BH₃•THFi-PrMgCl•LiCl, ParaformaldehydeH₂, Ru/C or Pd/C catalystZn, NH₄Cl or Acetic Acid
Typical Yield Good to Excellent (75-95%)Moderate to Good (60-80%)Good to Excellent (80-98%)Moderate (for intermediate, ~78%)
Reaction Conditions Mild (0 °C to RT)Cryogenic (-15 °C to RT)Elevated Temp & PressureReflux (90-100 °C)
Advantages Direct, high yield, reliable for lab scale.Accesses product from different starting materials.Scalable, high atom economy, safer for large scale.Utilizes potentially cheaper, polychlorinated starting materials.[9]
Disadvantages Use of pyrophoric hydrides, aqueous workup can be challenging.Requires strictly anhydrous conditions, cryogenic temperatures.High-pressure equipment needed, catalyst cost, potential for side reactions.Multi-step process to reach the final product, moderate yield for the key step.

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For laboratory-scale synthesis and rapid access , the Direct Reduction of 3,5-Dichloro-2-pyridinecarboxylic Acid (Method 1) is often the most efficient and straightforward approach, provided the starting acid is readily available.

  • When starting from different precursors , the Organometallic Functionalization (Method 2) offers valuable flexibility, allowing for the construction of the target from related chlorinated pyridines.

  • For process development and large-scale manufacturing , Catalytic Hydrogenation (Method 3) presents significant advantages in terms of safety, scalability, and waste reduction, despite the initial investment in high-pressure equipment and catalysts.

  • The Reductive Dechlorination (Method 4) pathway is a strategic option if polychlorinated pyridines are significantly more economical starting points, although it adds steps to the overall sequence.

Ultimately, the choice requires a careful evaluation of starting material availability, equipment constraints, safety protocols, and economic drivers. This guide provides the foundational data and protocols to enable researchers, scientists, and drug development professionals to make an informed and strategic decision.

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A Senior Application Scientist's Comparative Guide to (3,5-Dichloropyridin-2-yl)methanol and (2,5-dichloropyridin-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. The dichloropyridinyl methanol scaffold, a versatile intermediate, presents itself in various isomeric forms, each possessing a unique reactivity profile. This guide provides an in-depth, objective comparison of two key isomers: (3,5-Dichloropyridin-2-yl)methanol and (2,5-dichloropyridin-3-yl)methanol. By examining their synthesis, electronic properties, and behavior in key transformations, we aim to equip you with the field-proven insights necessary for rational synthetic design.

Introduction: The Subtle Power of Isomerism

This compound and (2,5-dichloropyridin-3-yl)methanol share the same molecular formula (C₆H₅Cl₂NO) and weight (178.02 g/mol ), yet the differential placement of the chloro and hydroxymethyl substituents on the pyridine ring dictates their chemical personalitites.[1][2][3] This seemingly subtle structural variance leads to significant differences in electronic distribution, steric hindrance, and ultimately, reactivity. Understanding these nuances is paramount for leveraging these isomers to their full potential in the construction of complex molecular architectures.

Physicochemical Properties: A Tale of Two Isomers

A foundational understanding of the physical properties of these isomers is essential for their effective handling and use in synthesis. The following table summarizes their key physicochemical characteristics.

PropertyThis compound(2,5-dichloropyridin-3-yl)methanol
CAS Number 275383-87-4[2]558465-93-3[1]
Molecular Formula C₆H₅Cl₂NO[2]C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [2]178.02 g/mol [1]
Appearance White to light yellow crystalline powder or chunksPowder[4]
Predicted Boiling Point 256.2 ± 35.0 °C[3]291.6 °C at 760 mmHg[5]
Predicted Density 1.478 ± 0.06 g/cm³[3]1.478 g/cm³[5]
Predicted pKa 12.44 ± 0.10[3]Not available
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]4°C[1]

Synthesis of the Isomers: Strategic Pathways to Key Intermediates

The synthetic accessibility of these isomers is a crucial consideration for their practical application. While various methods exist for the preparation of dichloropyridines, the synthesis of these specific methanol-substituted analogs often involves the reduction of the corresponding carboxylic acids or aldehydes.

Synthesis of this compound

A common route to this compound involves the reduction of a suitable carbonyl precursor, such as 3,5-dichloropyridine-2-carboxylic acid or its corresponding aldehyde. The choice of reducing agent is critical to ensure chemoselectivity and high yield.

start 3,5-Dichloropyridine-2-carboxylic acid reagent Reducing Agent (e.g., LiAlH₄, BH₃•THF) start->reagent product This compound reagent->product

Synthetic approach to this compound.
Synthesis of (2,5-dichloropyridin-3-yl)methanol

Similarly, (2,5-dichloropyridin-3-yl)methanol is typically prepared via the reduction of 2,5-dichloronicotinic acid or 2,5-dichloronicotinaldehyde. The robust nature of borane complexes often makes them a suitable choice for this transformation on a larger scale.

start 2,5-Dichloronicotinic acid reagent Reducing Agent (e.g., BH₃•THF) start->reagent product (2,5-dichloropyridin-3-yl)methanol reagent->product

Synthetic approach to (2,5-dichloropyridin-3-yl)methanol.

Comparative Reactivity in Key Synthetic Transformations

The true divergence of these isomers lies in their reactivity, which is a direct consequence of the electronic and steric environment of their functional groups.

Oxidation of the Hydroxymethyl Group

The conversion of the primary alcohol to an aldehyde is a fundamental transformation. Both isomers can undergo this oxidation using a variety of modern reagents.

  • This compound: The proximity of the hydroxymethyl group to the ring nitrogen may influence its reactivity and susceptibility to over-oxidation.

  • (2,5-dichloropyridin-3-yl)methanol: The hydroxymethyl group at the 3-position is less sterically hindered by the adjacent chloro group compared to the 2-position in the other isomer.

Experimental Protocol: Swern Oxidation of a Dichloropyridinyl Methanol

This protocol provides a general procedure for the Swern oxidation, which is known for its mild conditions and high yields in converting primary alcohols to aldehydes.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • (Dichloropyridinyl)methanol isomer

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of the (dichloropyridinyl)methanol (1.0 equivalent) in DCM.

  • After stirring for 30 minutes, add triethylamine (7.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.[6]

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation offers another mild and selective method.[7][8]

Materials:

  • Dess-Martin Periodinane (DMP)

  • (Dichloropyridinyl)methanol isomer

  • Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for buffering)

Procedure:

  • To a solution of the (dichloropyridinyl)methanol (1.0 equivalent) in DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents).

  • If the substrate is acid-sensitive, add sodium bicarbonate as a buffer.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 0.5-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by chromatography.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are amenable to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The regioselectivity and rate of these reactions are highly dependent on the isomer.

  • This compound: The chloro group at the 5-position is generally more reactive in Suzuki couplings due to electronic effects. The chloro group at the 3-position is less activated.

  • (2,5-dichloropyridin-3-yl)methanol: The chloro group at the 2-position is highly activated towards nucleophilic attack and oxidative addition of palladium due to its ortho position relative to the ring nitrogen. The chloro group at the 5-position is also reactive, often allowing for sequential or double couplings.[10][11]

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Dichloropyridinyl Methanol Dichloropyridinyl Methanol Arylboronic Acid Arylboronic Acid Dichloropyridinyl Methanol->Arylboronic Acid Pd Catalyst, Base Aryl-substituted Pyridinyl Methanol Aryl-substituted Pyridinyl Methanol Dichloropyridinyl Methanol->Aryl-substituted Pyridinyl Methanol Dichloropyridinyl Methanol_B Dichloropyridinyl Methanol Amine Amine Dichloropyridinyl Methanol_B->Amine Pd Catalyst, Base Amino-substituted Pyridinyl Methanol Amino-substituted Pyridinyl Methanol Dichloropyridinyl Methanol_B->Amino-substituted Pyridinyl Methanol

General workflows for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dichloropyridine Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling, a powerful tool for C-C bond formation.[12][13][14]

Materials:

  • Dichloropyridine derivative (e.g., 2,3,5-trichloropyridine as a proxy)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) and Water

  • Diethyl ether

Procedure:

  • In a reaction vessel, combine the dichloropyridine derivative (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), and Pd(OAc)₂ (0.5 mol%).[15]

  • Add a solvent mixture of water and DMF (e.g., 3.5 mL : 3 mL).[15]

  • Stir the reaction mixture at 60 °C for 12 hours.[15]

  • After cooling, extract the mixture with diethyl ether.

  • Combine the organic extracts, dry, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[15]

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[16][17]

Materials:

  • Dichloropyridine derivative

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the dichloropyridine derivative (1.0 equiv), amine (1.1-1.5 equiv), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.5 equiv).[18]

  • Add anhydrous solvent via syringe.

  • Seal the tube and heat the mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by chromatography.[18]

Reactions of the Hydroxyl Group

The hydroxyl group in both isomers can undergo standard transformations such as etherification and esterification.

  • Williamson Ether Synthesis: Formation of an ether can be achieved by deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. This reaction follows an Sₙ2 mechanism.[11]

  • Steglich Esterification: This method allows for the esterification of the alcohol with a carboxylic acid under mild conditions, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Mechanistic Rationale for Differential Reactivity

The observed differences in reactivity can be rationalized by considering the electronic and steric effects imposed by the substituent pattern of each isomer.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The positions ortho and para to the nitrogen are most activated. In (2,5-dichloropyridin-3-yl)methanol, the C2 and C6 (unsubstituted) positions are highly activated. In this compound, the C2 and C6 (unsubstituted) positions are also activated.

  • Steric Hindrance: The hydroxymethyl group at the 2-position in this compound is more sterically encumbered due to the adjacent chloro group at the 3-position, which can influence the approach of bulky reagents.

Applications in Drug Discovery and Medicinal Chemistry

The choice between these two isomers can have profound implications for the biological activity of the final molecule. The dichloropyridine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. For instance, 3,5-dichloropyridine derivatives have been explored as P2X7 receptor antagonists for inflammatory conditions. The ability to selectively functionalize the different positions on the pyridine ring allows for the fine-tuning of a molecule's structure-activity relationship (SAR).

Conclusion

This compound and (2,5-dichloropyridin-3-yl)methanol, while isomeric, are distinct chemical entities with unique reactivity profiles. The strategic selection of one isomer over the other can unlock novel synthetic pathways and provide access to a diverse range of chemical matter. A thorough understanding of their synthesis, physicochemical properties, and reactivity in key transformations, as outlined in this guide, is essential for any researcher aiming to leverage these versatile building blocks in their synthetic endeavors. By appreciating the subtle interplay of electronic and steric effects, the synthetic chemist can make informed decisions that accelerate the discovery and development of new therapeutics and functional materials.

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  • ResearchGate. (2018, August 22). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). (2,5-dichloro-pyridin-3-yl)-methanol. Retrieved January 11, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • European Patent Office. (2003, April 2). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Biological Activity of (3,5-Dichloropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (3,5-Dichloropyridin-2-yl)methanol scaffold represents a promising starting point for the development of novel bioactive molecules with potential applications in agriculture and medicine. The presence of two chlorine atoms on the pyridine ring, coupled with a reactive methanol group, provides a versatile platform for chemical modification to tune biological activity, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the potential biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds to provide a predictive framework for researchers. Due to the limited public data on this specific scaffold, this guide synthesizes information from analogous dichlorinated heterocyclic compounds and pyridine methanol derivatives to highlight promising avenues for research and development.

Potential Antifungal Activity: A Comparison with Structurally Related Compounds

Derivatives of dichlorinated heterocyclic compounds have demonstrated significant antifungal properties. For instance, a study on 3,5-dichloropyrazin-2(1H)-one derivatives revealed their in vitro fungicidal activity against Candida albicans[1]. Furthermore, research on 3,5-dichlorobenzyl ester derivatives has identified compounds with remarkable antifungal activity against commercially important plant pathogens like Botrytis cinerea and Rhizoctonia solani[2]. These findings suggest that derivatization of the methanol group of this compound into esters could yield potent antifungal agents.

A proposed mechanism of action for some of these related compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi[2].

Table 1: Comparative Antifungal Activity of Structurally Related Compounds

Compound ClassTarget OrganismActivity Metric (EC50/MIC)Reference CompoundActivity Metric (EC50/MIC)Source
3,5-Dichlorobenzyl Ester DerivativesBotrytis cinereaEC50: 6.60 mg/LBoscalidEC50: 1.24 mg/L[2]
Rhizoctonia solaniEC50: 1.61 mg/LBoscalidEC50: 1.01 mg/L[2]
3,5-Dichloropyrazin-2(1H)-one DerivativesCandida albicansActive (qualitative)--[1]
Azole Derivatives with Dichlorophenyl MoietyCandida albicansMIC: 0.12 µg/mLItraconazoleComparable[3]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a generalized procedure based on methodologies described for testing antifungal activity of novel compounds[2].

  • Preparation of Fungal Cultures: The target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

  • Preparation of Test Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Plate Preparation: A series of dilutions of the test compounds are prepared in molten PDA medium. The final concentrations should span a range appropriate for determining the EC50 value. The medium containing the test compound is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at 25°C for a period sufficient for the fungal growth in the control plates (without any test compound) to nearly cover the plate.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the compound that inhibits 50% of the fungal growth) is then determined from the dose-response curve.

Potential Herbicidal Activity: Exploring the Dichloropyridine Scaffold

The 3,5-dichloropyridine scaffold is a recognized building block in the synthesis of agrochemicals, particularly herbicides[4]. The substitution pattern on the pyridine ring can influence the herbicidal activity and selectivity. While direct studies on this compound derivatives are not abundant, research on other substituted phenylpyridine and picolinic acid derivatives provides valuable insights into their potential as herbicides. For example, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit herbicidal activity[5]. Similarly, 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have demonstrated significant inhibition of root growth in various weed species[6].

The likely mechanism of action for many pyridine-based herbicides is the disruption of plant growth processes by acting as synthetic auxins[6].

Table 2: Comparative Herbicidal Activity of Structurally Related Pyridine Derivatives

Compound ClassTarget WeedActivity Metric (% Inhibition)ConcentrationSource
Pyrazole Derivatives containing PhenylpyridineAbutilon theophrasti>90%150 g a.i./hm²[5]
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsBrassica napus>80% (root growth)250 µM[6]
Amaranthus retroflexus L100% (post-emergence)Not specified[6]

Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol is a generalized method based on standard procedures for evaluating herbicidal activity.

  • Soil Preparation and Seeding: A suitable soil mix is prepared and placed in pots. Seeds of target weed species (e.g., Abutilon theophrasti, Brassica napus) are sown at a uniform depth.

  • Compound Application: The this compound derivatives are formulated as an emulsifiable concentrate or a wettable powder. The formulations are then applied to the soil surface at various application rates.

  • Incubation: The treated pots are placed in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is evaluated by visually assessing the percentage of weed control, phytotoxicity to the crop (if applicable), and by measuring the fresh or dry weight of the emerged weeds compared to an untreated control.

Potential Insecticidal Activity: Insights from Analogous Structures

Pyridine-based compounds have a long history as effective insecticides. The structural features of this compound derivatives, particularly the dichlorophenyl group, are present in some known insecticidal molecules. For instance, novel insect growth regulators containing a dichlorophenyl group have shown significant toxicity against the fourth instar larvae of Spodoptera littoralis[7]. Furthermore, modifications of the pyridalyl structure, a known insecticide, have led to the development of new derivatives with potent insecticidal activity against pests like Plutella xylostella[8].

The mode of action for these types of compounds can vary, with some acting as insect growth regulators, while others may have an unknown mode of action[7][8].

Table 3: Comparative Insecticidal Activity of Structurally Related Compounds

Compound ClassTarget InsectActivity Metric (LC50)Reference CompoundActivity Metric (LC50)Source
Novel Insect Growth Regulators (with dichlorophenyl group)Spodoptera littoralis (4th instar larvae)148.56 ppmLufenuron103.12 ppm[7]
Azidopyridryl Dichlorolpropene Ether DerivativesPlutella xylostella0.831 mg/LPyridalyl2.021 mg/L[8]

Experimental Protocol: Larvicidal Bioassay

This is a generalized protocol for assessing the insecticidal activity of compounds against lepidopteran larvae.

  • Insect Rearing: Larvae of the target insect species (e.g., Spodoptera littoralis, Plutella xylostella) are reared on an artificial diet under controlled laboratory conditions.

  • Preparation of Test Solutions: The synthesized this compound derivatives are dissolved in a suitable solvent and then diluted with water containing a surfactant to obtain a series of test concentrations.

  • Diet Incorporation Method: A known amount of the test solution is incorporated into the artificial diet. The treated diet is then placed in individual containers.

  • Infestation: One larva of a specific instar (e.g., third or fourth) is placed in each container with the treated diet.

  • Incubation: The containers are maintained under controlled conditions for a specified period (e.g., 48-72 hours).

  • Mortality Assessment: The number of dead larvae is recorded at regular intervals. The LC50 value (the concentration of the compound that causes 50% mortality) is calculated using probit analysis.

Synthesis of this compound Derivatives

The this compound core can be synthesized through various routes. A plausible approach involves the chlorination of 2-pyridinemethanol or the reduction of a corresponding 3,5-dichloro-2-pyridinecarboxylic acid derivative. Once the core methanol is obtained, its hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the creation of a diverse library of compounds for biological screening.

General Synthetic Scheme for Ester Derivatives

G A This compound C Ester Derivative A->C Esterification B Acid Chloride or Carboxylic Acid B->C D Base (e.g., Pyridine, Triethylamine) D->C

Caption: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Synthesis of an Ester Derivative (A General Procedure)

  • Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF), an appropriate acid chloride or carboxylic acid is added. A base, such as triethylamine or pyridine, is also added to scavenge the acid byproduct.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ester derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antifungal, herbicidal, and insecticidal agents. The versatile dichloropyridine scaffold, combined with the readily modifiable methanol group, offers a promising platform for the design and synthesis of novel bioactive molecules.

Future research should focus on the systematic synthesis of a library of this compound derivatives, including esters, ethers, and other analogs. Comprehensive biological screening of these compounds against a panel of fungal pathogens, weed species, and insect pests is crucial to establish clear structure-activity relationships (SAR). Further mechanistic studies will be necessary to elucidate the mode of action of the most potent derivatives, paving the way for the development of new and effective agrochemicals and pharmaceuticals.

References

  • François, I. E. J. A., et al. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064-4066.]([Link])

  • [Upadhayaya, R. S., et al. (2004). A new class of orally active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[4][9][10]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-2238.]([Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of (3,5-Dichloropyridin-2-yl)methanol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (3,5-Dichloropyridin-2-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, offering a synthetically tractable starting point for the development of novel therapeutic agents. The unique electronic properties conferred by the dichloro-substitution pattern on the pyridine ring, combined with the reactive methanol handle, provide a versatile platform for generating diverse chemical libraries. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from studies on related pyridine-based compounds to inform the rational design of potent and selective modulators of key biological targets, particularly in the realms of oncology and inflammatory diseases.

The Strategic Advantage of the 3,5-Dichloropyridine Core

The 3,5-dichloropyridine moiety is not merely a passive scaffold; its inherent chemical characteristics play a crucial role in the biological activity of its derivatives. The two chlorine atoms at the 3 and 5 positions enhance the reactivity of the pyridine ring, making it an ideal substrate for a variety of chemical transformations[1]. This heightened reactivity facilitates the introduction of diverse substituents, which is essential for systematic SAR exploration.

From a pharmacodynamic perspective, the 3,5-dichloro substitution has been demonstrated to be critical for the activity of certain classes of compounds. For instance, in a series of pyridinyl hydrazide analogs, the 3,5-dichloro substitution on the pyridine ring was found to be essential for their potent antagonistic activity at the P2X7 receptor, a key player in inflammatory responses[1].

Probing Structure-Activity Relationships: A Comparative Analysis

While a comprehensive SAR study focused exclusively on this compound analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from related series of substituted pyridine derivatives. By examining the impact of structural modifications on biological activity in these analogous compounds, we can construct a predictive SAR framework for the this compound scaffold.

Modifications at the Methanol Group (R1)

The hydroxyl group of the methanol moiety at the 2-position serves as a prime handle for derivatization. Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

Modification (R1) Rationale Predicted Impact on Activity Supporting Evidence from Analogous Series
Etherification Introduction of lipophilic groups to potentially enhance membrane permeability and target engagement.Increased potency for targets with hydrophobic binding pockets.In a series of 3,5-dichloropyridin-4-yl ethoxy derivatives, the ethoxy linker was crucial for potent pan-FGFR inhibitory activity[1].
Esterification Can act as a prodrug strategy to improve bioavailability or introduce specific recognition motifs.Variable, dependent on the ester promoiety and the target enzyme's ability to hydrolyze the ester.Esterification of related heterocyclic alcohols has been used to modulate drug delivery and release.
Replacement with Amines Introduction of basic centers for potential salt formation and altered hydrogen bonding capacity.May enhance interactions with acidic residues in the target's active site.SAR studies of various kinase inhibitors show that amino groups are often key pharmacophoric features[2].
Oxidation to Aldehyde/Carboxylic Acid Introduction of a hydrogen bond acceptor or a negatively charged group.Likely to significantly alter the binding mode and target profile.The introduction of acidic groups can dramatically change the pharmacological properties of a compound series.
Modifications on the Pyridine Ring (R2, R3)

While the core topic focuses on the 3,5-dichloro substitution, exploring the impact of altering this pattern can further elucidate the SAR.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Analogous Series
Varying Halogen Substitution Probing the importance of the electronic and steric effects of the chlorine atoms.3,5-dichloro substitution is often critical for activity in certain series, suggesting other halogen patterns may be less active[1].In P2X7 receptor antagonists, the 3,5-dichloro pattern was found to be critical for potent activity[1].
Introduction of other substituents at C4 or C6 To explore additional binding interactions and modulate physicochemical properties.Can lead to improved potency and selectivity by occupying additional pockets in the target protein.In a series of pyrido[2,3-d]pyrimidin-7-one Abl kinase inhibitors, substitutions at various positions on the pyridine ring system led to improved potency and selectivity.

Key Biological Targets and Signaling Pathways

Derivatives of the 3,5-dichloropyridine scaffold have shown promise in modulating several key signaling pathways implicated in disease.

Anti-Inflammatory Activity via P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation. Its activation triggers the release of pro-inflammatory cytokines like IL-1β. The 3,5-dichloropyridine scaffold has been incorporated into potent P2X7 receptor antagonists[1].

P2X7_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Dichloropyridine This compound Analog (Antagonist) Dichloropyridine->P2X7R Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 Receptor Signaling Pathway and Inhibition.

Anticancer Activity via Kinase Inhibition

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. Various pyridine derivatives have been explored as inhibitors of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Abl kinase, which are crucial for cancer cell proliferation and survival[3][4].

Kinase_Inhibition_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start This compound Derivatization Derivatization at Methanol & Pyridine Ring Start->Derivatization Analogs Library of Analogs Derivatization->Analogs KinaseAssay In vitro Kinase Assay (e.g., CDK2, VEGFR-2) Analogs->KinaseAssay CellProlif Cancer Cell Line Proliferation Assay KinaseAssay->CellProlif DataAnalysis Data Analysis & SAR Determination CellProlif->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Experimental Protocols

General Synthesis of this compound Analogs (Etherification Example)

This protocol describes a general method for the synthesis of ether analogs at the C2-methanol position.

Step 1: Deprotonation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

Step 2: Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Add the desired alkyl halide (R-X, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether analog.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of the synthesized analogs against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Synthesized this compound analogs dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the test compound or DMSO vehicle control.

  • Initiate the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the incorporated phosphate on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The insights from related pyridine series suggest that systematic modifications of the methanol moiety and exploration of substitutions on the pyridine ring can lead to the discovery of potent and selective inhibitors of key biological targets. Future research should focus on the synthesis and screening of diverse libraries of these analogs against a panel of kinases and other relevant targets to build a comprehensive SAR profile. This will enable the rational design of next-generation drug candidates with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.

References

  • This is a placeholder for a reference that would be added if a specific paper on the direct SAR of this compound analogs were found.
  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. Future Medicinal Chemistry. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

Sources

A Researcher's Guide to Spectroscopic Analysis: Differentiating (3,5-Dichloropyridin-2-yl)methanol from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the precise monitoring of chemical transformations is paramount. The reduction of a carboxylic acid to a primary alcohol is a fundamental conversion that necessitates rigorous analytical confirmation. This guide provides an in-depth comparative analysis of the spectroscopic signatures of (3,5-Dichloropyridin-2-yl)methanol and its common precursor, 3,5-Dichloropyridine-2-carboxylic acid. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that signify a successful reaction, empowering researchers to confidently track reaction progress and verify final product identity.

The Synthetic Context: From Acid to Alcohol

The journey from a carboxylic acid to an alcohol is a reductive transformation central to organic synthesis. In our case, the conversion of 3,5-Dichloropyridine-2-carboxylic acid to this compound represents the transformation of a C=O double bond and an acidic proton into a methylene group (-CH₂-) and a primary alcohol hydroxyl group (-OH). This fundamental change in functional groups provides a rich landscape of distinct signals that can be tracked across various spectroscopic platforms. Understanding these differences is not merely academic; it is the cornerstone of process control and quality assurance in drug development and chemical manufacturing.[1]

Synthetic_Pathway Precursor 3,5-Dichloropyridine-2-carboxylic acid Product This compound Precursor->Product Reduction (e.g., LiAlH₄, BH₃)

Caption: Synthetic reduction of the carboxylic acid precursor to the target alcohol.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton NMR is arguably the most definitive tool for monitoring this specific reaction. The diagnostic power lies in the complete disappearance of the carboxylic acid proton signal and the simultaneous appearance of two new, distinct signals corresponding to the methylene and hydroxyl protons of the product.

The acidic proton of the starting material, 3,5-Dichloropyridine-2-carboxylic acid , is highly deshielded and typically appears as a very broad singlet far downfield, in the 10-13 ppm range.[2] This region is often devoid of other signals, making this peak an unambiguous marker for the starting material.

Upon successful reduction to This compound , this signal vanishes. In its place, we observe:

  • A singlet corresponding to the two methylene protons (-CH₂OH) , typically appearing between 4.5 and 5.0 ppm . The proximity to the electronegative oxygen atom and the pyridine ring causes this downfield shift.

  • A broad singlet for the hydroxyl proton (-OH) . Its chemical shift is highly variable (typically 2-5 ppm ) and depends on concentration, solvent, and temperature due to hydrogen bonding. This peak will disappear upon a D₂O shake, a classic test for exchangeable protons.

The aromatic protons on the pyridine ring also provide information. The electronic nature of the -COOH group differs from the -CH₂OH group, leading to subtle but measurable shifts in the positions of the two remaining aromatic protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment3,5-Dichloropyridine-2-carboxylic acid (Precursor)This compound (Product)Rationale for Change
-COOH ~10-13 (broad s)AbsentComplete reduction of the carboxylic acid group.
-CH₂OH Absent~4.7 (s, 2H)Formation of the new methylene group.
-OH AbsentVariable, ~2-5 (broad s)Formation of the new hydroxyl group.
Pyridine H-4 ~8.3 (d)~8.2 (d)Minor shift due to change in substituent electronics.
Pyridine H-6 ~8.5 (d)~8.4 (d)Minor shift due to change in substituent electronics.
Note: Values are estimates based on typical ranges for these functional groups. Exact shifts are solvent-dependent.

¹³C NMR Spectroscopy: Tracking the Carbonyl's Fate

While ¹H NMR tells the story of the protons, ¹³C NMR provides a clear picture of the carbon framework's transformation. The key diagnostic signal is the carbonyl carbon of the carboxylic acid.

  • Precursor: The carbonyl carbon (-C OOH) of 3,5-Dichloropyridine-2-carboxylic acid will appear significantly downfield, in the range of 165-175 ppm .[2]

  • Product: In this compound, this carbonyl signal is absent. A new signal appears much further upfield, typically between 60-65 ppm , which is characteristic of the carbon in a primary alcohol (-C H₂OH).

This dramatic upfield shift of over 100 ppm is an unequivocal indicator of the C=O to C-O bond conversion.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment3,5-Dichloropyridine-2-carboxylic acid (Precursor)This compound (Product)Rationale for Change
C=O ~165-175AbsentReduction of the carbonyl group.
-CH₂OH Absent~60-65Formation of the sp³-hybridized alcohol carbon.
Pyridine Carbons VariableVariableMinor shifts due to altered substituent effects.

FT-IR Spectroscopy: The Disappearance of the Carbonyl Stretch

Infrared spectroscopy offers a rapid and powerful method for monitoring the change in functional groups. The analysis focuses on the disappearance of the strong, sharp carbonyl (C=O) stretch and the broad hydroxyl (O-H) stretch of the carboxylic acid, and the appearance of a new, distinct hydroxyl stretch for the alcohol.

  • Precursor (Carboxylic Acid):

    • A very broad O-H stretch from approximately 2500-3300 cm⁻¹ . This breadth is due to strong hydrogen bonding in the carboxylic acid dimers.[2]

    • A strong, sharp C=O stretch around 1700-1730 cm⁻¹ .[2][3]

  • Product (Alcohol):

    • The C=O stretch at ~1700 cm⁻¹ is completely absent .

    • A new, broad O-H stretch appears in the region of 3200-3600 cm⁻¹ . While also broad due to hydrogen bonding, its shape and position are distinct from the carboxylic acid O-H band.

    • A C-O stretch will also appear around 1000-1200 cm⁻¹ .

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode3,5-Dichloropyridine-2-carboxylic acid (Precursor)This compound (Product)Rationale for Change
O-H Stretch 2500-3300 (very broad)3200-3600 (broad)Change in hydrogen bonding environment from acid to alcohol.
C=O Stretch 1700-1730 (strong, sharp)AbsentElimination of the carbonyl functional group.
C-O Stretch ~1200-1300~1000-1200Change in the C-O bond character.

Mass Spectrometry: Confirming the Molecular Identity

Mass spectrometry provides the final confirmation of the transformation by verifying the molecular weight of the product. The reduction of the carboxylic acid to an alcohol involves the net addition of two hydrogen atoms and the loss of one oxygen atom, resulting in a decrease in molecular weight of 14 Da.

  • 3,5-Dichloropyridine-2-carboxylic acid (C₆H₃Cl₂NO₂): Molecular Weight ≈ 192.00 g/mol .[4][5]

  • This compound (C₆H₅Cl₂NO): Molecular Weight ≈ 178.02 g/mol .[6]

The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1) will be a key feature in the mass spectra of both the precursor and the product, helping to confirm the presence of the dichloropyridine core. Fragmentation patterns will also differ; the alcohol may show a characteristic loss of water (M-18), while the acid may show a loss of the carboxyl group (M-45).[2]

Integrated Analytical Workflow & Protocols

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Reaction Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude NMR NMR Analysis Crude->NMR IR FT-IR Analysis Crude->IR MS LC-MS or GC-MS Analysis Crude->MS Correlate Correlate Spectroscopic Data NMR->Correlate IR->Correlate MS->Correlate Confirm Confirm Product Identity & Purity Correlate->Confirm

Caption: Integrated workflow for reaction monitoring and product confirmation.

Experimental Protocols

A. NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh 5-10 mg of the dried crude product or purified sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Causality Check: For the product sample, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad -OH signal validates its assignment.

B. FT-IR Sample Preparation and Analysis

  • Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

  • Trustworthiness: The absence of a strong C=O peak around 1700 cm⁻¹ in the product spectrum is a primary indicator of reaction completion.

C. Mass Spectrometry Sample Preparation and Analysis

  • Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis (Direct Infusion): Infuse the sample solution directly into an electrospray ionization (ESI) source to determine the molecular weight.

  • Analysis (LC-MS/GC-MS): For mixture analysis, inject the sample onto an appropriate LC or GC column to separate components before they enter the mass spectrometer. This is ideal for assessing purity and identifying byproducts.

  • Verification: Check the resulting spectrum for the expected molecular ion peak (e.g., [M+H]⁺) corresponding to the product's molecular weight and the characteristic dual-chlorine isotopic pattern.

Conclusion

The transformation of 3,5-Dichloropyridine-2-carboxylic acid to this compound is characterized by a cascade of clear and definitive spectroscopic changes. By systematically applying ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can move beyond simple TLC analysis to gain a comprehensive and unambiguous understanding of their reaction's outcome. The disappearance of the carboxylic acid proton and carbonyl signals, coupled with the emergence of the methylene and alcohol signatures, provides a robust, multi-faceted confirmation of a successful synthesis, ensuring the integrity of the material for subsequent stages of research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BLD Pharm. (n.d.). 3,5-Dichloropyridine-2-carboxylic Acid.
  • PubChem. (n.d.). Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). METHYL 3,5-DICHLOROPYRAZINE-2-CARBOXYLATE.
  • J&K Scientific. (n.d.). This compound.
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  • PubChemLite. (n.d.). (3,5-dichloro-pyridin-2-yl)-methanol.
  • ChemicalBook. (n.d.). 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum.
  • PubChemLite. (n.d.). 3,5-dichloro-pyridine-2-carboxylic acid methyl ester.
  • PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dichloropyridine-2-carboxylic acid.
  • Benchchem. (n.d.). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine.
  • Advanced Chemical Intermediates. (n.d.). (3,5-Dichloro-pyridin-2-yl)-methanol.
  • ChemicalBook. (n.d.). 3,5-Dichloropyridine(2457-47-8) IR2 spectrum.
  • BLD Pharm. (n.d.). 3,5-Dichloropyrazine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.
  • Echemi. (n.d.). methyl 3,5-dichloropyridine-2-carboxylate.
  • LookChem. (n.d.). Cas 81719-53-1, 3,5-Dichloro-2-pyridinecarboxylic acid.
  • PubChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. National Center for Biotechnology Information.
  • LookChem. (n.d.). 3,5-Dichloro-2-cyanopyridine.
  • GlobalChemMall. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.
  • ChemicalBook. (n.d.). ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3,5-Dichloropyridine(2457-47-8)IR1.
  • BLDpharm. (n.d.). This compound hydrochloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3,5-Dichloro-2-cyanopyridine Spectrum.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloropyridine-2-carbonitrile.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubChem. (n.d.). Clopyralid-methyl. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid.
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A Comparative Guide to Purity Assessment of Synthesized (3,5-Dichloropyridin-2-yl)methanol by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of (3,5-Dichloropyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. This document is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering you to select and develop the most appropriate analytical strategy for your specific needs.

The Criticality of Purity Assessment for this compound

This compound (CAS No: 275383-87-4) is a substituted pyridine derivative whose purity can significantly influence the yield, impurity profile, and overall safety and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical method is imperative to identify and quantify these impurities.

Physicochemical Properties and Analytical Considerations

A key determinant in selecting between HPLC and GC is the physicochemical properties of the analyte. This compound has a predicted boiling point of 256.2±35.0 °C, suggesting that it is sufficiently volatile for GC analysis. However, its thermal stability at the elevated temperatures of the GC inlet and column is a critical consideration, as thermal degradation can lead to inaccurate purity assessments. The presence of the polar hydroxyl and nitrogen groups also makes it amenable to analysis by HPLC.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.

Principle of HPLC Separation

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. For a polar compound like this compound, reversed-phase HPLC is a common and effective choice.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc_inj Autosampler Injection prep3->hplc_inj hplc_col Reversed-Phase Column (e.g., C18) hplc_inj->hplc_col hplc_pump Isocratic/Gradient Pump hplc_pump->hplc_col hplc_det UV Detector hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_int Peak Integration data_acq->data_int data_rep Purity Calculation (% Area) data_int->data_rep GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 gc_inj Autosampler Injection prep3->gc_inj gc_inlet Split/Splitless Inlet gc_inj->gc_inlet gc_col Capillary Column (e.g., DB-5ms) gc_inlet->gc_col ms_det Mass Spectrometer gc_col->ms_det data_acq Total Ion Chromatogram (TIC) ms_det->data_acq data_lib Mass Spectral Library Search ms_det->data_lib data_int Peak Integration data_acq->data_int data_rep Purity Calculation & Impurity ID data_int->data_rep data_lib->data_rep Decision_Tree start Purity Assessment of This compound q1 Is the compound thermally stable at >250°C? start->q1 gc GC or GC-MS is a strong candidate q1->gc Yes hplc HPLC is the recommended method q1->hplc No or Unknown q2 Are definitive impurity identifications required? gc->q2 gcms GC-MS is preferred for identification and quantification q2->gcms Yes gc_fid GC-FID is suitable for routine purity checks q2->gc_fid No

A Senior Application Scientist's Guide to Catalyst Efficacy in (3,5-Dichloropyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. (3,5-Dichloropyridin-2-yl)methanol is a valuable building block, and the selection of an appropriate catalyst for its subsequent transformations is critical for achieving optimal yields, selectivity, and process efficiency. This guide provides an in-depth comparison of catalytic systems for two key reactions of this compound: the oxidation of the primary alcohol to 3,5-dichloropicolinaldehyde and palladium-catalyzed cross-coupling reactions at the chloro-positions.

The choice of catalyst is not merely a matter of following a prescribed recipe; it is a decision rooted in understanding the interplay of substrate electronics, catalyst mechanism, and reaction kinetics. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your synthetic endeavors.

I. Catalytic Oxidation of this compound to 3,5-Dichloropicolinaldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3,5-dichloropicolinaldehyde, is a pivotal transformation. This aldehyde is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The challenge lies in achieving high conversion without over-oxidation to the carboxylic acid or side reactions involving the chloro-substituents. Here, we compare the efficacy of common catalytic systems.

A. Manganese Dioxide (MnO₂): The Stoichiometric Workhorse with Catalytic Implications

Activated manganese dioxide is a widely used oxidant for the conversion of benzylic and allylic alcohols to their corresponding aldehydes. While often used in stoichiometric amounts, its performance provides a crucial benchmark for the development of more sustainable catalytic systems.

The mechanism of oxidation by MnO₂ involves the adsorption of the alcohol onto the manganese dioxide surface, followed by a radical or concerted hydrogen atom transfer. The electron-withdrawing nature of the dichloropyridine ring can influence the rate of this reaction.

B. Palladium-Based Catalysts: Aerobic and Efficient

Palladium catalysts offer a greener alternative, utilizing molecular oxygen as the terminal oxidant. These systems typically operate under milder conditions and with lower catalyst loadings.

The general mechanism for palladium-catalyzed aerobic oxidation involves the formation of a palladium(II)-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) by molecular oxygen in a catalytic cycle.

C. Comparative Performance Data

The following table summarizes the performance of different catalytic systems for the oxidation of this compound. It is important to note that direct comparative studies on this specific substrate are limited in publicly available literature; therefore, data from analogous transformations of substituted 2-(hydroxymethyl)pyridines are included to provide a broader context.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Key Observations
Activated MnO₂StoichiometricDichloromethaneReflux4~85Reliable, but requires large excess of oxidant.
Pd(OAc)₂ / PyridineO₂ (1 atm)Toluene10024~70-80Good yields, requires elevated temperatures.
Pd(OAc)₂ / Cu(OAc)₂O₂ (1 atm)Toluene8012~80-90Co-catalyst can enhance re-oxidation of Pd(0).

Experimental Workflow: Oxidation of this compound using Activated MnO₂

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve this compound in Dichloromethane add_mno2 Add activated MnO₂ (5-10 equivalents) start->add_mno2 reflux Heat to reflux add_mno2->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter through Celite® cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end Isolate 3,5-Dichloropicolinaldehyde purify->end

Caption: A typical experimental workflow for the oxidation of this compound using activated MnO₂.

II. Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring of this compound offer reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand is paramount in controlling the regioselectivity and achieving high yields, especially given the lower reactivity of aryl chlorides compared to bromides or iodides.[1]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. For dichloropyridines, achieving high efficacy often requires robust catalytic systems, frequently employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition of the palladium catalyst to the C-Cl bond.

A ligand-free approach using palladium acetate in an aqueous medium has been reported for the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids, which suggests a potentially cost-effective and environmentally friendly option.

B. Catalyst and Ligand Selection: The Key to Success

The performance of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the phosphine ligand. Bulky and electron-rich ligands can stabilize the palladium(0) active species and promote the oxidative addition step. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and activity.

C. Comparative Performance Data for Suzuki-Miyaura Coupling

The following table presents a comparison of different palladium-based catalyst systems for Suzuki-Miyaura coupling reactions of dichloropyridine derivatives.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Key Observations
Pd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6012GoodEffective for trichloropyridine, suggesting applicability.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O/MethanolReflux12Moderate to GoodA classic catalyst, but may require higher temperatures.
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10018HighBulky phosphine ligand enhances reactivity.

Experimental Workflow: Suzuki-Miyaura Coupling of a Dichloropyridine Derivative

experimental_workflow_suzuki cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Dichloropyridine derivative, Boronic Acid, and Base add_catalyst Add Pd catalyst and Ligand start->add_catalyst add_solvent Add degassed Solvent add_catalyst->add_solvent heat Heat to specified temperature add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion quench Quench with water/sat. NH₄Cl cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolate Coupled Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling of a dichloropyridine derivative.

III. Causality Behind Experimental Choices

  • Choice of Solvent: For oxidation reactions, non-polar aprotic solvents like dichloromethane are often used to prevent side reactions. In cross-coupling reactions, polar aprotic solvents like dioxane or DMF are common as they can dissolve the various components of the reaction mixture. The use of aqueous media, when possible, is a green and often cost-effective choice.

  • Choice of Base: In Suzuki-Miyaura couplings, the base plays a crucial role in the transmetalation step. Inorganic bases like carbonates and phosphates are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

IV. Self-Validating Systems and Protocol Trustworthiness

The protocols described herein are designed to be self-validating. This is achieved through:

  • Reaction Monitoring: The progress of the reactions should be carefully monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and the identification of any side products.

  • Reproducibility: The detailed step-by-step methodologies provided for the key experiments are intended to ensure reproducibility.

  • Purification and Characterization: The final products should be purified using standard techniques like column chromatography and their identity and purity confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

V. Conclusion

The selection of an optimal catalyst for reactions involving this compound is a multi-faceted decision that requires a deep understanding of the underlying chemical principles. For the oxidation to 3,5-dichloropicolinaldehyde, while traditional stoichiometric oxidants like MnO₂ are reliable, palladium-based aerobic systems offer a more sustainable approach. In the realm of cross-coupling reactions, the judicious choice of palladium catalysts and, crucially, the associated ligands is key to unlocking high yields and controlling selectivity. This guide provides a foundation for rational catalyst selection and a starting point for the development of robust and efficient synthetic routes.

VI. References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

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A Comparative Guide to the Synthetic Pathways of (3,5-Dichloropyridin-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(3,5-Dichloropyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motif is present in numerous molecules with diverse biological activities. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and process chemistry. This guide provides an in-depth, objective comparison of various synthetic pathways to this compound, offering a critical cost-benefit analysis supported by experimental data to aid in the selection of the most suitable route for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often a trade-off between factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, ease of purification, and scalability. This guide will explore three plausible synthetic routes:

  • Pathway 1: Multi-step Synthesis from 2-Amino-5-chloropyridine. This linear synthesis involves a series of well-established reactions, including chlorination, Sandmeyer reaction, hydrolysis, and reduction.

  • Pathway 2: Oxidation and Reduction from 3,5-Dichloro-2-methylpyridine. This two-step approach offers a potentially more convergent route, contingent on the selective oxidation of the methyl group.

  • Pathway 3: Grignard Reaction from 3,5-Dichloropyridine. This pathway utilizes organometallic chemistry to introduce the hydroxymethyl group in a single step from a readily available starting material.

A thorough evaluation of these pathways will consider not only the chemical transformations but also the economic and practical aspects of their implementation.

Pathway 1: A Four-Step Journey from a Halogenated Aminopyridine

This pathway commences with the readily available 2-amino-5-chloropyridine and proceeds through a sequence of four distinct chemical transformations.

Pathway_1 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridine->2-Amino-3,5-dichloropyridine NCS, DMF/MeOH 3,5-Dichloro-2-cyanopyridine 3,5-Dichloro-2-cyanopyridine 2-Amino-3,5-dichloropyridine->3,5-Dichloro-2-cyanopyridine NaNO2, CuCN, HCl 3,5-Dichloropicolinic acid 3,5-Dichloropicolinic acid 3,5-Dichloro-2-cyanopyridine->3,5-Dichloropicolinic acid NaOH, H2O This compound This compound 3,5-Dichloropicolinic acid->this compound LiAlH4, THF

Caption: Synthetic workflow for Pathway 1.

Step 1: Chlorination of 2-Amino-5-chloropyridine

The initial step involves the regioselective chlorination of 2-amino-5-chloropyridine at the C-3 position. This is typically achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent system.

Experimental Protocol:

To a solution of 2-amino-5-chloropyridine in a mixture of dimethylformamide (DMF) and methanol, N-chlorosuccinimide is added portion-wise. The reaction mixture is heated to a moderate temperature (e.g., 45 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to afford 2-amino-3,5-dichloropyridine.

  • Yield: Reported yields for this reaction are in the range of 70-75%.

  • Causality: The use of NCS provides a reliable and selective method for the chlorination of the electron-rich pyridine ring, activated by the amino group. The solvent system is chosen to ensure the solubility of both the starting material and the reagent.

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

The Sandmeyer reaction is a classic and robust method for the conversion of an amino group on an aromatic ring to a variety of other functional groups, including a cyano group. In this step, the 2-amino-3,5-dichloropyridine is converted to the corresponding nitrile.

Experimental Protocol:

2-Amino-3,5-dichloropyridine is diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then reacted in situ with a solution of cuprous cyanide (CuCN) to yield 3,5-dichloro-2-cyanopyridine. The product can be isolated by extraction and purified by recrystallization.

  • Yield: While specific yields for this exact substrate can vary, Sandmeyer cyanations typically proceed in good to excellent yields.

  • Trustworthiness: This is a well-established and widely used reaction in organic synthesis. However, it is crucial to handle diazonium salts with care as they can be unstable and potentially explosive, especially when isolated.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group is a versatile functional group that can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Experimental Protocol:

3,5-Dichloro-2-cyanopyridine is heated at reflux in an aqueous solution of a strong base, such as sodium hydroxide. The progress of the hydrolysis can be monitored by the evolution of ammonia gas or by TLC. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3,5-dichloropicolinic acid. The solid product is then collected by filtration and can be further purified by recrystallization.

  • Yield: The hydrolysis of nitriles to carboxylic acids is generally a high-yielding transformation.

  • Causality: The strong basic conditions facilitate the nucleophilic attack of hydroxide ions on the carbon atom of the nitrile group, leading to the formation of a carboxylate salt, which is then protonated upon acidification.

Step 4: Reduction of the Carboxylic Acid to the Alcohol

The final step in this pathway is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation.

Experimental Protocol:

To a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), a solution of 3,5-dichloropicolinic acid in THF is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is highly exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. After the addition is complete, the reaction is stirred until the starting material is fully consumed. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the organic layer is separated, dried, and concentrated to give the desired this compound.

  • Yield: The reduction of carboxylic acids with LiAlH4 is a highly efficient reaction, often providing near-quantitative yields.

  • Expertise & Experience: Careful control of the reaction temperature and the slow addition of the carboxylic acid are crucial to manage the exothermicity of the reaction. The workup procedure is also critical for the efficient removal of the aluminum salts and isolation of the product.

Pathway 2: A More Convergent Approach via Oxidation and Reduction

This two-step pathway offers a more direct route to the target molecule, starting from 3,5-dichloro-2-methylpyridine. The key transformations are the oxidation of the methyl group to a carboxylic acid, followed by its reduction to the alcohol.

Pathway_2 3,5-Dichloro-2-methylpyridine 3,5-Dichloro-2-methylpyridine 3,5-Dichloropicolinic acid 3,5-Dichloropicolinic acid 3,5-Dichloro-2-methylpyridine->3,5-Dichloropicolinic acid KMnO4, H2O This compound This compound 3,5-Dichloropicolinic acid->this compound LiAlH4, THF

Caption: Synthetic workflow for Pathway 2.

Step 1: Oxidation of 3,5-Dichloro-2-methylpyridine

The oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid is the pivotal step in this pathway. Strong oxidizing agents like potassium permanganate (KMnO4) are typically required for this transformation.

Experimental Protocol:

3,5-Dichloro-2-methylpyridine is heated in an aqueous solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. Upon completion, the excess permanganate is quenched, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the 3,5-dichloropicolinic acid.

  • Yield: The oxidation of alkylpyridines with permanganate can be variable, and yields are often moderate. Over-oxidation and ring cleavage are potential side reactions.

  • Expertise & Experience: The reaction conditions, including temperature and the stoichiometry of the oxidizing agent, must be carefully controlled to maximize the yield of the desired carboxylic acid and minimize byproducts.

Step 2: Reduction of 3,5-Dichloropicolinic Acid

This step is identical to the final step of Pathway 1, involving the reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent like lithium aluminum hydride.

Experimental Protocol:

The procedure is analogous to that described in Pathway 1, Step 4.

Pathway 3: A Direct Approach Using Grignard Chemistry

This pathway offers the most direct route to the target molecule by forming the key carbon-carbon bond through a Grignard reaction. It involves the formation of a Grignard reagent from 3,5-dichloropyridine and its subsequent reaction with a one-carbon electrophile.

Pathway_3 3,5-Dichloropyridine 3,5-Dichloropyridine 3,5-Dichloropyridin-2-ylmagnesium chloride 3,5-Dichloropyridin-2-ylmagnesium chloride 3,5-Dichloropyridine->3,5-Dichloropyridin-2-ylmagnesium chloride n-BuLi, MgCl2 This compound This compound 3,5-Dichloropyridin-2-ylmagnesium chloride->this compound Paraformaldehyde, THF

Caption: Synthetic workflow for Pathway 3.

Step 1: Formation of the Grignard Reagent

The formation of a Grignard reagent from an aryl halide is a standard organometallic transformation. However, the presence of two electron-withdrawing chlorine atoms on the pyridine ring can make the formation of the Grignard reagent from 3,5-dichloropyridine challenging. An alternative is the use of a directed ortho-metalation strategy.

Experimental Protocol:

3,5-Dichloropyridine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures in an anhydrous ether solvent. The chlorine atoms direct the lithiation to the C-2 position. The resulting organolithium species can then be transmetalated with magnesium chloride to form the desired Grignard reagent, 3,5-dichloropyridin-2-ylmagnesium chloride.

  • Yield: The efficiency of this step is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

  • Causality: The use of a strong organolithium base is necessary to deprotonate the pyridine ring. The subsequent transmetalation with a magnesium salt provides the Grignard reagent, which is generally less reactive and more selective than the corresponding organolithium species.

Step 2: Reaction with Paraformaldehyde

The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl group. Paraformaldehyde, a solid polymer of formaldehyde, can be used as a source of formaldehyde gas upon heating.

Experimental Protocol:

The freshly prepared Grignard reagent is reacted with paraformaldehyde in an anhydrous ether solvent. The paraformaldehyde is typically heated to depolymerize it to gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of paraformaldehyde. The reaction is then quenched with an aqueous acid solution to protonate the resulting alkoxide and yield this compound.

  • Yield: The yields of Grignard reactions with formaldehyde can be high, but side reactions, such as the formation of byproducts from the reaction of the Grignard reagent with the product alcohol, can occur.

  • Expertise & Experience: The controlled delivery of formaldehyde gas is key to achieving a good yield and minimizing side reactions. Anhydrous conditions are critical throughout the process to prevent the quenching of the Grignard reagent.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis of these three synthetic pathways requires an examination of not only the chemical yields but also the cost of the starting materials and reagents, the number of steps, and the overall process efficiency.

ParameterPathway 1: Multi-step SynthesisPathway 2: Oxidation/ReductionPathway 3: Grignard Reaction
Starting Material 2-Amino-5-chloropyridine3,5-Dichloro-2-methylpyridine3,5-Dichloropyridine
Number of Steps 422
Key Reagents NCS, NaNO2, CuCN, NaOH, LiAlH4KMnO4, LiAlH4n-BuLi, MgCl2, Paraformaldehyde
Estimated Overall Yield ModerateLow to ModerateModerate to High
Raw Material Cost ModerateHighLow to Moderate
Process Complexity HighModerateHigh (requires inert atmosphere)
Safety Considerations Diazonium salt (explosive potential), LiAlH4 (pyrophoric)KMnO4 (strong oxidizer), LiAlH4 (pyrophoric)n-BuLi (pyrophoric), Grignard reagent (air/moisture sensitive)
Scalability Feasible, but multiple steps can be challengingPotentially more scalable due to fewer stepsRequires specialized equipment for handling air-sensitive reagents

Analysis:

  • Pathway 1 is a well-established, albeit lengthy, route. The starting material is relatively inexpensive, and the individual reactions are generally reliable. However, the four-step sequence results in a lower overall yield and generates a significant amount of waste. The handling of potentially explosive diazonium salts is a notable safety concern.

  • Pathway 2 offers a more convergent approach, which is attractive from a process efficiency standpoint. However, the availability and cost of the starting material, 3,5-dichloro-2-methylpyridine, may be a limiting factor. Furthermore, the oxidation of the methyl group can be challenging to control and may result in low yields.

  • Pathway 3 is the most direct route and has the potential for a high overall yield. The starting material, 3,5-dichloropyridine, is readily available. The main challenges lie in the formation of the Grignard reagent and the handling of air- and moisture-sensitive reagents, which requires specialized equipment and expertise.

Conclusion and Recommendations

The optimal synthetic pathway for this compound will depend on the specific requirements of the project, including the desired scale, available resources, and safety considerations.

  • For small-scale laboratory synthesis , where the focus is on obtaining the target molecule for initial studies, Pathway 1 offers a reliable and well-documented route, despite its length.

  • For process development and larger-scale synthesis , Pathway 3 presents the most promising option due to its convergency and potentially higher overall yield. However, significant process optimization would be required to ensure the safe and efficient handling of the organometallic reagents.

  • Pathway 2 may be a viable option if the starting material is readily available at a competitive price and if the oxidation step can be optimized to achieve a consistent and high yield.

Further research and process development are warranted to fully optimize each of these pathways and to identify the most economically and environmentally sustainable method for the production of this important chemical intermediate.

References

  • [1] Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Retrieved from

  • [2] Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from

  • [3] Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • [4] Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • [5] National Center for Biotechnology Information. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • [6] National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • [7] ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • ScienceDirect. (2018). Photolysis and hydrolysis of 3,5-dichloroaniline in water. Retrieved from [Link]

  • Google Patents. (2016). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • Google Patents. (2023). US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat.
  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to Greener Synthesis of (3,5-Dichloropyyridin-2-yl)methanol: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (3,5-Dichloropyridin-2-yl)methanol, a crucial building block in the pharmaceutical and agrochemical industries, has traditionally relied on methods that raise environmental concerns. This guide provides a comparative analysis of different synthetic routes, with a focus on their environmental impact. By examining factors such as atom economy, solvent and reagent toxicity, energy consumption, and waste generation, we aim to equip researchers with the knowledge to select more sustainable and environmentally benign methodologies.

Introduction: The Imperative for Greener Synthesis

This compound serves as a key intermediate in the production of various commercial products. However, its synthesis often involves hazardous reagents and generates significant chemical waste, contributing to environmental pollution.[1][2] The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally friendly.[3][4] This guide will delve into a comparative analysis of established and emerging synthetic methods for this compound, evaluating them through the lens of green chemistry.

Method 1: Reduction of 3,5-Dichloropyridine-2-carboxaldehyde

A common route to this compound involves the reduction of the corresponding aldehyde, 3,5-dichloropyridine-2-carboxaldehyde. This method is conceptually straightforward, but its environmental footprint is heavily dependent on the choice of reducing agent.

Experimental Protocol:

A. Using Sodium Borohydride (NaBH₄)

  • Dissolve 3,5-dichloropyridine-2-carboxaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

B. Using Catalytic Hydrogenation

  • Charge a high-pressure reactor with 3,5-dichloropyridine-2-carboxaldehyde, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon, PtO₂).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by hydrogen uptake or TLC).

  • Cool the reactor, carefully vent the hydrogen gas, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as described above.

Environmental Impact Comparison:
ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reagents NaBH₄ (can be hazardous), protic solvents (e.g., methanol)[5]H₂ (flammable gas), heterogeneous catalysts (often recoverable)
Solvents Alcohols (e.g., methanol, ethanol)Variety of solvents, including greener options like ethyl acetate
Byproducts Borate saltsMinimal byproducts
Atom Economy ModerateHigh
Energy Consumption Low (often at room temperature or below)High (requires elevated temperature and pressure)
Waste Aqueous waste containing borate saltsCatalyst waste (can be recycled), solvent waste

Catalytic hydrogenation, while requiring more specialized equipment and higher energy input, generally offers a higher atom economy and generates less hazardous waste compared to the use of stoichiometric reducing agents like sodium borohydride.[6] The ability to recycle the catalyst further enhances its green credentials.

Method 2: Grignard Reaction with 3,5-Dichloropyridine

Another synthetic approach involves the use of a Grignard reagent to introduce the hydroxymethyl group. This method allows for the formation of the C-C bond and the alcohol in a single conceptual step.

Experimental Protocol:
  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable halo-substituted pyridine (e.g., 2-bromo-3,5-dichloropyridine) and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).[7]

  • Reaction with Formaldehyde: Add a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde) to the freshly prepared Grignard reagent at a low temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Environmental Impact Considerations:

The Grignard reaction is a powerful tool in organic synthesis, but it comes with several environmental drawbacks.[8]

ParameterGrignard Reaction
Reagents Magnesium (metal), halo-pyridines, formaldehyde (toxic)
Solvents Anhydrous ethers (e.g., diethyl ether, THF) - highly flammable and volatile
Byproducts Magnesium salts, potential Wurtz coupling products
Atom Economy Moderate
Energy Consumption Moderate (requires initial heating for Grignard formation)
Waste Significant solvent and aqueous waste

The stringent requirement for anhydrous conditions and the use of volatile and flammable ether solvents are significant safety and environmental concerns.[7] Furthermore, the generation of magnesium salt waste can be substantial.

Method 3: Alternative and Emerging Green Methodologies

The development of greener synthetic methods is an ongoing area of research.[9] For the synthesis of pyridine derivatives, several innovative approaches are being explored:

  • Biocatalysis: The use of enzymes to catalyze the reduction of the corresponding aldehyde or acid could offer a highly selective and environmentally friendly alternative.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions.[10]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved safety, efficiency, and scalability.

While specific protocols for the synthesis of this compound using these advanced techniques are not yet widely established, they represent promising avenues for future research and development.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Reduction cluster_1 Method 2: Grignard Reaction Aldehyde 3,5-Dichloropyridine-2-carboxaldehyde Alcohol This compound Aldehyde->Alcohol NaBH4 or H2/Catalyst Halopyridine 2-Halo-3,5-dichloropyridine Grignard Grignard Reagent Halopyridine->Grignard Mg, Ether Alcohol_G This compound Grignard->Alcohol_G Formaldehyde

Sources

A Researcher's Guide to the Cytotoxic Landscape of Dichloropyridine and Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the cytotoxic properties of compounds derived from the pyridine scaffold, with a specific focus on dichlorinated analogues. While the initial impetus for this exploration was compounds synthesized from (3,5-Dichloropyridin-2-yl)methanol, the publicly available scientific literature provides a broader and more detailed cytotoxic profile of related dichloropyridine and other substituted pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing a comparative analysis of cytotoxic performance supported by experimental data and detailed methodologies.

The Significance of the Pyridine Scaffold in Anticancer Drug Discovery

The pyridine ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] In the context of oncology, pyridine derivatives have emerged as a particularly fruitful area of research. These compounds have been shown to exert anticancer effects through diverse mechanisms, such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The amenability of the pyridine core to chemical modification allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of therapeutic properties. The introduction of chlorine atoms, for instance, can significantly alter a molecule's electronic and lipophilic character, often enhancing its cytotoxic potency and metabolic stability.[4] This guide will synthesize data from various studies to provide a comparative analysis of the cytotoxic potential of this important class of compounds.

Comparative In Vitro Cytotoxicity of Pyridine Derivatives

The efficacy of potential anticancer compounds is initially quantified by their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.[5] The following tables compile IC50 values for several dichloropyridine and other substituted pyridine derivatives from the scientific literature, offering a snapshot of their relative potencies.

Table 1: Cytotoxic Activity (IC50 in µM) of Dichloropyridine and Related Derivatives Against Various Human Cancer Cell Lines

Compound/ReferenceCancer Cell LineIC50 (µM)
DCPT [6]HepG2 (Liver Cancer)233.0
DCTA [6]HepG2 (Liver Cancer)< 250
Compound 4 [7]MDA-MB-231 (Breast Cancer)10.7
A549 (Lung Cancer)7.7
MIA PaCa-2 (Pancreatic Cancer)7.3
(R)-21c [4]NCI-H1581 (Lung Cancer)Potent nanomolar activity reported

Note: The specific chemical structures can be found in the cited references.

Table 2: Cytotoxic Activity (IC50 in µM) of Other Substituted Pyridine Derivatives for Comparison

Compound/ReferenceCancer Cell LineIC50 (µM)
Pyridine-urea 8e [8][9]MCF-7 (Breast Cancer)0.11 (72h)
Pyridine-urea 8n [8][9]MCF-7 (Breast Cancer)0.80 (72h)
Pyrano-pyridine 3b [2]Huh-7 (Liver Cancer)6.54
A549 (Lung Cancer)15.54
MCF-7 (Breast Cancer)6.13
Azomethine 3h [10]HCT-15 (Colon Cancer)15.2
MCF-7 (Breast Cancer)18.9

Core Methodologies for Evaluating Cytotoxicity: A Practical Guide

The robust evaluation of a compound's cytotoxic potential relies on a battery of well-established in vitro assays. Each assay interrogates a different aspect of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Standard Experimental Workflow for Cytotoxicity Profiling

The journey from a newly synthesized compound to a characterized cytotoxic agent follows a structured path, as illustrated in the workflow diagram below. This process ensures systematic evaluation and data-driven decision-making.

workflow cluster_prep Compound Preparation cluster_screening In Vitro Screening cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyridine Derivatives characterization Purification & Structural Characterization (NMR, MS) synthesis->characterization compound_treatment Treat with Serial Dilutions of Test Compounds characterization->compound_treatment cell_seeding Seed Cancer Cells (e.g., 96-well plates) cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 48-72h) compound_treatment->incubation mtt MTT Assay (Metabolic Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) incubation->apoptosis ic50_calc IC50 Value Calculation mtt->ic50_calc ldh->ic50_calc mechanism Mechanistic Studies apoptosis->mechanism sar_analysis Structure-Activity Relationship (SAR) ic50_calc->sar_analysis sar_analysis->mechanism

Caption: A typical experimental workflow for the cytotoxic evaluation of novel chemical entities.

MTT Cell Viability Assay

The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which in turn reflects cell viability.[11] The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[11]

Detailed Protocol:

  • Cell Plating: In a 96-well flat-bottom plate, seed 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare a dilution series of the test compounds. Replace the medium in each well with 100 µL of medium containing the respective compound concentration. Include vehicle-only controls.

  • Incubation: Return the plate to a 37°C, 5% CO2 incubator for 48 hours.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon loss of membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Flow Cytometry-Based Apoptosis Assay (Annexin V/PI Staining)

This technique provides a more detailed picture of the mode of cell death, distinguishing between early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Add 400 µL of 1X binding buffer and analyze the samples immediately on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.

Mechanistic Insights: A Glimpse into Apoptosis Induction

The cytotoxic effects of many pyridine derivatives are mediated through the induction of apoptosis. This programmed cell death pathway is crucial for tissue homeostasis and is a primary target for anticancer therapies. The diagram below illustrates a simplified, representative signaling cascade that can be triggered by a cytotoxic pyridine compound.

apoptosis_pathway Pyridine Cytotoxic Pyridine Derivative Target Cellular Target (e.g., Kinase, DNA) Pyridine->Target interacts with Stress Cellular Stress Response (e.g., ROS production) Target->Stress Mitochondrion Mitochondrial Outer Membrane Permeabilization Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Caspase3 Executioner Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: A simplified representation of an intrinsic apoptosis pathway potentially activated by pyridine derivatives.

Concluding Remarks for the Research Professional

The pyridine scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. The data presented in this guide, drawn from multiple research efforts, demonstrates that dichloropyridine and other substituted pyridine derivatives exhibit a wide range of cytotoxic potencies against various cancer cell lines. The detailed protocols provided for key cytotoxicity assays serve as a practical resource for the in vitro evaluation of such compounds. A thorough understanding of these methodologies is crucial for generating reliable and reproducible data to guide drug discovery programs. Future research should continue to explore the vast chemical space around the pyridine core, with a focus on elucidating the specific molecular targets and signaling pathways responsible for the observed cytotoxic effects.

References

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Asian Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1443. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(38), 26735-26757. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1443. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • Ahmad, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 28(20), 7058. Available at: [Link]

  • de la Torre, M., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(19), 6691. Available at: [Link]

  • Liao, S.-R., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 21(6), 325. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested.... Retrieved from [Link]

  • Ahmad, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Antitumor Activity of Guanylhydrazones from 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1- b ]thiazoles and 6-Pyridylimidazo[2,1. ResearchGate. Available at: https://www.researchgate.net/publication/372788390_Synthesis_and_Antitumor_Activity_of_Guanylhydrazones_from_6-24-Dichloro-5-nitrophenylimidazo21-bthiazoles_and_6-Pyridylimidazo21-bthiazoles
  • Kennedy, D. O., et al. (2013). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology and applied pharmacology, 273(3), 523–530. Available at: [Link]

  • Bassyouni, F. A., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(23), 7247. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 15(11), 7876–7888. Available at: [Link]

  • Kandeel, M. M., et al. (2007). Synthesis and in Vitro Antitumoral Activity of New 3,5-dicyanopyridine Derivatives. Bioorganic & medicinal chemistry, 15(4), 1859–1867. Available at: [Link]

  • Rego, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(4), 1133. Available at: [Link]

  • García-Pérez, B. E., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants (Basel, Switzerland), 11(21), 2899. Available at: [Link]

  • Soltanian, S., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Applied Pharmaceutical Science, 7(7), 142-149. Available at: [Link]

  • Dimmock, J. R., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3703. Available at: [Link]

  • González-Vera, J. A., et al. (2024). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. Chemistry & biodiversity, e20240098. Available at: [Link]

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A Comparative Guide to the Antifungal Activity of 3,5-Dichloropyridine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless search for novel antifungal agents to combat the growing threat of fungal resistance in both agriculture and clinical settings, the pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry. Its derivatives are integral to numerous successful fungicides and pharmaceuticals.[1][2] The strategic introduction of halogen atoms, particularly chlorine, onto the pyridine ring can significantly enhance biological activity, making building blocks like 3,5-dichloropyridine highly valuable in the synthesis of new, potent antifungal compounds.[2]

This guide provides a comprehensive comparison of 3,5-dichloropyridine derivatives, delving into their mechanisms of action, comparative efficacy supported by experimental data, and the critical structure-activity relationships that govern their potency. We will move beyond a simple recitation of facts to explain the causality behind experimental designs and the logic that guides the development of these promising molecules.

Pillar 1: Unraveling the Mechanisms of Antifungal Action

Understanding how a compound inhibits or kills a fungal pathogen is paramount for rational drug design and overcoming resistance. Derivatives of 3,5-dichloropyridine have been shown to operate through several key mechanisms, primarily by disrupting fundamental cellular processes.

Inhibition of Succinate Dehydrogenase (SDH)

A primary and extensively studied target for many pyridine-based fungicides is Succinate Dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] By inhibiting SDH, these compounds effectively shut down cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[4][5]

Several novel pyridine carboxamides and 3,5-dichlorobenzyl ester derivatives have been developed as potent SDH inhibitors.[3][4][6] The carboxamide or ester moiety often plays a crucial role in binding to the enzyme's active site, while the dichlorinated ring enhances the molecule's overall efficacy and stability.[3] Molecular docking studies have shown that these compounds can form stable hydrogen bonds and hydrophobic interactions within the active site of SDH, outcompeting the natural substrate, succinate.[4][7]

SDH_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_tca TCA Cycle cluster_inhibitor ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate catalyzes ATP Synthase ATP Production ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIV->ATP Synthase H+ gradient drives Succinate Succinate Succinate->ComplexII provides e- Inhibitor 3,5-Dichloropyridine Derivative (SDHI) Inhibitor->ComplexII Binds & Blocks

Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by a pyridine derivative.

Disruption of Ergosterol Biosynthesis

Another well-established antifungal mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity. The absence or reduction of ergosterol leads to a dysfunctional cell membrane, increased permeability, and cell lysis.[8][9]

Certain pyridine derivatives function as lanosterol demethylase inhibitors. This enzyme (also known as CYP51) is a critical step in the conversion of lanosterol to ergosterol. By blocking this step, the compounds cause an accumulation of toxic sterol intermediates and a depletion of ergosterol, which is lethal to the fungus.[9] This is the same mechanism employed by the highly successful azole class of antifungal drugs.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol Demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane incorporates into Inhibitor Pyridine Derivative Inhibitor->Enzyme Inhibits Enzyme->Ergosterol catalyzes

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Pillar 2: Comparative Efficacy – A Data-Driven Analysis

The ultimate measure of an antifungal compound is its potency against target pathogens. The Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) are standard metrics used to quantify this. The following table summarizes experimental data for several 3,5-dichlorophenyl and related pyridine derivatives, comparing them against various fungi and commercial standards.

Compound IDDerivative ClassTarget FungusEC50 (mg/L or µg/mL)Control & EC50 (mg/L)Reference
Compound 5 3,5-Dichlorobenzyl EsterBotrytis cinerea6.60Boscalid: 1.24[3]
Compound 5 3,5-Dichlorobenzyl EsterRhizoctonia solani1.61Boscalid: 1.01[3]
Compound 3f Pyridine CarboxamideBotrytis cinereaIn vivo: 53.9% inhibition @ 200 mg/LThifluzamide: 55.2% @ 200 mg/L[4][7]
Compound 9m Pyrazole CarboxamideColletotrichum orbiculare5.50Boscalid: >100[5]
Compound 9m Pyrazole CarboxamideRhizoctonia solani14.40Boscalid: 30.12[5]
Compound 9m Pyrazole CarboxamideBotrytis cinerea90.15Boscalid: 4.56[5]
Compound 31 DihydropyrazoleAspergillus niger5.35 µMFluconazole: 26.2 µM[10]
Compound 31 DihydropyrazoleCandida tropicalis5.35 µMFluconazole: 19.8 µM[10]

Analysis of Efficacy: The data clearly demonstrates that derivatives incorporating the 3,5-dichlorophenyl moiety exhibit potent antifungal activity, often comparable to or even exceeding that of established commercial fungicides like Boscalid and Thifluzamide.[3][4][5] For instance, Compound 5 shows remarkable activity against R. solani, nearly matching the performance of Boscalid.[3] Similarly, Compound 9m demonstrates a broader spectrum of activity and superior efficacy against C. orbiculare and R. solani when compared to Boscalid.[5] The dihydropyrazole derivative 31 also shows significantly better activity against Aspergillus and Candida species than the widely used clinical antifungal, fluconazole.[10]

Pillar 3: Structure-Activity Relationships (SAR)

The fungicidal potency of these derivatives is not solely dependent on the dichloropyridine core but is finely tuned by the nature and position of various substituents. Synthesizing insights from multiple studies reveals key SAR trends:

  • Importance of the Dichloro-Substitution: The 3,5-dichloro substitution pattern on a phenyl or pyridine ring is a recurring feature in highly active compounds, suggesting it is crucial for potent binding to the target enzyme or for favorable pharmacokinetic properties.[3][10]

  • The Amide/Ester Linker: For SDH inhibitors, modifying the linker between the pyridine/pyrazole core and the dichlorophenyl ring is critical. Studies show that replacing a traditional amide bond with an ester bond can maintain or even enhance fungicidal activity, opening new avenues for chemical design.[3]

  • Substituents on Auxiliary Rings: In more complex structures, such as pyrazole carboxamides, the addition of specific groups to other rings can dramatically influence the antifungal spectrum. For example, adding an indazole group was found to significantly boost activity against a wide range of fungi.[5]

  • Impact of Electronegativity: For some derivative classes, substituting with highly electronegative groups like trifluoromethyl (CF3) at the para position leads to a marked improvement in antifungal activity compared to less electronegative groups like methyl (CH3).[10]

Pillar 4: Validated Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of these antifungal agents.

General Synthesis of Pyridine Carboxamide Derivatives

This protocol outlines a common pathway for synthesizing N-phenyl nicotinamide derivatives, which are potent SDH inhibitors. The causality is clear: this multi-step synthesis builds the final molecule by sequentially adding the key pharmacophores required for biological activity.

Caption: General workflow for the synthesis of pyridine carboxamide antifungals.

Step-by-Step Protocol:

  • Acid Chlorination (Step 1): To a solution of the starting nicotinic acid derivative (1.0 eq) in a round-bottom flask, add an excess of thionyl chloride (5.0 eq).

  • Heat the mixture to reflux for 2-3 hours. The causality here is that heating drives the reaction to completion, forming the highly reactive acyl chloride intermediate.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step without further purification.

  • Amide Coupling (Step 2): Dissolve the substituted aniline (1.1 eq) in a suitable solvent like dichloromethane (DCM) along with a base such as pyridine (1.5 eq).

  • Cool the solution to 0°C in an ice bath. This is done to control the exothermic reaction and prevent side products.

  • Add the crude acyl chloride (from Step 3) dissolved in DCM dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove impurities, dry the organic layer, and purify the final product by column chromatography or recrystallization.

Protocol for In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is a self-validating system based on the standardized broth microdilution method, ensuring that results are comparable across different laboratories.[9]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare the fungal inoculum from a fresh culture and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add culture medium (e.g., RPMI-1640) to all wells. Add the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate. The purpose of this step is to create a gradient of compound concentrations to test.

  • Inoculation: Add the standardized fungal inoculum to each well, ensuring the final concentration of DMSO is low (<1%) to avoid solvent toxicity.

  • Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only). These controls are essential to validate the experiment; the positive control must show growth, and the negative control must show none.

  • Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until robust growth is observed in the positive control wells.

  • Reading the MIC: The MIC is determined visually or with a spectrophotometer as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the positive control.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the 3,5-dichloropyridine scaffold and its related analogues as exceptionally promising frameworks for the development of next-generation antifungal agents. Their high efficacy, often rivaling or surpassing commercial standards, is rooted in potent mechanisms of action like SDH and ergosterol synthesis inhibition.

Future research should focus on optimizing these lead compounds to enhance their safety profiles, broaden their spectrum of activity, and ensure efficacy against drug-resistant fungal strains. By leveraging the structure-activity relationship insights discussed, medicinal chemists can rationally design new derivatives with improved pharmacokinetic properties, paving the way for their successful translation from the laboratory to agricultural and clinical applications.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link][4][7]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link][7]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. [Link][1]

  • Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654. ResearchGate. [Link][8]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PMC. [Link][9]

  • Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic and anti-candidiasis agent. PubMed. [Link][11]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link][12]

  • Structure-activity relationship of the compounds 1–24. ResearchGate. [Link][13]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link][10]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link][14]

  • Structure–activity relationship of compounds. ResearchGate. [Link][15]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ResearchGate. [Link][6]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. [Link][3]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. NIH. [Link][5]

Sources

A Comparative Guide to In Silico Docking of Novel Pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies for pyridine-based compounds, with a conceptual focus on derivatives of the (3,5-Dichloropyridin-2-yl)methanol scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the strategic rationale behind computational choices, offering a framework for designing, executing, and interpreting docking studies to accelerate the discovery of potent and selective anticancer agents.

Introduction: The Pyridine Scaffold in Oncology Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile template for designing molecules that can effectively interact with a wide range of biological targets.[1][2] In the realm of oncology, pyridine derivatives have been successfully developed as inhibitors of key proteins implicated in cancer progression, such as kinases and tubulin.[3][4][5]

The subject of this guide, the this compound framework, presents an intriguing starting point for inhibitor design. The dichlorination pattern on the pyridine ring can significantly influence the molecule's electrostatic potential and hydrophobic interactions within a protein's binding pocket. The methanol group at the 2-position offers a crucial hydrogen bond donor and acceptor, providing a potential anchor point for binding. Understanding how these structural features contribute to target engagement is paramount for rational drug design.

This guide will present a comparative analysis of docking studies performed on various pyridine derivatives targeting three prominent cancer-related proteins: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tubulin. By examining the predicted binding modes and interactions of these diverse yet related compounds, we can extrapolate key principles applicable to the design and in silico evaluation of novel this compound derivatives.

Comparative Docking Analysis of Pyridine Derivatives

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. The insights gained from these simulations can guide the optimization of lead compounds by identifying key interactions and suggesting modifications to enhance binding affinity and selectivity.

Targeting Kinases: EGFR and VEGFR-2

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[2][5] Small molecule inhibitors targeting the ATP-binding site of these kinases have proven to be effective cancer therapies.

A comparative analysis of docking studies on various pyridine-based EGFR and VEGFR-2 inhibitors reveals several common themes:

  • Hinge Region Interaction: A recurring motif is the formation of a hydrogen bond between a nitrogen atom in the pyridine ring and a backbone amide of a key residue in the hinge region of the kinase domain (e.g., Cys919 in VEGFR-2).[6] This interaction is often critical for anchoring the inhibitor in the ATP-binding pocket.

  • Hydrophobic Pockets: The substituted portions of the pyridine ring are frequently observed to occupy hydrophobic pockets within the active site, forming van der Waals interactions with nonpolar residues. The nature and positioning of these substituents are crucial for achieving high affinity and selectivity.

  • Role of Halogenation: Dichlorinated pyridine derivatives, in particular, can leverage halogen bonding—a non-covalent interaction involving the electrophilic region of a halogen atom—to further stabilize their binding. This can lead to enhanced potency.

The following table summarizes the docking results for a selection of pyridine derivatives against EGFR and VEGFR-2, highlighting key interactions and binding energies.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
PyridopyrimidineEGFRMet793, Leu718, Val726-8.5 to -9.5
3-Cyano-6-naphthylpyridineVEGFR-2Cys919, Glu885, Asp1046-9.0 to -10.0
Pyridine-derived hydrazonesVEGFR-2Cys919, Asp1046, Leu840-7.5 to -8.5
Targeting the Cytoskeleton: Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Molecules that interfere with tubulin polymerization are potent anticancer agents. The colchicine binding site on β-tubulin is a well-established target for such inhibitors.

Docking studies of pyridine derivatives targeting the colchicine binding site of tubulin often highlight the following:

  • Hydrogen Bonding with Cys241: The pyridine nitrogen or a suitable substituent frequently forms a crucial hydrogen bond with the sulfhydryl group of Cys241, a key residue in the colchicine site.[4]

  • Hydrophobic Interactions: The rest of the molecule typically occupies a hydrophobic channel, making extensive van der Waals contacts with residues such as Leu242, Ala250, Val318, and Ile378.

  • Trimethoxyphenyl Mimicry: Many potent tubulin inhibitors feature a trimethoxyphenyl ring. Pyridine derivatives can be designed to mimic the interactions of this group, with the pyridine ring itself often positioned to interact with the same sub-pockets.

Below is a summary of docking results for representative pyridine-based tubulin inhibitors.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Trimethoxyphenyl PyridinesTubulin (Colchicine Site)Cys241, Leu255, Asn258-8.0 to -9.0
DiarylpyridinesTubulin (Colchicine Site)Cys241, Thr179, Asn258-7.5 to -8.5

Experimental Protocols for Molecular Docking

To ensure the scientific integrity and reproducibility of in silico studies, a well-defined and validated protocol is essential. The following section outlines a comprehensive workflow for conducting a comparative docking study of novel this compound derivatives.

Protein Preparation
  • Selection and Retrieval: Choose a high-resolution crystal structure of the target protein (e.g., EGFR, VEGFR-2, or tubulin) from the Protein Data Bank (PDB).[7] Ensure the structure is co-crystallized with a relevant ligand to define the binding site.

  • Preprocessing: Remove water molecules and any non-essential co-factors from the PDB file. Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

  • Receptor Grid Generation: Define the binding site by generating a grid box centered around the co-crystallized ligand or identified active site residues. The grid dimensions should be sufficient to accommodate the ligands to be docked.

Ligand Preparation
  • 3D Structure Generation: Draw the 2D structures of the this compound derivatives and convert them to 3D structures using a molecular modeling software.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric states for each ligand.

Molecular Docking Simulation
  • Docking Algorithm Selection: Choose a reliable docking algorithm (e.g., AutoDock Vina, Glide, GOLD).

  • Execution: Dock the prepared ligands into the prepared protein receptor grid. Generate multiple binding poses for each ligand.

  • Scoring and Ranking: The docking program will score and rank the different poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most favorable.

Analysis and Validation
  • Pose Analysis: Visually inspect the top-ranked docking poses to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein.

  • Redocking: As a validation step, dock the co-crystallized ligand back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.

  • Comparative Analysis: Compare the docking poses, scores, and interaction patterns of the different this compound derivatives to understand structure-activity relationships.

Visualization of Docking Workflow and Key Scaffolds

To visually represent the logical flow of a comparative docking study and the chemical structures under consideration, Graphviz diagrams are provided below.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB Protein Structure (from PDB) Preprocess Protein Preprocessing PDB->Preprocess Add Hydrogens, Remove Water Ligands Ligand Structures (2D to 3D) Minimize Ligand Preparation Ligands->Minimize Energy Minimization Docking Molecular Docking (e.g., AutoDock Vina) Preprocess->Docking Minimize->Docking Analysis Pose & Interaction Analysis Docking->Analysis Comparison Comparative Analysis (SAR) Analysis->Comparison Results Binding Affinities, Interaction Maps, Validated Poses Comparison->Results

Caption: Representative pyridine-containing molecules in anticancer research.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyridine derivatives, with a specific focus on the potential of the this compound scaffold. The comparative analysis of existing studies on EGFR, VEGFR-2, and tubulin inhibitors highlights common binding motifs and structure-activity relationships that can inform the design of novel anticancer agents.

The detailed experimental protocol for molecular docking provides a self-validating system to ensure the scientific rigor of in silico predictions. By following this workflow, researchers can confidently assess the potential of their designed compounds and prioritize the most promising candidates for synthesis and biological evaluation.

Future work should focus on synthesizing and testing novel this compound derivatives to validate the in silico predictions. Furthermore, more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can be employed to gain a more dynamic and quantitative understanding of ligand-protein interactions. The integration of computational and experimental approaches will undoubtedly continue to accelerate the discovery of next-generation pyridine-based anticancer drugs.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of the Indian Chemical Society. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2022). RSC Advances. [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). Bioorganic Chemistry. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2022). Journal of the Iranian Chemical Society. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025). Drug Development Research. [Link]

  • PDBe tools for an in-depth analysis of small molecules in the Protein Data Bank. (2024). IUCrJ. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,5-Dichloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (3,5-Dichloropyridin-2-yl)methanol, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[3][4]

Given its chemical structure as a halogenated organic compound, it is classified as a hazardous waste.[5][6][7] Improper disposal, such as drain disposal or evaporation, is strictly prohibited.[6][7][8]

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant May cause redness, itching, or inflammation upon contact.[1][2]Wear nitrile or Viton gloves and a lab coat.[6]
Eye Irritant Can cause serious eye irritation or damage.[1][2]Wear chemical splash goggles.[6]
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory system.[1][2]Handle in a well-ventilated area or a chemical fume hood.[1][3]
Environmental Hazard As a chlorinated organic, it is persistent and harmful to aquatic life.Do not allow to enter drains or waterways.[1]
Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Gloves: Double nitrile or Viton gloves are recommended for handling halogenated solvents.[6]

  • Eye Protection: Chemical splash goggles are mandatory.[6]

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[6]

  • Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]

Safe Handling Practices:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Segregation and Collection of Waste

Proper segregation of hazardous waste is crucial for safe disposal and cost-effectiveness. This compound waste must be collected as halogenated organic waste .[5][6]

Step-by-Step Collection Protocol:

  • Container Selection:

    • Use a designated, compatible waste container. Polyethylene containers are often suitable for halogenated solvents.[6]

    • Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6]

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste".[7]

    • Clearly identify the contents: "this compound". Avoid abbreviations or chemical formulas.

    • If it is a mixed waste stream, list all components with their approximate percentages.

  • Incompatible Materials:

    • Do NOT mix halogenated waste with non-halogenated organic solvents.[7][9] This is critical as it affects the disposal method and cost.

    • Keep segregated from incompatible chemicals such as strong acids, bases, and oxidizing agents.[2][6]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Waste Generated: This compound IsHalogenated Is the waste a halogenated organic? Start->IsHalogenated HalogenatedContainer Collect in designated HALOGENATED ORGANIC WASTE container. IsHalogenated->HalogenatedContainer  Yes   NonHalogenatedContainer Collect in separate NON-HALOGENATED ORGANIC WASTE container. IsHalogenated->NonHalogenatedContainer  No   LabelContainer Label container with 'Hazardous Waste' and full chemical name(s). HalogenatedContainer->LabelContainer Store Store in Satellite Accumulation Area, with secondary containment. LabelContainer->Store

Caption: Waste Segregation Workflow for this compound.

Storage of Waste Containers

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Closure: Keep the waste container tightly sealed except when adding waste.[7][11]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment tray or tub to contain any potential leaks.[6][10]

  • Location: Store in a cool, well-ventilated area away from heat, sparks, or open flames.[6] The storage area should be secured.[1]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. This is not a material that can be treated or neutralized for sewer disposal.

Operational Steps for Final Disposal:

  • Request Pickup: Once the waste container is full, or if you are generating more than 55 gallons of hazardous waste, schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted waste management provider.

  • Documentation: Complete any necessary hazardous waste manifests or pickup request forms accurately. This documentation is a legal requirement.

  • Final Disposal Method: The designated disposal facility will typically use high-temperature incineration for halogenated organic wastes.[5][12][13] This method is effective at destroying the complex chlorinated molecules and preventing their release into the environment.

Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste until properly decontaminated.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[8]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] Given the hazards of this compound, a triple rinse is a best practice.

Spill and Emergency Procedures

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[6]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all its contents and dispose of it as halogenated organic waste.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and responsible environmental stewardship.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Substance Information for 2,2-dichloropropane. European Chemicals Agency (ECHA). [Link]

  • Hazardous Waste Reduction Guidelines. University of Florida Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. Unknown Source. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Waste Management. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

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A Senior Application Scientist's Guide to Handling (3,5-Dichloropyridin-2-yl)methanol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the potent nature of these molecules necessitates an unwavering commitment to safety. This guide provides essential, field-proven protocols for handling (3,5-Dichloropyridin-2-yl)methanol, focusing on the personal protective equipment (PPE) and operational plans required to ensure your safety and the integrity of your research. Our approach is built not just on rules, but on a deep understanding of why these procedures are critical.

Hazard Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative. Its chemical structure inherently calls for careful handling. The primary, immediate risks associated with this compound are irritant in nature, as outlined by its Globally Harmonized System (GHS) classification.

According to safety data sheets, this compound is not to be taken lightly. It is known to cause significant skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2] This profile requires us to establish robust barriers between the chemical and the handler at all times.

Hazard Category GHS Classification Pictogram Precautionary Statement Highlights
Skin Irritation H315: Causes skin irritation[1][2]

P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation[1][2]

P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Respiratory Irritation H335: May cause respiratory irritation[1][2]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

The Core Defense: Engineering Controls and PPE Selection

Before a single piece of PPE is worn, your primary line of defense must be established: engineering controls. The causality is simple—the best way to prevent exposure is to contain the hazard at its source.

Primary Engineering Control: The Chemical Fume Hood All handling of this compound, from weighing solids to preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[3][4] This is non-negotiable. The hood's constant airflow draws airborne particles and vapors away from your breathing zone, providing a critical safety buffer.

Personal Protective Equipment (PPE) Selection Your choice of PPE is a risk-based decision. The following table outlines the minimum required PPE for various tasks. The principle is to match the level of protection to the potential for exposure.

Task / Scenario Engineering Control Eye/Face Protection Hand Protection Body Protection
Weighing/Handling Solids (<10g) Certified Fume HoodANSI Z87.1 Safety Goggles[5]Nitrile Gloves (Double-gloving recommended)[3]Flame-Resistant Lab Coat[5]
Solution Preparation/Transfer Certified Fume HoodANSI Z87.1 Safety Goggles & Face Shield[5]Nitrile Gloves (Double-gloving)Flame-Resistant Lab Coat & Chemical-Resistant Apron
Large-Scale Operations (>10g) Certified Fume HoodANSI Z87.1 Safety Goggles & Face ShieldDouble Nitrile Gloves or thicker chemical-resistant glovesFlame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup N/A (Ensure area is ventilated)ANSI Z87.1 Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Coverall or Suit[6]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and procedural steps create a self-validating system for safe handling from start to finish.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_space 1. Prepare Workspace (Inside Fume Hood) don_ppe 2. Don PPE (Outside Handling Area) prep_space->don_ppe handle_chem 3. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem Enter Hood seg_waste 4. Segregate Waste (Halogenated vs. Non) handle_chem->seg_waste Complete Task decon 5. Decontaminate Surfaces seg_waste->decon doff_ppe 6. Doff PPE (Correct Sequence) decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Step 1: Preparation and Donning PPE

  • Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Prepare Your Workspace: Line the work surface inside the hood with absorbent, plastic-backed paper. Gather all necessary equipment (spatulas, glassware, solvents).

  • Don PPE: Before approaching the fume hood to handle the chemical, put on your PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if required), and outer gloves.

Step 2: Handling the Compound

  • Work Within the Hood: Keep the sash at the lowest practical height and perform all manipulations at least six inches inside the hood opening.

  • Control Dust: When weighing the solid compound, use a weigh boat or creased paper. Handle containers gently to avoid creating airborne dust.

  • Transfers: If making a solution, add the solid to the solvent slowly. If transferring the powder, use a spatula and tap it gently to release the material. Avoid pouring dry powder.

Step 3: Decontamination and Doffing PPE The sequence of removing PPE is as critical as putting it on correctly to prevent cross-contamination.

start Start: Leaving Lab gloves1 1. Remove Outer Gloves (Turn inside out) start->gloves1 apron 2. Remove Apron/Lab Coat (Avoid touching outside) gloves1->apron face 3. Remove Face Shield/Goggles (Handle by straps) apron->face gloves2 4. Remove Inner Gloves (Turn inside out) face->gloves2 wash 5. Wash Hands with Soap & Water gloves2->wash end End: Safe wash->end

Caption: The critical sequence for safely removing PPE after handling chemicals.

Step 4: Disposal Plan As a chlorinated organic compound, waste containing this compound must be handled as hazardous.[7][8]

  • Chemical Waste: All solutions and residual solid chemical must be disposed of in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Contaminated Solid Waste: Used gloves, weigh paper, absorbent pads, and other contaminated disposable materials must be collected in a separate, sealed plastic bag or container also labeled as hazardous waste.

  • Consult Regulations: Disposal must always be managed according to local and federal regulations.[8] Contact your institution's Environmental Health & Safety (EHS) office for specific collection procedures. Never pour this chemical down the drain.[1]

Emergency Protocols: Immediate Response Plan

Accidents are preventable but must be planned for. In any exposure event, the priority is to remove the individual from the hazard and seek immediate medical attention.[1]

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Small Spill (<10g in hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[1]
Large Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.[7]

By integrating this expert-level understanding of hazard, protection, and procedure into your daily work, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

  • AK Scientific, Inc. Safety Data Sheet: (3,5-Dichloropyridin-4-YL)methanol. [URL: https://www.aksci.com/sds/101890_sds.pdf]
  • Blak-Ram Oil Company. Safety Data Sheet: Methanol. [URL: https://www.blak-ram.com/sds/methanol.pdf]
  • BLD Pharmatech Ltd. Chemical Label: this compound hydrochloride. [URL: https://www.bldpharm.com/products/2230802-61-4.html]
  • OxyChem. Chlorinated Organics Handbook. [URL: https://www.oxy.
  • Air Liquide. Safety Data Sheet: Methanol. [URL: https://sds.airliquide.ca/Methanol_eng.pdf]
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  • Occupational Safety and Health Administration (OSHA). Chlorine in Workplace Atmospheres. [URL: https://www.osha.gov/sites/default/files/methods/id-101.pdf]
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  • AliSource. Discover the Various Types of PPE for Optimal Chemical Safety. [URL: https://www.alisource.com/discover-the-various-types-of-ppe-for-optimal-chemical-safety/]
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [URL: https://www.
  • Occupational Safety and Health Administration (OSHA). Methylene chloride Standard. [URL: https://www.osha.
  • Chemdad. Product Information: this compound. [URL: http://www.chemdad.com/3-5-dichloropyridin-2-yl-methanol-cas-275383-87-4-product-1002.html]
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [URL: https://www.osha.gov/chemical-hazards]
  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Pyridine. [URL: https://www.
  • Washington State University. Pyridine Standard Operating Procedure. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine-SOP.pdf]
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Chlorine. [URL: https://www.osha.gov/SLTC/healthguidelines/chlorine/recognition.html]
  • GOV.UK. Pyridine: incident management. [URL: https://www.gov.uk/government/publications/pyridine-properties-incident-management-and-toxicology/pyridine-incident-management]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.